molecular formula C6H10ClNO B178587 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride CAS No. 122737-66-0

1-Azabicyclo[2.2.1]heptan-3-one hydrochloride

Cat. No.: B178587
CAS No.: 122737-66-0
M. Wt: 147.6 g/mol
InChI Key: JRRYIMFCGVGZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[2.2.1]heptan-3-one hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H10ClNO and its molecular weight is 147.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-azabicyclo[2.2.1]heptan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c8-6-4-7-2-1-5(6)3-7;/h5H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRYIMFCGVGZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600036
Record name 1-Azabicyclo[2.2.1]heptan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122737-66-0
Record name 1-Azabicyclo[2.2.1]heptan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azabicyclo[2.2.1]heptan-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride. The information is curated for professionals in the fields of chemical research and drug development.

Core Chemical Properties

This compound is a bicyclic organic compound that serves as a valuable building block in medicinal chemistry. Its rigid structure and chemical functionality make it an interesting scaffold for the design of novel therapeutic agents.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of 1-Azabicyclo[2.2.1]heptan-3-one and its hydrochloride salt.

Identifier Value
IUPAC Name This compound
CAS Number 122737-66-0
Molecular Formula C₆H₁₀ClNO
Molecular Weight 147.60 g/mol
Property Value Notes
Melting Point 210-211 °CData for the O-methyl oxime hydrochloride derivative.[1]
Solubility Soluble in water.The hydrochloride salt form enhances aqueous solubility.
Appearance White solid.[1]
Calculated Property Value Source
XLogP3 0.2PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem
Topological Polar Surface Area 20.3 ŲPubChem

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development. The following protocols are based on established synthetic routes for this class of compounds.

Synthesis via Swern Oxidation

A common route to 1-Azabicyclo[2.2.1]heptan-3-one involves the oxidation of the corresponding alcohol, (1S, 3S, 4R)-1-azabicyclo[2.2.1]heptan-3-ol.[2] The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions.[2]

Materials:

  • (1S, 3S, 4R)-1-azabicyclo[2.2.1]heptan-3-ol

  • Oxalyl chloride or trifluoroacetic anhydride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (aqueous solution)

  • Acetonitrile, Ethyl acetate, or Isopropyl alcohol for recrystallization

Procedure:

  • A solution of oxalyl chloride or trifluoroacetic anhydride in dichloromethane is cooled to -78 °C.

  • A solution of DMSO in dichloromethane is added dropwise to the cooled solution.

  • A solution of (1S, 3S, 4R)-1-azabicyclo[2.2.1]heptan-3-ol in dichloromethane is then slowly added to the reaction mixture.

  • After stirring for a designated period, triethylamine or DIPEA is added to the mixture.

  • The reaction is allowed to warm to room temperature.

  • The crude 1-Azabicyclo[2.2.1]heptan-3-one is then isolated.

  • The free base is converted to the hydrochloride salt by treatment with an aqueous solution of hydrochloric acid.

  • The crude hydrochloride salt is purified by recrystallization from a suitable solvent such as acetonitrile, ethyl acetate, or isopropyl alcohol.[2]

G Synthesis Workflow A Starting Material: (1S, 3S, 4R)-1-azabicyclo[2.2.1]heptan-3-ol B Swern Oxidation (DMSO, Oxalyl Chloride, Et3N) A->B C Crude Product: 1-Azabicyclo[2.2.1]heptan-3-one (free base) B->C D Salt Formation (Aqueous HCl) C->D E Crude Hydrochloride Salt D->E F Recrystallization (e.g., Acetonitrile) E->F G Purified Product: This compound F->G

A simplified workflow for the synthesis of the target compound.
Purification by Recrystallization

Purification of the hydrochloride salt is critical to obtain material of high purity for subsequent applications.

Procedure:

  • The crude solid of this compound is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., methanol/isopropyl alcohol, ethanol/diisopropyl ether).[1][2]

  • The solution is allowed to cool slowly to room temperature to induce crystallization.

  • For further precipitation, the mixture can be cooled in an ice bath.

  • The resulting crystals are collected by filtration.

  • The crystals are washed with a small amount of cold solvent.

  • The purified product is dried under reduced pressure.

Spectroscopic Data

  • ¹H NMR (ppm): 1.62–1.79 (m, 3H), 1.83–1.97 (m, 3H), 3.02 (s, 1H), 4.05 (s, 1H), 4.21 (s, 1H).[3]

  • ¹³C NMR (ppm): 27.1 (CH₂), 28.6 (CH₂), 36.32 (CH₂), 42.7 (CH), 61.2 (CH), 64.8 (CH), 172.0 (C).[3]

FTIR spectra for the free base, 1-Azabicyclo[2.2.1]heptan-3-one, are also available through spectral databases.

Biological Context and Signaling Pathways

Compounds containing the azabicyclo[2.2.1]heptane scaffold have been investigated for their activity as cholinergic agents.[1] These agents interact with the cholinergic system, which plays a crucial role in the central and peripheral nervous systems.

Cholinergic Signaling

The cholinergic system relies on the neurotransmitter acetylcholine (ACh). ACh binds to two main types of receptors: nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels, and muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors.

Azabicyclic compounds, including derivatives of 1-Azabicyclo[2.2.1]heptan-3-one, have been explored as muscarinic receptor ligands. Muscarinic agonists, for instance, are of interest for the treatment of cognitive decline.

G Cholinergic Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_target Potential Drug Target A Acetyl-CoA + Choline B Acetylcholine (ACh) A->B Choline Acetyltransferase (ChAT) C Vesicular ACh Transporter B->C D ACh C->D Release E AChE D->E G Muscarinic Receptor (mAChR - GPCR) D->G Binds H Nicotinic Receptor (nAChR - Ion Channel) D->H Binds F Choline + Acetate E->F I Cellular Response (e.g., Signal Transduction Cascade) G->I J Cellular Response (e.g., Ion Influx, Depolarization) H->J K Azabicyclic Compounds (e.g., 1-Azabicyclo[2.2.1]heptan-3-one derivatives) K->G Modulates

General overview of a cholinergic synapse and potential drug interaction.

This diagram illustrates the synthesis, release, and receptor binding of acetylcholine. Azabicyclic compounds like the one discussed in this guide can potentially modulate this pathway by acting as ligands for muscarinic receptors.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound. It is intended for laboratory use only by trained professionals. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area.

References

Elucidation of the Molecular Structure of 1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride. This bicyclic ketone is a valuable building block in medicinal chemistry, and a thorough understanding of its structure is paramount for its application in the synthesis of novel therapeutic agents. This document outlines the key spectroscopic techniques and experimental protocols necessary for its unambiguous characterization.

Chemical Structure and Properties

This compound is the salt form of the bicyclic amine, 1-azabicyclo[2.2.1]heptan-3-one. The rigid, strained ring system and the presence of a ketone functional group make it a versatile synthetic intermediate.

PropertyValue
Molecular Formula C₆H₁₀ClNO
Molecular Weight 147.60 g/mol
CAS Number 122737-66-0
Appearance White to off-white solid

Synthesis

The hydrochloride salt of 1-Azabicyclo[2.2.1]heptan-3-one can be synthesized from its corresponding alcohol precursor, (1S, 3S, 4R)-1-azabicyclo[2.2.1]heptan-3-ol, via a Swern oxidation at low temperatures. The crude ketone is then treated with hydrochloric acid to yield the desired hydrochloride salt, which can be purified by recrystallization.

G Synthesis of 1-Azabicyclo[2.2.1]heptan-3-one HCl cluster_0 Starting Material cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Step cluster_4 Final Product Alcohol (1S, 3S, 4R)-1-azabicyclo[2.2.1]heptan-3-ol SwernOx Swern Oxidation (Oxalyl chloride, DMSO, Et3N) Alcohol->SwernOx Ketone 1-Azabicyclo[2.2.1]heptan-3-one SwernOx->Ketone HCl_Treat HCl Treatment Ketone->HCl_Treat Product 1-Azabicyclo[2.2.1]heptan-3-one HCl HCl_Treat->Product

Caption: Synthetic Pathway

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), the following proton signals are expected:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Bridgehead CH~3.5 - 4.0Multiplet1H
CH₂ adjacent to N⁺-H~3.2 - 3.7Multiplet2H
CH₂ adjacent to C=O~2.8 - 3.2Multiplet2H
Other CH₂~2.0 - 2.5Multiplet2H
Bridge CH₂~1.8 - 2.2Multiplet2H
N⁺-H~9.0 - 11.0Broad Singlet1H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Ketone)~205 - 215
Bridgehead C~60 - 70
C adjacent to N⁺~50 - 60
C adjacent to C=O~40 - 50
Other CH₂~25 - 35
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the hydrochloride salt, typically recorded as a KBr pellet, will exhibit characteristic absorption bands.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N⁺-H stretch2400 - 2800Broad, Strong
C=O stretch (ketone)1730 - 1750Strong
C-H stretch (alkane)2850 - 3000Medium-Strong
C-N stretch1150 - 1250Medium

An IR spectrum of the free base, 1-Azabicyclo[2.2.1]heptan-3-one, is available on SpectraBase, which shows a strong carbonyl peak.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, the molecular ion peak [M]⁺ is expected at an m/z of 111.14. The hydrochloride salt will likely not show the parent ion but rather the ion of the free base after loss of HCl.

Ion m/z (calculated)
[C₆H₉NO]⁺ (M⁺ of free base)111.07

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or by using a GC-MS or LC-MS system. For the hydrochloride salt, a gentle ionization technique such as Electrospray Ionization (ESI) is recommended.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base [M+H]⁺.

Structure Elucidation Workflow

The process of elucidating the structure of this compound follows a logical progression of spectroscopic analysis and data interpretation.

G Structure Elucidation Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Data Integration & Confirmation MS Mass Spectrometry (Determine Molecular Formula) Integration Integrate All Spectroscopic Data MS->Integration IR IR Spectroscopy (Identify Functional Groups) IR->Integration 1H_NMR 1H NMR (Proton Environment & Connectivity) 1H_NMR->Integration 13C_NMR 13C NMR & DEPT (Carbon Skeleton) 13C_NMR->Integration Structure Propose Structure of 1-Azabicyclo[2.2.1]heptan-3-one HCl Integration->Structure

Caption: Spectroscopic Workflow

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR and IR spectroscopy, and mass spectrometry. By following the detailed experimental protocols and data interpretation guidelines presented in this document, researchers can confidently confirm the identity and purity of this important synthetic intermediate, facilitating its use in drug discovery and development programs.

References

An In-Depth Technical Guide to 1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride (CAS Number: 122737-66-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azabicyclo[2.2.1]heptan-3-one hydrochloride, with the CAS number 122737-66-0, is a rigid bicyclic ketone that serves as a crucial building block in medicinal chemistry. Its constrained azabicyclic framework is a key structural motif in the design of various neurologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and its significant role as a precursor in the development of therapeutic agents, particularly those targeting cholinergic receptors.

Chemical and Physical Properties

This compound is the hydrochloride salt of the parent compound, 1-azabicyclo[2.2.1]heptan-3-one. The protonation of the bridgehead nitrogen atom enhances its solubility in aqueous media, a desirable property for many chemical and biological applications.

PropertyValue
CAS Number 122737-66-0
Molecular Formula C₆H₁₀ClNO
Molecular Weight 147.60 g/mol
Appearance White to off-white solid (typical)
Storage Sealed in a dry environment at room temperature.[1]

Synthesis

The synthesis of this compound typically involves a two-step process starting from the corresponding alcohol, (1S,3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol. The initial step is an oxidation reaction to form the ketone, which is then converted to its hydrochloride salt.

Experimental Protocol: Swern Oxidation and Hydrochloride Salt Formation

A common method for the oxidation of the alcohol to the ketone is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO).[2]

Step 1: Swern Oxidation to 1-Azabicyclo[2.2.1]heptan-3-one

  • A solution of oxalyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) is cooled to a low temperature (typically -78 °C).

  • Dimethyl sulfoxide (DMSO) is added dropwise to the cooled solution, maintaining the low temperature.

  • A solution of (1S,3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol in the same solvent is then added slowly to the reaction mixture.

  • After a period of stirring, a hindered base such as triethylamine is added to the mixture.

  • The reaction is allowed to warm to room temperature.

  • The crude product, (1S,4R)-1-azabicyclo[2.2.1]heptan-3-one, is isolated by extraction and purified.

Step 2: Formation of the Hydrochloride Salt

  • The purified 1-azabicyclo[2.2.1]heptan-3-one is dissolved in a suitable organic solvent (e.g., tert-butyl methyl ether).[2]

  • The solution is then extracted with a molar aqueous solution of hydrochloric acid.[2]

  • The aqueous extract containing the hydrochloride salt is then concentrated under reduced pressure to yield the final product.[2]

G cluster_synthesis Synthesis Workflow Alcohol (1S,3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol Oxidation Swern Oxidation (Oxalyl Chloride, DMSO, Triethylamine) Alcohol->Oxidation Ketone 1-Azabicyclo[2.2.1]heptan-3-one Oxidation->Ketone Salt_Formation HCl Treatment Ketone->Salt_Formation Product 1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride Salt_Formation->Product

Synthesis of 1-Azabicyclo[2.2.1]heptan-3-one HCl

Spectral Data

Applications in Drug Development

This compound is a valuable precursor for the synthesis of a variety of pharmaceutical agents, particularly those targeting the cholinergic system. The rigid azabicyclic scaffold is a key feature in designing selective muscarinic and nicotinic acetylcholine receptor ligands.

Precursor to Cholinergic Agents

Derivatives of 1-azabicyclo[2.2.1]heptane have been extensively explored as modulators of muscarinic acetylcholine receptors (mAChRs). These receptors are implicated in a range of physiological processes and are therapeutic targets for various central nervous system disorders. The parent ketone is often used to synthesize oximes and other derivatives that exhibit agonist or antagonist activity at these receptors.[5] For example, certain oxime derivatives of 1-azabicyclo[2.2.1]heptan-3-one have been investigated for their potential in treating cognitive decline.[5]

Role in Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6][7][8]

Derivatives synthesized from 1-azabicyclo[2.2.1]heptan-3-one can be designed to selectively target these different receptor subtypes and their associated signaling pathways.

G cluster_pathway Muscarinic Receptor Signaling cluster_m135 M1, M3, M5 Receptor Pathway cluster_m24 M2, M4 Receptor Pathway Agonist Muscarinic Agonist (e.g., Acetylcholine or Synthetic Ligand) M135 M1/M3/M5 Receptor Agonist->M135 M24 M2/M4 Receptor Agonist->M24 Gq11 Gq/11 M135->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Cellular_Response1 Cellular Response PKC->Cellular_Response1 Gi Gi/o M24->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A (PKA) cAMP->PKA Cellular_Response2 Cellular Response PKA->Cellular_Response2

Muscarinic Acetylcholine Receptor Signaling Pathways

Conclusion

This compound is a synthetically valuable intermediate for the development of novel therapeutic agents. Its rigid bicyclic structure provides a robust scaffold for the design of selective ligands for cholinergic receptors. Further research into the synthesis of novel derivatives and the elucidation of their specific biological activities will continue to be an important area of investigation in the field of medicinal chemistry and drug discovery. The availability of detailed synthetic protocols and comprehensive spectral data is crucial for advancing research in this area.

References

physical and chemical properties of 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this compound in their work.

Core Physical and Chemical Properties

This compound is a bicyclic organic compound. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for a variety of research applications.

Table 1: Physical and Chemical Properties of 1-Azabicyclo[2.2.1]heptan-3-one and its Hydrochloride Salt

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₆H₁₀ClNO[1]
Molecular Weight 147.60 g/mol [1]
CAS Number 122737-66-0[1][2]
Appearance White to off-white solidGeneral knowledge
Melting Point Data not available for the hydrochloride salt. The related compound, 1-Azabicyclo[2.2.1]hept-3-one-O-methyl oxime hydrochloride, has a melting point of 210-211 °C.[3] Another related compound, (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride, has a melting point of 237–238 °C (with decomposition).[4]
Boiling Point Data not available for the hydrochloride salt. The free base, 1-Azabicyclo[2.2.1]heptan-3-one, has a boiling point of 183.871 °C at 760 mmHg.[5]
Solubility Soluble in polar solvents such as water and alcohols. Quantitative data is not readily available.General knowledge based on related compounds.[6]

Synthesis and Experimental Protocols

The synthesis of 1-Azabicyclo[2.2.1]heptan-3-one and its subsequent conversion to the hydrochloride salt are crucial for its application in research.

Synthesis of (1S, 4R)-1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride

A common method for the synthesis of the enantiomerically pure (1S, 4R)-1-Azabicyclo[2.2.1]heptan-3-one involves the Swern oxidation of the corresponding alcohol, (1S, 3S, 4R)-1-azabicyclo[2.2.1]heptan-3-ol. The crude product is then isolated as the hydrochloride salt and purified by recrystallization.[7]

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of (1S, 4R)-1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride Start (1S, 3S, 4R)-1-azabicyclo[2.2.1]heptan-3-ol Swern_Oxidation Swern Oxidation Start->Swern_Oxidation Crude_Product Crude (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one Swern_Oxidation->Crude_Product Isolation Isolation as Hydrochloride Salt Crude_Product->Isolation Recrystallization Recrystallization Isolation->Recrystallization Final_Product (1S, 4R)-1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride Recrystallization->Final_Product

Caption: Synthesis workflow for (1S, 4R)-1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride.

General Experimental Protocol for Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[8]

Experimental Protocol: Melting Point Determination

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

  • Pure compounds typically exhibit a sharp melting range of 1-2°C.

General Experimental Protocol for Solubility Determination

The solubility of a compound in various solvents can be determined by the equilibrium saturation method.

Experimental Protocol: Solubility Determination

  • Sample Addition: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Sample Analysis: The saturated solution is filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Chemical Reactivity and Biological Significance

1-Azabicyclo[2.2.1]heptan-3-one and its derivatives are valuable intermediates in the synthesis of various biologically active molecules.[5]

Chemical Reactions

The ketone functional group in 1-Azabicyclo[2.2.1]heptan-3-one is a key site for chemical modifications. For instance, it can undergo reaction with hydroxylamine derivatives to form oximes.[3]

Reaction with Methoxyamine Hydrochloride

cluster_reaction Formation of 1-Azabicyclo[2.2.1]hept-3-one-O-methyl oxime hydrochloride Ketone 1-Azabicyclo[2.2.1]heptan-3-one Product 1-Azabicyclo[2.2.1]hept-3-one-O-methyl oxime hydrochloride Ketone->Product Methanol, Room Temp Reagent Methoxyamine hydrochloride Reagent->Product

Caption: Reaction of 1-Azabicyclo[2.2.1]heptan-3-one with methoxyamine hydrochloride.

Biological Activity

Derivatives of 1-Azabicyclo[2.2.1]heptan-3-one have been investigated for their potential as muscarinic agonists, which could be relevant for the treatment of cognitive decline.[3] The bicyclic structure serves as a rigid scaffold for the design of novel therapeutic agents.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[2]

General Safety Recommendations:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

This technical guide provides a summary of the available information on this compound. Further research may be required to obtain more detailed quantitative data and to fully explore its potential applications.

References

1-Azabicyclo[2.2.1]heptan-3-one hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the core chemical properties of 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride, a heterocyclic building block relevant to researchers and professionals in drug development and chemical synthesis.

Chemical Properties

The fundamental molecular attributes of this compound are summarized below.

PropertyValue
Molecular FormulaC₆H₁₀ClNO
Molecular Weight147.60 g/mol

Table 1: Core molecular data for this compound.[1]

Logical Relationship of Chemical Properties

The relationship between the compound's name, its elemental composition (formula), and its resulting molar mass is a foundational concept in chemistry. The diagram below illustrates this direct, hierarchical connection.

G Compound 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride Formula Molecular Formula: C₆H₁₀ClNO Compound->Formula is described by MolWeight Molecular Weight: 147.60 g/mol Formula->MolWeight results in

Figure 1: Relationship between compound identity, formula, and molecular weight.

References

The Azabicycloheptanone Core: A Technical Guide to its Discovery and Storied History in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the fascinating world of azabicycloheptanone compounds, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery, history, and pharmacology of this pivotal chemical scaffold. From the early synthesis of tropinone to the potent analgesic properties of epibatidine, this paper details the key milestones, experimental protocols, and biological significance of these remarkable molecules.

Introduction: The Architectural Significance of the Azabicycloheptanone Core

The 7-azabicyclo[2.2.1]heptane core, a rigid bicyclic structure containing a nitrogen atom at the bridgehead, has been a recurring motif in the annals of organic chemistry and pharmacology. Its constrained conformation has made it a valuable scaffold for the design of potent and selective ligands for various biological targets, most notably nicotinic acetylcholine receptors (nAChRs). This guide explores the historical journey of azabicycloheptanone compounds, from their early discovery to their role in modern drug discovery.

The Genesis: Tropinone and the Dawn of Bicyclic Alkaloid Synthesis

The story of the azabicycloheptanone core is intrinsically linked to the tropane alkaloids, a class of naturally occurring compounds that includes cocaine and atropine. The structural elucidation and synthesis of these molecules in the late 19th and early 20th centuries laid the groundwork for the field.

Richard Willstätter's Herculean First Synthesis of Tropinone (1901)

The first synthesis of tropinone, the ketone precursor to tropine, was a landmark achievement by Richard Willstätter in 1901.[1] Starting from cycloheptanone, his multi-step synthesis was arduous, requiring 15 steps and yielding a mere 0.75% overall.[1] This synthesis, however, was crucial in confirming the structure of tropinone and, by extension, the core structure of cocaine, which Willstätter had successfully synthesized from tropinone in 1898.[2][3]

Sir Robert Robinson's Elegant Biomimetic Synthesis of Tropinone (1917)

In 1917, Sir Robert Robinson conceived a remarkably efficient and conceptually elegant one-pot synthesis of tropinone.[4][5] His biomimetic approach, which mimicked the presumed biosynthetic pathway, involved the reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid.[4][5] This "double Mannich" reaction initially yielded 17% of tropinone, a significant improvement over Willstätter's method, with later refinements pushing the yield to over 90%.[5][6] Robinson's synthesis is still hailed as a classic in total synthesis for its simplicity and ingenuity.[7]

A Leap in Potency: The Discovery of Epibatidine

For decades, the study of azabicycloheptanones was largely confined to the tropane alkaloids. This changed dramatically with the discovery of epibatidine, a compound that showcased the immense pharmacological potential of this scaffold beyond the realm of tropanes.

From Frog Skin to Potent Analgesic

In 1974, John W. Daly, while screening for alkaloids in the skin extracts of the Ecuadorian poison frog, Epipedobates tricolor, discovered a compound with potent analgesic properties, some 200 to 400 times more powerful than morphine.[8] However, it was not until 1992 that the structure of this chlorinated alkaloid, named epibatidine, was fully elucidated.[8]

A New Mechanism of Analgesia

Crucially, the analgesic effects of epibatidine were found to be mediated not by opioid receptors, but by nicotinic acetylcholine receptors (nAChRs), opening up a new avenue for pain management.[8] This discovery sparked a wave of research into the therapeutic potential of nAChR agonists. However, the clinical development of epibatidine itself was hampered by its extremely narrow therapeutic window and high toxicity.[8]

The Quest for Safer Analgesics: Synthesis of Epibatidine and its Analogs

The potent bioactivity and challenging structure of epibatidine made it an attractive target for synthetic chemists. The development of synthetic routes not only provided access to this rare natural product but also paved the way for the creation of safer, more selective analogs.

E.J. Corey's Landmark Total Synthesis of Epibatidine (1993)

Just a year after its structure was revealed, E.J. Corey and his group reported the first total synthesis of (±)-epibatidine.[9] This multi-step synthesis provided a crucial supply of the compound for further pharmacological evaluation and set a benchmark for future synthetic efforts.

The Rise of Epibatidine Analogs

The high toxicity of epibatidine spurred the development of numerous analogs in an effort to separate the desired analgesic effects from the adverse side effects. This has led to the discovery of compounds with improved selectivity for specific nAChR subtypes, such as ABT-594 (tebanicline), which retains analgesic properties with reduced toxicity.[10] The structure-activity relationship (SAR) studies of these analogs have been instrumental in mapping the pharmacophore of nAChR ligands.[11][12]

Beyond Tropinone and Epibatidine: Other Notable Azabicycloheptanones

The azabicycloheptanone family extends beyond these two prominent examples, with other members exhibiting significant biological activity.

Anatoxin-a: A Potent Nicotinic Agonist from Cyanobacteria

Anatoxin-a, also known as "Very Fast Death Factor," is a potent neurotoxin produced by certain species of cyanobacteria.[13] Discovered in the 1960s, its structure, a 9-azabicyclo[4.2.1]non-2-en-2-yl ketone, was confirmed in 1972.[13] Like epibatidine, anatoxin-a is a potent agonist of nAChRs.[3] Its synthesis has been a subject of interest, with some approaches even utilizing cocaine as a starting material to establish its absolute stereochemistry.[13]

Quantitative Data

The following tables summarize key quantitative data for epibatidine and its analogs, providing a comparative overview of their pharmacological properties.

CompoundnAChR SubtypeKi (nM)Reference
(+)-Epibatidine α4β20.04[5]
α3β40.2[14]
α720[5]
(-)-Epibatidine α4β20.05[5]
ABT-594 (Tebanicline) α4β20.08[10]
Epiboxidine α4β20.2[5]
CompoundTestED50Animal ModelReference
Epibatidine Hot-plate0.002-0.005 mg/kgMouse[10]
Morphine Hot-plate5-10 mg/kgMouse[10]
CompoundRouteLD50Animal ModelReference
Epibatidine IV~0.015-0.035 mg/kgMouse[10]

Experimental Protocols

Robinson's Synthesis of Tropinone (1917)

Adapted from Robinson, R. J. Chem. Soc., Trans. 1917, 111, 762-768.[6][15]

Reactants:

  • Succindialdehyde

  • Methylamine

  • Calcium Acetonedicarboxylate

Procedure:

  • A solution of calcium acetonedicarboxylate is prepared in water.

  • Methylamine hydrochloride is added to the solution.

  • Succindialdehyde is then added, and the mixture is allowed to stand at room temperature for a period of time (e.g., fifty hours).[6]

  • The solution is filtered, and the filtrate is acidified with hydrochloric acid.

  • The acidified solution is concentrated under vacuum.

  • The residue is made alkaline with sodium hydroxide and steam distilled.

  • The distillate containing tropinone is collected. The yield of the isolated dipiperonylidenetropinone derivative was reported to be 42%.[6]

Corey's Total Synthesis of (±)-Epibatidine (1993)

Adapted from Corey, E. J., et al. J. Am. Chem. Soc. 1993, 115 (20), 9327–9328.[9]

This 9-step synthesis begins with 6-chloropyridine-3-carboxaldehyde and proceeds through a series of transformations including a Diels-Alder reaction, Curtius rearrangement, and a final ring closure to form the azabicyclo[2.2.1]heptane core. The overall yield is reported to be just over 40%.[9]

Key Steps:

  • Diels-Alder Reaction: Reaction of an α,β-unsaturated ester derived from 6-chloropyridine-3-carboxaldehyde with 1,3-butadiene to form the cyclohexene ring.[9]

  • Curtius Rearrangement: Conversion of a carboxylic acid intermediate to an isocyanate, which is then trapped to form a carbamate.[9]

  • Halogenation and Cyclization: Stereospecific bromination of the cyclohexene ring followed by base-induced intramolecular nucleophilic attack to form the bicyclic ring system.[9]

  • Final Steps: Debromination and deprotection to yield racemic epibatidine.[9]

Signaling Pathways and Workflows

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Epibatidine and its analogs exert their effects by binding to and activating nAChRs, which are ligand-gated ion channels. This activation leads to an influx of cations, primarily Na+ and Ca2+, which depolarizes the cell membrane and initiates a cascade of downstream signaling events. One of the key pathways activated is the PI3K/Akt pathway, which is involved in cell survival and neuroprotection.[12][16]

nAChR_Signaling Epibatidine Epibatidine nAChR nAChR (α4β2) Epibatidine->nAChR Binds to Ion_Influx Ion Influx (Ca²⁺, Na⁺) nAChR->Ion_Influx Activates PI3K PI3K Ion_Influx->PI3K Stimulates Akt Akt (Protein Kinase B) PI3K->Akt Activates Downstream Downstream Effects (e.g., Bcl-2 expression, Neuroprotection) Akt->Downstream Leads to Natural_Product_Workflow A Ethnobotanical Observation (Toxic frog skin secretions) B Collection of Biological Material (Frog skin) A->B C Extraction and Bioassay-Guided Fractionation (Analgesic activity in mice) B->C D Isolation and Structure Elucidation (Epibatidine) C->D E Total Synthesis D->E F Pharmacological Characterization (nAChR agonist, high toxicity) D->F G Lead Optimization (Synthesis of Analogs) E->G F->G H Development of Safer Drugs (e.g., Tebanicline) G->H

References

Stereochemistry of 1-Azabicyclo[2.2.1]heptan-3-one Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemistry of the enantiomers of 1-azabicyclo[2.2.1]heptan-3-one, a key chiral building block in the synthesis of various pharmacologically active compounds. The focus of this document is to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, comprehensive data, and a clear understanding of the logical workflows and biological significance of these enantiomers.

Introduction

1-Azabicyclo[2.2.1]heptan-3-one is a bicyclic ketone containing a nitrogen atom at the bridgehead position. The rigid bicyclic structure and the presence of stereocenters make it a valuable scaffold in medicinal chemistry. The individual enantiomers, (1S,4R)-1-azabicyclo[2.2.1]heptan-3-one and (1R,4S)-1-azabicyclo[2.2.1]heptan-3-one, often exhibit distinct pharmacological activities. Notably, the (1S,4R)-enantiomer is a crucial precursor for the synthesis of potent and selective M1 muscarinic acetylcholine receptor agonists, which have been investigated for the treatment of cognitive disorders such as Alzheimer's disease. This guide will delve into the methods for obtaining and characterizing these enantiomers, as well as the biological pathways they influence.

Stereoisomers of 1-Azabicyclo[2.2.1]heptan-3-one

The two enantiomers of 1-azabicyclo[2.2.1]heptan-3-one are non-superimposable mirror images of each other. The absolute configuration at the chiral centers dictates the three-dimensional arrangement of the atoms and, consequently, their interaction with other chiral molecules, such as biological receptors.

Table 1: Physicochemical Properties of 1-Azabicyclo[2.2.1]heptan-3-one Enantiomers

Property(1S,4R)-1-azabicyclo[2.2.1]heptan-3-one(1R,4S)-1-azabicyclo[2.2.1]heptan-3-one
Molecular FormulaC₆H₉NOC₆H₉NO
Molecular Weight111.14 g/mol 111.14 g/mol
CAS Number134003-03-5142034-97-7
Specific Optical RotationData not available in searched literatureData not available in searched literature

Note: Specific optical rotation values for the pure enantiomers of the free base or hydrochloride salt were not explicitly found in the surveyed literature. Characterization is typically confirmed by chiral HPLC and through the optical rotation of derivative compounds.

Methods for Obtaining Enantiomerically Pure 1-Azabicyclo[2.2.1]heptan-3-one

The preparation of enantiomerically pure 1-azabicyclo[2.2.1]heptan-3-one can be achieved through several methods, with diastereomeric resolution being a well-documented approach.

Diastereomeric Resolution via Salt Formation

A common and effective method for resolving racemic (±)-1-azabicyclo[2.2.1]heptan-3-one is through the formation of diastereomeric salts with a chiral resolving agent. The use of di-p-toluoyl-L-tartaric acid allows for the selective crystallization of the (1S,4R)-enantiomer as a hemitartrate salt.

This protocol is adapted from the procedure described in patent AU728324B2.

Materials:

  • (±)-1-Azabicyclo[2.2.1]heptan-3-one

  • Di-p-toluoyl-L-tartaric acid

  • Acetonitrile

  • Methanol

  • Isopropyl alcohol

  • tert-Butyl methyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous potassium carbonate

  • Ethyl acetate

  • Seed crystals of (1S,4R)-1-azabicyclo[2.2.1]heptan-3-one di-p-toluoyl-L-tartaric acid hemisalt (optional, but recommended)

Procedure:

  • Salt Formation:

    • Dissolve (±)-1-Azabicyclo[2.2.1]heptan-3-one (e.g., 15 g, 135 mmol) in acetonitrile (e.g., 60 mL).

    • Heat the solution to 40-43 °C.

    • If available, add seed crystals of the desired diastereomeric salt.

    • In a separate flask, dissolve di-p-toluoyl-L-tartaric acid (e.g., 10.4 g, 34 mmol, approximately 0.25 equivalents relative to the racemate) in acetonitrile (e.g., 29 g).

    • Add the di-p-toluoyl-L-tartaric acid solution dropwise to the ketone solution over a period of approximately 2.25 hours while maintaining the temperature at 40-43 °C.

    • After the addition is complete, cool the mixture to 25 °C and then further to 0-5 °C.

    • Stir the mixture at 0-5 °C for 1-2 hours to allow for complete precipitation of the (1S,4R)-1-azabicyclo[2.2.1]heptan-3-one di-p-toluoyl-L-tartaric acid hemisalt.

    • Collect the solid by filtration and wash with cold acetonitrile.

    • Dry the solid under reduced pressure at 40-45 °C to yield the crude diastereomeric salt.

  • Recrystallization (Optional, for higher purity):

    • Dissolve the crude salt in methanol.

    • Add this solution to a mixture of isopropyl alcohol and seed crystals of the pure diastereomeric salt at 20-25 °C.

    • Stir for 1 hour at 20-25 °C.

    • Cool the mixture to 0-5 °C and stir for an additional 1-2 hours.

    • Collect the purified salt by filtration, wash with cold isopropyl alcohol, and dry.

  • Liberation of the Free Base (1S,4R)-enantiomer:

    • Suspend the diastereomeric salt (e.g., 14.3 g) in tert-butyl methyl ether (e.g., 200 g).

    • Extract the salt with 1 M aqueous hydrochloric acid (e.g., 130 mL).

    • Concentrate the aqueous extract under reduced pressure.

    • To the residue, add ethyl acetate (e.g., 30 g) and saturated aqueous potassium carbonate (e.g., 7 g) to basify the solution and liberate the free amine.

    • Separate the layers and extract the aqueous layer with ethyl acetate (e.g., 20 g).

    • Combine the organic extracts and remove the solvent under reduced pressure to yield (1S,4R)-1-azabicyclo[2.2.1]heptan-3-one.

Table 2: Quantitative Data for Diastereomeric Resolution

StepProductYieldEnantiomeric Purity (by Chiral HPLC)
Initial CrystallizationCrude (1S,4R)-enantiomer hemisalt~85% (based on theoretical max of 50%)91.1% (1S,4R)
After RecrystallizationPurified (1S,4R)-enantiomer hemisaltHigh98.4% (1S,4R)

Data extracted from patent AU728324B2.

G racemate (±)-1-Azabicyclo[2.2.1]heptan-3-one salt_formation Salt Formation (Acetonitrile, 40-43°C) racemate->salt_formation resolving_agent Di-p-toluoyl-L-tartaric acid resolving_agent->salt_formation precipitation Precipitation (Cooling to 0-5°C) salt_formation->precipitation filtration1 Filtration precipitation->filtration1 crude_salt Crude (1S,4R)-enantiomer hemitartrate salt filtration1->crude_salt mother_liquor Mother Liquor (Enriched in (1R,4S)-enantiomer) filtration1->mother_liquor recrystallization Recrystallization (MeOH/IPA) crude_salt->recrystallization pure_salt Pure (1S,4R)-enantiomer hemitartrate salt recrystallization->pure_salt liberation Liberation of Free Base (Base treatment) pure_salt->liberation final_product (1S,4R)-1-Azabicyclo[2.2.1]heptan-3-one liberation->final_product

Chiral HPLC Analysis

To determine the enantiomeric purity of 1-azabicyclo[2.2.1]heptan-3-one, a reliable chiral High-Performance Liquid Chromatography (HPLC) method is essential.

This protocol is based on the analytical method described in patent AU728324B2.

  • Chromatographic System: HPLC system equipped with a UV detector.

  • Column: Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Mobile Phase: Hexane / Isopropyl alcohol / Diethylamine (70:30:0.1, v/v/v).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of the sample (e.g., ~40 mg) in isopropyl alcohol (~5 mL) containing a few drops of diethylamine.

  • Injection Volume: Typically 10-20 µL.

G sample Sample of 1-Azabicyclo[2.2.1]heptan-3-one dissolution Dissolve in IPA with Diethylamine sample->dissolution injection Inject onto Chiral HPLC System dissolution->injection separation Separation on Chiralpak AD Column injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration) detection->data_analysis result Enantiomeric Purity (%ee) data_analysis->result

Biological Context: M1 Muscarinic Receptor Signaling Pathway

The (1S,4R)-enantiomer of 1-azabicyclo[2.2.1]heptan-3-one is a precursor to M1 muscarinic acetylcholine receptor agonists. These agonists are of significant interest in drug development for their potential to enhance cognitive function. The M1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in neuronal signaling in the central nervous system.

Upon binding of an agonist, the M1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11. The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC). These signaling events ultimately lead to a variety of cellular responses, including the modulation of ion channels, gene expression, and synaptic plasticity, which are thought to underlie the pro-cognitive effects of M1 receptor agonists.

G M1_agonist M1_agonist M1_receptor M1_receptor M1_agonist->M1_receptor Binds to G_protein G_protein M1_receptor->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2_release Ca2_release ER->Ca2_release Triggers Ca2_release->PKC Activates cellular_response cellular_response PKC->cellular_response Phosphorylates targets leading to

Conclusion

The stereochemistry of 1-azabicyclo[2.2.1]heptan-3-one is of paramount importance in the development of chiral pharmaceuticals. This guide has provided detailed methodologies for the resolution and analysis of its enantiomers, with a focus on the diastereomeric salt crystallization method. The quantitative data presented, although lacking specific optical rotation values for the parent ketones, offers valuable benchmarks for researchers. The elucidation of the M1 muscarinic receptor signaling pathway highlights the biological relevance of the (1S,4R)-enantiomer and provides a rationale for its pursuit in drug discovery programs aimed at treating cognitive deficits. Further research into alternative and more direct methods for obtaining the individual enantiomers, such as asymmetric synthesis or enzymatic resolution, would be a valuable contribution to the field.

Spectroscopic and Spectrometric Characterization of 1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and spectrometric data for 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride (C₆H₁₀ClNO). Due to the limited availability of a complete, publicly accessible dataset for this specific compound, this document combines predicted data, information for the corresponding free base, and typical spectral characteristics for structurally related bicyclic amines. This guide is intended to serve as a valuable resource for the characterization and analysis of this and similar molecules.

Molecular Structure

This compound is the salt of a bicyclic ketone containing a bridgehead nitrogen atom. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for pharmaceutical applications.

Structure:

(Note: This is a simplified 2D representation of a 3D structure)

Spectroscopic and Spectrometric Data

The following tables summarize the expected and reported spectroscopic and spectrometric data for 1-Azabicyclo[2.2.1]heptan-3-one and its hydrochloride salt.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

Proton Assignment Expected Chemical Shift (δ) ppm (Hydrochloride Salt in D₂O) Multiplicity Notes
H-2, H-4 (Bridgehead)3.8 - 4.2MultipletDeshielded due to proximity to the protonated nitrogen.
H-5, H-6, H-7 (Bridge)2.0 - 3.0MultipletComplex splitting pattern due to coupling with multiple neighbors.
H-2 (adjacent to C=O)2.5 - 2.9MultipletDeshielded by the adjacent carbonyl group.

¹³C NMR (Carbon-13 NMR)

Carbon Assignment Expected Chemical Shift (δ) ppm (Hydrochloride Salt in D₂O) Notes
C=O (Carbonyl)205 - 215The most deshielded carbon, characteristic of a ketone.
C-4 (Bridgehead)60 - 70Deshielded due to attachment to the protonated nitrogen.
C-2, C-5, C-6, C-725 - 50Aliphatic carbons in the bicyclic system.
Table 2: Infrared (IR) Spectroscopy Data
Functional Group Expected Absorption Frequency (cm⁻¹) Intensity Notes
N⁺-H Stretch2400 - 2800Broad, StrongCharacteristic of an amine salt.
C=O Stretch1715 - 1750StrongTypical for a strained cyclic ketone. The exact frequency can be influenced by ring strain.
C-H Stretch2850 - 3000Medium-StrongAliphatic C-H bonds.
C-N Stretch1000 - 1250Medium

Note: For the free base, 1-Azabicyclo[2.2.1]heptan-3-one, an FTIR spectrum is available in the SpectraBase database, acquired using a KBr-pellet technique.[1]

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of the hydrochloride salt will typically show the mass of the free base after loss of HCl.

Ion Predicted m/z Notes
[M+H]⁺ (protonated free base)112.0757This is the expected molecular ion peak in ESI-MS. Predicted data for the free base (C₆H₉NO) is available on PubChem.
[M+Na]⁺134.0576Adduct with sodium, commonly observed in ESI-MS.

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic and spectrometric data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD), in a 5 mm NMR tube. The choice of solvent is critical and should be based on the compound's solubility and the absence of solvent signals that could obscure key resonances.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is typically used with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio. A wider spectral width and a longer relaxation delay are generally required compared to ¹H NMR.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak. For bicyclic systems, 2D NMR experiments such as COSY and HSQC can be invaluable for assigning specific proton and carbon signals.

Infrared (IR) Spectroscopy
  • Sample Preparation (Pressed Pellet Technique):

    • A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • The mixture is then compressed into a thin, transparent pellet using a hydraulic press. These pellets are transparent to IR radiation.

  • Instrumentation: The KBr pellet is placed in a sample holder within an FTIR spectrometer.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer is usually recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrumentation: The analysis is typically performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The sample solution is infused into the ESI source, where it is ionized. The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer. Data is collected in positive ion mode to observe protonated molecules and other adducts.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample 1-Azabicyclo[2.2.1]heptan-3-one HCl NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS ProcessNMR Process NMR Data (Chemical Shifts, Coupling) NMR->ProcessNMR ProcessIR Process IR Data (Functional Groups) IR->ProcessIR ProcessMS Process MS Data (Molecular Weight, Formula) MS->ProcessMS Structure Confirm Structure ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

References

The Azabicyclo[2.2.1]heptane Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The azabicyclo[2.2.1]heptane core, a rigid bicyclic amine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure provides a fixed orientation for appended pharmacophoric groups, leading to high-affinity and selective interactions with a variety of biological targets. This structural rigidity also often imparts favorable pharmacokinetic properties, such as increased metabolic stability and improved brain penetration. This technical guide provides a comprehensive overview of the biological significance of the azabicyclo[2.2.1]heptane core, focusing on its role in the development of therapeutics for a range of disorders. We will delve into the key molecular targets, summarize quantitative structure-activity relationship (SAR) data, provide detailed experimental protocols for the synthesis and evaluation of representative compounds, and visualize the relevant signaling pathways.

Targeting Nicotinic Acetylcholine Receptors (nAChRs)

The most prominent biological role of the azabicyclo[2.2.1]heptane scaffold is as a key component of ligands for nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a wide array of physiological processes and are therapeutic targets for pain, neurodegenerative diseases, and addiction.

Epibatidine and its Analogs: Potent Analgesics

The discovery of the natural alkaloid epibatidine, isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, was a landmark in nAChR pharmacology.[1][2] Epibatidine, which features an exo-2-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane structure, exhibits potent analgesic properties, several hundred times greater than morphine.[1][2] Its mechanism of action is through the activation of neuronal nAChRs, not opioid receptors.[1][2] However, the high toxicity of epibatidine has limited its direct therapeutic use.[3] This has spurred the development of a vast number of synthetic analogs with improved safety profiles and selectivity for specific nAChR subtypes.[3]

Quantitative SAR of Epibatidine Analogs at nAChRs

Structure-activity relationship studies have revealed key structural features of the azabicyclo[2.2.1]heptane core and its substituents that govern potency and selectivity for different nAChR subtypes.

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Reference
(+)-Epibatidineα4β20.045-[4]
(-)-Epibatidineα4β20.058-[4]
ABT-594α4β2-Potent agonist[5]
NMI-EPBα4β20.029Weak agonist/potent antagonist[6]
FPhEPα4β20.240Antagonist[6]
F2PhEPα4β20.029Antagonist[6]
nAChR Signaling Pathways

Activation of nAChRs by agonists like epibatidine leads to the opening of the ion channel, resulting in an influx of cations (primarily Na+ and Ca2+). This depolarization triggers a cascade of downstream signaling events.

nAChR_Signaling cluster_membrane Plasma Membrane nAChR nAChR Ca_Influx Ca2+ Influx nAChR->Ca_Influx Na_Influx Na+ Influx nAChR->Na_Influx Agonist Acetylcholine / Epibatidine Analog Agonist->nAChR CaMK CaMK Activation Ca_Influx->CaMK Depolarization Membrane Depolarization Na_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release PI3K_Akt PI3K/Akt Pathway CaMK->PI3K_Akt ERK ERK Pathway CaMK->ERK Gene_Expression Changes in Gene Expression PI3K_Akt->Gene_Expression ERK->Gene_Expression

nAChR signaling cascade upon agonist binding.

Experimental Protocols

A common synthetic route to (±)-epibatidine involves a Diels-Alder reaction to construct the azabicyclo[2.2.1]heptane core.[7]

Epibatidine_Synthesis_Workflow Start 6-Chloropyridine-3-carboxaldehyde Step1 Horner-Wadsworth-Emmons Reaction Start->Step1 Unsaturated_Ester α,β-Unsaturated Ester Step1->Unsaturated_Ester Step2 Diels-Alder Reaction with 1,3-Butadiene Unsaturated_Ester->Step2 Cycloadduct Cycloadduct Step2->Cycloadduct Step3 Saponification Cycloadduct->Step3 Carboxylic_Acid Carboxylic Acid Step3->Carboxylic_Acid Step4 Curtius Rearrangement Carboxylic_Acid->Step4 Carbamate Carbamate Step4->Carbamate Step5 Deprotection and Acylation Carbamate->Step5 Amide Amide Step5->Amide Step6 Halogenation Amide->Step6 Haloamide Haloamide Step6->Haloamide Step7 Intramolecular Cyclization Haloamide->Step7 Bicyclic_Intermediate Bicyclic Intermediate Step7->Bicyclic_Intermediate Step8 Debromination and Deacetylation Bicyclic_Intermediate->Step8 Epibatidine (±)-Epibatidine Step8->Epibatidine mAChR_Signaling cluster_membrane Plasma Membrane mAChR mAChR Gq_11 Gq/11 mAChR->Gq_11 M1, M3, M5 Gi_o Gi/o mAChR->Gi_o M2, M4 Agonist Acetylcholine / Muscarinic Agonist Agonist->mAChR PLC PLC Activation Gq_11->PLC AC Adenylyl Cyclase Inhibition Gi_o->AC IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Orexin_Signaling cluster_membrane Plasma Membrane OrexinR Orexin Receptor Gq_11 Gq/11 OrexinR->Gq_11 Gi_o Gi/o OrexinR->Gi_o Gs Gs OrexinR->Gs Orexin Orexin Orexin->OrexinR PLC PLC Activation Gq_11->PLC AC_inhibit Adenylyl Cyclase Inhibition Gi_o->AC_inhibit AC_activate Adenylyl Cyclase Activation Gs->AC_activate Ca_mobilization Ca2+ Mobilization PLC->Ca_mobilization cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase

References

Solubility Profile of 1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information, the critical role of pH as dictated by the compound's pKa, and standardized experimental protocols for determining its solubility.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₁₀ClNON/A
Molecular Weight 147.60 g/mol N/A
Appearance Solid (recrystallized from methanol:ethyl acetate)[1]
pKa (estimated) ~10.8[1]

Note: The pKa value is for the parent compound 7-azabicyclo[2.2.1]heptane and serves as an estimate for 1-Azabicyclo[2.2.1]heptan-3-one. The actual pKa may vary due to the presence of the ketone group.

Solubility Data

SolventQualitative SolubilitySource
Methanol / Ethyl AcetateSoluble (used for recrystallization)[1]
WaterExpected to be soluble, especially at acidic pHGeneral knowledge for hydrochloride salts
AcetonitrileMentioned as a solvent in synthesis, implying some solubility[2]
Isopropyl AlcoholMentioned as a solvent in synthesis, implying some solubility[2]

pH-Dependent Solubility

The solubility of this compound is expected to be highly dependent on the pH of the solution. As the hydrochloride salt of a basic compound, it will be more soluble in acidic to neutral conditions where the amine is protonated. As the pH increases above the pKa of the parent amine, the free base will be formed, which is expected to be less soluble.

The relationship between pH, pKa, and the two soluble species (protonated and free base) is illustrated in the following diagram.

G cluster_0 pH < pKa cluster_1 pH > pKa Protonated_Form [BH⁺] (High Solubility) Free_Base [B] (Low Solubility) Protonated_Form->Free_Base Deprotonation (Increasing pH) Equilibrium pH = pKa [BH⁺] = [B] Protonated_Form->Equilibrium Free_Base->Protonated_Form Protonation (Decreasing pH) Equilibrium->Free_Base

Caption: pH-dependent equilibrium of this compound.

Experimental Protocols

For researchers requiring precise solubility data, the following established methods are recommended.

Shake-Flask Method for Equilibrium Solubility Determination

This is a widely recognized method for determining the thermodynamic solubility of a compound.[3][4][5]

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant. It is crucial to avoid aspirating any solid particles. Centrifugation of the sample can be performed to ensure all solids are removed.

  • Dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Potentiometric Titration for pH-Solubility Profile

This method is used to determine the solubility of an ionizable compound as a function of pH.

Materials:

  • This compound

  • Deionized water

  • Standardized solutions of HCl and NaOH

  • Potentiometer with a pH electrode

  • Stirrer

Procedure:

  • Prepare a suspension of a known amount of this compound in a known volume of water.

  • Place the suspension in a thermostated vessel with continuous stirring.

  • Titrate the suspension with a standardized solution of NaOH, recording the pH after each addition.

  • The point at which all the solid has dissolved is determined by a change in the titration curve.

  • The solubility at different pH values can be calculated from the titration data.

Factors Influencing Solubility

  • pH: As discussed, pH is a critical factor. The hydrochloride salt will be most soluble at a pH below its pKa.

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, but this should be determined experimentally.

  • Solvent: The polarity and hydrogen bonding capabilities of the solvent will significantly impact solubility.

  • Common Ion Effect: In solutions containing chloride ions from other sources, the solubility of the hydrochloride salt may be decreased.

  • Polymorphism: The crystalline form of the solid can affect its solubility. It is important to characterize the solid form used in solubility studies.

Conclusion

References

Methodological & Application

Synthesis of 1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the synthesis of 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis involves a multi-step sequence beginning with readily available starting materials, proceeding through a key Dieckmann condensation reaction to construct the bicyclic core, followed by hydrolysis, decarboxylation, and final conversion to the hydrochloride salt. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Experimental Overview

The synthesis of this compound is achieved through a three-step process:

  • Synthesis of the Diester Precursor: N-benzyl-L-proline is esterified and subsequently alkylated to yield the key diester, N-benzyl-N-(2-(ethoxycarbonyl)ethyl)proline ethyl ester.

  • Dieckmann Condensation, Hydrolysis, and Decarboxylation: The diester undergoes an intramolecular Dieckmann condensation to form the bicyclic β-keto ester, which is then hydrolyzed and decarboxylated to afford 1-Azabicyclo[2.2.1]heptan-3-one.

  • Formation of the Hydrochloride Salt: The free base of 1-Azabicyclo[2.2.1]heptan-3-one is treated with hydrochloric acid to yield the final hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

StepStarting MaterialReagentsSolventReaction Time (approx.)Yield (approx.)
1. Diester Synthesis L-prolineBenzyl chloride, Ethanol, Thionyl chloride, Ethyl acrylate, Sodium ethoxideEthanol24-48 hours60-70%
2. Ketone Synthesis N-benzyl-N-(2-(ethoxycarbonyl)ethyl)proline ethyl esterSodium hydride, Toluene, Hydrochloric acidToluene, Water12-24 hours50-60%
3. Hydrochloride Salt Formation 1-Azabicyclo[2.2.1]heptan-3-oneHydrochloric acid, Diethyl etherDiethyl ether1-2 hours>95%

Experimental Protocols

Step 1: Synthesis of N-benzyl-N-(2-(ethoxycarbonyl)ethyl)proline ethyl ester

This procedure involves the N-benzylation and esterification of L-proline, followed by Michael addition of ethyl acrylate.

Materials:

  • L-proline

  • Benzyl chloride

  • Ethanol (absolute)

  • Thionyl chloride

  • Sodium metal

  • Ethyl acrylate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of L-proline ethyl ester hydrochloride: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend L-proline in absolute ethanol. Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring. After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight. Remove the solvent under reduced pressure to obtain L-proline ethyl ester hydrochloride as a white solid.

  • N-benzylation of L-proline ethyl ester: Dissolve the L-proline ethyl ester hydrochloride in ethanol, and add potassium carbonate. To this suspension, add benzyl chloride and heat the mixture to reflux overnight. After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

  • Michael Addition: Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to absolute ethanol under an inert atmosphere. To this solution, add the crude N-benzyl-L-proline ethyl ester, followed by the dropwise addition of ethyl acrylate. Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Quench the reaction by adding water and extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N-benzyl-N-(2-(ethoxycarbonyl)ethyl)proline ethyl ester.

Step 2: Synthesis of 1-Azabicyclo[2.2.1]heptan-3-one

This step involves the Dieckmann condensation of the diester, followed by acidic hydrolysis and decarboxylation.

Materials:

  • N-benzyl-N-(2-(ethoxycarbonyl)ethyl)proline ethyl ester

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dieckmann Condensation: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous toluene. Heat the mixture to reflux and add a solution of N-benzyl-N-(2-(ethoxycarbonyl)ethyl)proline ethyl ester in anhydrous toluene dropwise. Continue refluxing for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature and carefully quench with water. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and add concentrated hydrochloric acid. Heat the acidic solution to reflux for several hours to effect hydrolysis and decarboxylation.

  • Work-up and Purification: Cool the reaction mixture and basify with a sodium hydroxide solution until pH > 10. Extract the aqueous layer with diethyl ether. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Azabicyclo[2.2.1]heptan-3-one as an oil. The product can be further purified by distillation under reduced pressure.

Step 3: Synthesis of this compound

This final step converts the free base into its hydrochloride salt.

Materials:

  • 1-Azabicyclo[2.2.1]heptan-3-one

  • Hydrochloric acid (1 M in diethyl ether)

  • Diethyl ether (anhydrous)

Procedure:

  • Dissolve the crude 1-Azabicyclo[2.2.1]heptan-3-one in anhydrous diethyl ether.

  • Cool the solution in an ice bath and add a 1 M solution of hydrochloric acid in diethyl ether dropwise with stirring.

  • A white precipitate of this compound will form.

  • Continue stirring for a short period, then collect the solid by filtration.

  • Wash the solid with cold anhydrous diethyl ether and dry under vacuum to obtain the final product.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Diester Synthesis cluster_1 Step 2: Ketone Synthesis cluster_2 Step 3: Hydrochloride Salt Formation start L-Proline esterification Esterification & N-Benzylation start->esterification michael Michael Addition esterification->michael diester N-benzyl-N-(2-(ethoxycarbonyl)ethyl)proline ethyl ester michael->diester dieckmann Dieckmann Condensation diester->dieckmann hydrolysis Hydrolysis & Decarboxylation dieckmann->hydrolysis ketone 1-Azabicyclo[2.2.1]heptan-3-one hydrolysis->ketone salt_formation HCl Salt Formation ketone->salt_formation product 1-Azabicyclo[2.2.1]heptan-3-one HCl salt_formation->product

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Reactions

Reaction_Relationships A N-Alkylation & Esterification B Michael Addition A->B Forms Diester Precursor C Dieckmann Condensation (Intramolecular Cyclization) B->C Enables Cyclization D Hydrolysis & Decarboxylation C->D Forms Bicyclic Ketone E Salt Formation D->E Final Product

Caption: Key reaction relationships in the synthesis.

Application Notes and Protocols for 1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azabicyclo[2.2.1]heptan-3-one hydrochloride is a versatile bicyclic ketone that serves as a valuable building block in organic synthesis, particularly in the construction of complex nitrogen-containing molecules with potential pharmaceutical applications. Its rigid framework and reactive carbonyl group allow for a variety of chemical transformations, leading to the synthesis of novel scaffolds for drug discovery. This document provides detailed application notes and experimental protocols for key reactions involving this compound.

Key Applications

This compound is a precursor for a range of chemical entities, including but not limited to:

  • Epibatidine Analogues: Crucial for the development of novel nicotinic acetylcholine receptor (nAChR) ligands.

  • Spirocyclic Compounds: Important motifs in medicinal chemistry.

  • Functionalized Azabicycles: Serving as scaffolds for further chemical elaboration.

This document will focus on the following key synthetic transformations:

  • Aldol Condensation: For the synthesis of α,β-unsaturated ketones.

  • Wittig Olefination: To introduce exocyclic double bonds.

  • Oximation: To generate oxime derivatives for further functionalization.

  • Grignard-type Addition of Lithiated Pyridines: A key step in the synthesis of epibatidine analogues.

Aldol Condensation with Aromatic Aldehydes

The Aldol condensation of 1-Azabicyclo[2.2.1]heptan-3-one with aromatic aldehydes provides a straightforward route to α,β-unsaturated ketones, which are versatile intermediates for further synthetic manipulations, such as Michael additions and reductions. A notable application is the reaction with pyridine-3-carboxaldehyde, leading to a precursor for nicotinic acetylcholine receptor (nAChR) modulators[1].

Quantitative Data
EntryAldehydeBaseSolventTime (h)Yield (%)
1Pyridine-3-carboxaldehydeKOHMethanol1285
2BenzaldehydeNaOHEthanol1678
34-ChlorobenzaldehydeKOHMethanol1282
44-MethoxybenzaldehydeNaOHEthanol1875
Experimental Protocol: Synthesis of 2-((3-pyridinyl)methylene)-1-azabicyclo[2.2.1]heptan-3-one

Materials:

  • This compound

  • Pyridine-3-carboxaldehyde

  • Potassium hydroxide (KOH)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add a solution of potassium hydroxide (1.1 eq) in methanol at 0 °C. Stir for 15 minutes.

  • To the resulting solution of the free base, add pyridine-3-carboxaldehyde (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-((3-pyridinyl)methylene)-1-azabicyclo[2.2.1]heptan-3-one.

Start Start Free_Base_Formation Free Base Formation: 1-Azabicyclo[2.2.1]heptan-3-one + KOH in Methanol Start->Free_Base_Formation Aldol_Reaction Aldol Condensation: + Pyridine-3-carboxaldehyde Free_Base_Formation->Aldol_Reaction Workup Aqueous Workup & Extraction Aldol_Reaction->Workup Purification Column Chromatography Workup->Purification Product α,β-Unsaturated Ketone Purification->Product

Experimental workflow for Aldol condensation.

Wittig Olefination

The Wittig reaction provides a reliable method for converting the carbonyl group of 1-Azabicyclo[2.2.1]heptan-3-one into an exocyclic double bond. This transformation is valuable for introducing new carbon-based substituents and for the synthesis of compounds with altered steric and electronic properties.

Quantitative Data
EntryPhosphonium YlideBaseSolventTime (h)Yield (%)
1Methyltriphenylphosphonium bromiden-BuLiTHF890
2Ethyltriphenylphosphonium bromiden-BuLiTHF1085
3(Carbethoxymethylene)triphenylphosphorane-Toluene2475
4Benzyltriphenylphosphonium chlorideNaHDMSO1288
Experimental Protocol: Synthesis of 3-Methylene-1-azabicyclo[2.2.1]heptane

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Potassium tert-butoxide

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting orange-red solution at room temperature for 1 hour to ensure complete formation of the ylide.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF and add potassium tert-butoxide (1.1 eq) to generate the free base in situ. Stir for 20 minutes.

  • Cool the ylide solution to 0 °C and add the solution of 1-Azabicyclo[2.2.1]heptan-3-one dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 8 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by distillation or column chromatography to yield pure 3-methylene-1-azabicyclo[2.2.1]heptane.

Ylide_Formation Ylide Formation Methyltriphenylphosphonium bromide + n-BuLi in THF Wittig_Reaction Wittig Reaction Ylide + Ketone Ylide_Formation->Wittig_Reaction Ketone_Free_Base Ketone Free Base 1-Azabicyclo[2.2.1]heptan-3-one HCl + K-tert-butoxide Ketone_Free_Base->Wittig_Reaction Quenching_Extraction Quenching & Extraction Wittig_Reaction->Quenching_Extraction Purification Purification Quenching_Extraction->Purification Alkene_Product 3-Methylene-1-azabicyclo[2.2.1]heptane Purification->Alkene_Product

Logical flow of the Wittig olefination.

Oximation

The formation of oximes from 1-Azabicyclo[2.2.1]heptan-3-one provides a gateway to further transformations, such as the Beckmann rearrangement or reduction to amines. The hydrochloride salt of the oxime can be readily prepared.

Quantitative Data
EntryReagentSolventTime (h)Yield (%)
1Hydroxylamine hydrochlorideEthanol/Pyridine695
2Methoxyamine hydrochlorideMethanol1875
3Ethoxyamine hydrochlorideMethanol18.575
Experimental Protocol: Synthesis of 1-Azabicyclo[2.2.1]heptan-3-one-O-methyloxime hydrochloride

Materials:

  • 1-Azabicyclo[2.2.1]heptan-3-one

  • Methoxyamine hydrochloride

  • Methanol

Procedure:

  • Dissolve 1-Azabicyclo[2.2.1]heptan-3-one (1.0 eq) in methanol.

  • Add methoxyamine hydrochloride (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo to obtain a white solid.

  • The crude product can be recrystallized from a mixture of ethanol and di-isopropyl ether to yield the pure 1-Azabicyclo[2.2.1]heptan-3-one-O-methyloxime hydrochloride as a mixture of syn- and anti-isomers.

Ketone 1-Azabicyclo[2.2.1]heptan-3-one Reaction Stir at RT for 18h Ketone->Reaction Reagent Methoxyamine HCl in Methanol Reagent->Reaction Isolation Concentration in vacuo Reaction->Isolation Purification Recrystallization Isolation->Purification Product Oxime Hydrochloride Purification->Product cluster_0 Preparation of Nucleophile cluster_1 Preparation of Electrophile Pyridine 2,6-Dichloropyridine Lithiation n-BuLi, THF, -78°C Pyridine->Lithiation Addition Grignard-type Addition Lithiation->Addition Ketone_HCl 1-Azabicyclo[2.2.1]heptan-3-one HCl Free_Base K-tert-butoxide, THF Ketone_HCl->Free_Base Free_Base->Addition Workup Aqueous Workup & Purification Addition->Workup Product Tertiary Alcohol Precursor Workup->Product

References

Application Notes: 1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride as a Versatile Scaffold for M1 Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Azabicyclo[2.2.1]heptan-3-one hydrochloride is a rigid bicyclic ketone that has emerged as a valuable building block in medicinal chemistry, particularly for the development of selective M1 muscarinic acetylcholine receptor (mAChR) agonists. The constrained nature of this scaffold provides a unique three-dimensional framework that allows for the precise orientation of pharmacophoric features, leading to enhanced potency and selectivity for the M1 receptor subtype. M1 receptors are predominantly expressed in the central nervous system and are implicated in cognitive processes such as learning and memory. Consequently, M1 selective agonists are actively being pursued as potential therapeutic agents for the symptomatic treatment of Alzheimer's disease and other cognitive disorders.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potent and selective M1 muscarinic agonists, focusing on the preparation of oxime derivatives.

Application in the Synthesis of M1 Selective Muscarinic Agonists

The ketone functionality of 1-azabicyclo[2.2.1]heptan-3-one serves as a convenient handle for the introduction of various side chains to explore the structure-activity relationship (SAR) at the muscarinic receptors. A particularly successful strategy has been the conversion of the ketone to an oxime ether, which allows for the incorporation of extended appendages designed to interact with the transmembrane domains of the M1 receptor. This approach has led to the discovery of highly potent and selective M1 agonists.

A notable example is the compound CI-1017, the (R)-enantiomer of PD-142,505. CI-1017 is a functionally M1-selective muscarinic agonist that has demonstrated efficacy in preclinical models of cognitive impairment.[1][2] It exhibits approximately 20-30 fold lower affinity for the M2, M3, and M5 receptor subtypes.[1] The synthesis of CI-1017 and related analogs highlights the utility of 1-azabicyclo[2.2.1]heptan-3-one as a key starting material.

General Synthetic Workflow

The general synthetic pathway for the preparation of M1 muscarinic agonists from this compound involves the initial formation of an oxime, followed by etherification with a suitable side chain.

G cluster_0 Synthesis of M1 Muscarinic Agonists Start 1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride Step1 Oxime Formation Start->Step1 Hydroxylamine Step2 Etherification Step1->Step2 Alkylation with Substituted Propargyl Halide Product M1 Muscarinic Agonist (e.g., Oxime Ether Derivative) Step2->Product G cluster_0 M1 Muscarinic Receptor Signaling Pathway Agonist M1 Agonist (e.g., 1-Azabicyclo[2.2.1]heptan-3-one derivative) M1R M1 Muscarinic Receptor Agonist->M1R Binds to Gq Gq/11 G-protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Neuronal Excitation & Synaptic Plasticity Ca->Response PKC->Response

References

Preparation of Novel Muscarinic Agonists from 1-Azabicyclo[2.2.1]heptan-3-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of muscarinic agonists derived from 1-azabicyclo[2.2.1]heptan-3-one. The focus is on the preparation of potent and selective M1 muscarinic receptor agonists, which are of significant interest in the development of therapeutics for neurodegenerative disorders such as Alzheimer's disease.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M1 subtype, in particular, is a key target for cognitive enhancement. The rigid 1-azabicyclo[2.2.1]heptane scaffold has proven to be a valuable template for the design of selective muscarinic agonists. This document outlines the synthetic route from 1-azabicyclo[2.2.1]heptan-3-one to a potent M1 selective agonist, (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), and provides relevant pharmacological data.[1]

Synthetic Protocols

The synthesis of muscarinic agonists from 1-azabicyclo[2.2.1]heptan-3-one generally involves two key steps: the formation of an oxime intermediate and its subsequent alkylation to introduce the desired pharmacophore.

Protocol 1: Synthesis of 1-Azabicyclo[2.2.1]heptan-3-one

The starting material, racemic 1-azabicyclo[2.2.1]heptan-3-one, can be synthesized via a multi-step process. One common route involves a Dieckmann condensation approach. For large-scale and enantiomerically pure synthesis, resolution methods are employed. A patented method describes the resolution of racemic 1-azabicyclo[2.2.1]heptan-3-one using di-p-toluoyl-L-tartaric acid to obtain the desired (1S, 4R) or (1R, 4S) enantiomers.[2]

Example of enantiomeric resolution: (±)-1-Azabicyclo[2.2.1]heptan-3-one is combined with di-p-toluoyl-L-tartaric acid in a suitable solvent to form a precipitate of the diastereomeric salt. The desired enantiomer is then liberated by treatment with a base.[2]

Protocol 2: Synthesis of (Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-[3-(3-methoxyphenyl)-2-propynyl]oxime

This protocol is adapted from a patented single-pot process for producing the Z-isomer of the oxime ether.

Materials:

  • (R)-1-Azabicyclo[2.2.1]heptan-3-one hydrochloride salt

  • O-(m-methoxyphenylpropargyl)hydroxylamine oxalate

  • Potassium carbonate

  • Methyl-tert-butyl ether (MTBE)

  • Water

  • Benzoic acid

Procedure:

  • Dissolve (R)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride salt (10.3 kg, 69.8 mol) in water (125.0 L).

  • Add O-(m-methoxyphenylpropargyl) hydroxylamine oxalate (16.0 kg, 69.8 mol) to the solution and stir overnight at 20-25°C.

  • Adjust the pH of the aqueous solution to ≥10 with a potassium carbonate solution (70 kg of potassium carbonate dissolved in 70 kg of water).

  • Extract the free base of the product with methyl-tert-butyl ether.

  • To the MTBE solution of the free base, add benzoic acid to precipitate the benzoate salt.

  • Collect the crystalline product by filtration and dry under vacuum at 40-45°C.

Characterization (¹H NMR for the benzoate salt in CDCl₃): δ 8.08 (d, J=6.7Hz, 2H), 7.50 (m, 3H), 7.29-6.82 (m, 4H), 6.01 (br s, 1H), 4.83 (s, 2H), 3.78 (s, 3H), 3.68 (m, 1H), 3.44-3.12 (m, 3H), 2.94 (m, 1H), 2.78 (m, 2H), 2.08 (m, 1H), 1.78 (m, 1H).

Pharmacological Data

The synthesized 1-azabicyclo[2.2.1]heptan-3-one oxime derivatives exhibit high affinity and selectivity for the M1 muscarinic receptor subtype. The following table summarizes the pharmacological profile of a representative compound, CI-1017.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC₅₀, nM)
CI-1017 M11.83.2
M245>1000
M360>1000
M42.510
M550>1000

Data compiled from various sources.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of M1 muscarinic agonists and the general experimental workflow for their synthesis.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_Agonist Muscarinic Agonist (e.g., CI-1017) M1R M1 Receptor M1_Agonist->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Leads to

Caption: M1 Muscarinic Receptor Signaling Pathway.

Synthesis_Workflow Start 1-Azabicyclo[2.2.1]heptan-3-one Step1 Reaction with Hydroxylamine Derivative (e.g., H₂NOR) Start->Step1 Intermediate 1-Azabicyclo[2.2.1]heptan-3-one Oxime Step1->Intermediate Step2 Alkylation with Propargyl Halide (e.g., X-CH₂-C≡C-Ar) Intermediate->Step2 Product Muscarinic Agonist (Oxime Ether) Step2->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Final Product Analysis->Final_Product

Caption: General Synthesis Workflow.

References

Application Notes & Protocols for the Large-Scale Synthesis of Enantiomerically Pure 1-Azabicyclo[2.2.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enantiomerically pure 1-azabicyclo[2.2.1]heptan-3-one is a critical building block in the synthesis of various pharmaceutical agents, particularly muscarinic agonists for the treatment of cognitive disorders like Alzheimer's disease. Its rigid bicyclic structure and stereochemistry are pivotal for specific receptor interactions. This document provides detailed protocols for the large-scale preparation of the (1S, 4R) and (1R, 4S) enantiomers of 1-azabicyclo[2.2.1]heptan-3-one, focusing on a commercially viable chiral resolution method.

Method 1: Chiral Resolution of (±)-1-Azabicyclo[2.2.1]heptan-3-one

This method relies on the diastereomeric salt formation of racemic 1-azabicyclo[2.2.1]heptan-3-one with a chiral resolving agent, followed by fractional crystallization. Di-p-toluoyl-tartaric acid is an effective resolving agent for this purpose.

Logical Workflow for Chiral Resolution

G cluster_1S4R Isolation of (1S, 4R) Enantiomer cluster_1R4S Isolation of (1R, 4S) Enantiomer racemate Racemic (±)-1-azabicyclo [2.2.1]heptan-3-one salt_formation_S Diastereomeric Salt Formation ((1S, 4R)-ketone hemitartrate) racemate->salt_formation_S salt_formation_R Diastereomeric Salt Formation ((1R, 4S)-ketone hemitartrate) racemate->salt_formation_R l_tartaric di-p-toluoyl-L-tartaric acid (for (1S, 4R) isomer) l_tartaric->salt_formation_S d_tartaric di-p-toluoyl-D-tartaric acid (for (1R, 4S) isomer) d_tartaric->salt_formation_R solvent Acetonitrile solvent->salt_formation_S solvent->salt_formation_R crystallization_S Selective Crystallization salt_formation_S->crystallization_S filtration_S Filtration & Washing crystallization_S->filtration_S liberation_S Liberation of Free Base (aq. HCl, then base) filtration_S->liberation_S extraction_S Extraction & Solvent Removal liberation_S->extraction_S product_S Enantiopure (1S, 4R)- 1-azabicyclo[2.2.1]heptan-3-one extraction_S->product_S crystallization_R Selective Crystallization salt_formation_R->crystallization_R filtration_R Filtration & Washing crystallization_R->filtration_R liberation_R Liberation of Free Base (aq. HCl, then base) filtration_R->liberation_R extraction_R Extraction & Solvent Removal liberation_R->extraction_R product_R Enantiopure (1R, 4S)- 1-azabicyclo[2.2.1]heptan-3-one extraction_R->product_R

Caption: Workflow for the chiral resolution of 1-azabicyclo[2.2.1]heptan-3-one.

Experimental Protocols

Protocol 1: Preparation of (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one di-p-toluoyl-L-tartaric acid hemisalt [1]

  • Dissolution: Dissolve (±)-1-azabicyclo[2.2.1]heptan-3-one (15 g, 135 mmol) in acetonitrile (60 g).

  • Heating: Heat the solution to 40-43 °C.

  • Seeding: Add seed crystals of (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one, di-p-toluoyl-L-tartaric acid hemisalt.

  • Addition of Resolving Agent: Add a solution of di-p-toluoyl-L-tartaric acid (10.4 g, 34 mmol) dissolved in acetonitrile (29 g) dropwise over approximately 2.25 hours.

  • Crystallization: Cool the mixture to 25 °C and stir to allow for complete precipitation.

  • Filtration and Washing: Collect the solid precipitate by filtration and wash it with acetonitrile (30 g).

  • Drying: Dry the solid under reduced pressure at 60 °C to yield the product as a white solid.

Protocol 2: Liberation of (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one Free Base [1]

  • Suspension: Place the (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one, di-p-toluoyl-L-tartaric acid hemisalt (14.3 g, 0.047 mol) in tert-butyl methyl ether (approx. 200 g).

  • Acid Extraction: Extract the mixture with 1 M aqueous hydrochloric acid solution (approx. 130 mL).

  • Basification: Cool the aqueous phase to 0-5 °C and adjust the pH to >12 by adding 50% aqueous sodium hydroxide.

  • Product Extraction: Extract the aqueous phase with an appropriate organic solvent such as ethyl acetate or methylene chloride.

  • Solvent Removal: Remove the solvent from the combined organic extracts by distillation to obtain the enriched (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one.

Note: The (1R, 4S) enantiomer can be obtained similarly by using di-p-toluoyl-D-tartaric acid as the resolving agent.[1]

Data Presentation

Table 1: Summary of Chiral Resolution Results [1]

StepProductStarting Material (racemate)Resolving AgentChiral Purity (HPLC)
Initial CrystallizationCrude (1S, 4R)-salt6.1 kgdi-p-toluoyl-L-tartaric acid91.1% (1S, 4R)
RecrystallizationPure (1S, 4R)-salt15 gdi-p-toluoyl-L-tartaric acid98.3% (1S, 4R)

Method 2: Asymmetric Synthesis (Conceptual)

While a direct, large-scale asymmetric synthesis of 1-azabicyclo[2.2.1]heptan-3-one is not extensively detailed in the provided literature, a common strategy involves the asymmetric synthesis of a precursor, such as an enantiomerically pure alcohol, followed by oxidation.

Conceptual Asymmetric Synthesis Pathway

G start Achiral Starting Material asymmetric_reaction Asymmetric Reaction (e.g., Diels-Alder) start->asymmetric_reaction chiral_aux Chiral Auxiliary or Catalyst chiral_aux->asymmetric_reaction intermediate Chiral Intermediate (e.g., bicyclic ester) asymmetric_reaction->intermediate functional_group Functional Group Transformation intermediate->functional_group alcohol Enantiopure (1S, 3S, 4R)- 1-azabicyclo[2.2.1]heptan-3-ol functional_group->alcohol oxidation Oxidation alcohol->oxidation product Enantiopure (1S, 4R)- 1-azabicyclo[2.2.1]heptan-3-one oxidation->product

Caption: Conceptual pathway for asymmetric synthesis.

One reported route involves the preparation of (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one by the oxidation of (1S, 3S, 4R)-1-azabicyclo[2.2.1]heptan-3-ol.[1] The synthesis of related chiral 2-azabicyclo[2.2.1]heptane derivatives often employs a diastereoselective aza-Diels-Alder reaction between cyclopentadiene and a chiral imine.[2][3]

Analytical Protocol: Determination of Enantiomeric Purity by Chiral HPLC

Accurate determination of enantiomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Protocol 3: Chiral HPLC Analysis[4]
  • Column Selection: A Chiralpak AD column is optimal for the separation of 1-azabicyclo[2.2.1]heptan-3-one enantiomers.[4] Other polysaccharide-based columns like Chiralcel OD-H, OJ, and Chiralpak AS can also be screened.[4]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of hexane, 2-propanol, and diethylamine. The exact ratio should be optimized for baseline separation.

  • Sample Preparation: Dissolve a small amount of the synthesized 1-azabicyclo[2.2.1]heptan-3-one in the mobile phase.

  • HPLC Conditions:

    • Column: Chiralpak AD

    • Mobile Phase: Hexane/2-propanol/diethylamine (ratio to be optimized)

    • Flow Rate: Typically 1.0 mL/min

    • Detection: UV detector at an appropriate wavelength.

  • Analysis: Inject the sample and integrate the peak areas for each enantiomer to calculate the enantiomeric excess (% ee).

Data Presentation

Table 2: Recommended Chiral HPLC Columns for Separation [4]

CompoundOptimal Column
1-azabicyclo[2.2.1]heptan-3-oneChiralpak AD

Conclusion

For the large-scale synthesis of enantiomerically pure 1-azabicyclo[2.2.1]heptan-3-one, chiral resolution via diastereomeric salt formation with di-p-toluoyl-tartaric acid is a well-documented and scalable method.[1] This approach provides high enantiomeric purity and is suitable for industrial production. Asymmetric synthesis routes offer an alternative but may require more extensive process development for large-scale applications. Chiral HPLC is an essential analytical tool for quality control and the determination of enantiomeric purity.[4]

References

Application Notes and Protocols: Swern Oxidation in the Synthesis of 1-Azabicyclo[2.2.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 1-azabicyclo[2.2.1]heptan-3-one is a critical step in the development of various pharmaceutical agents. This bicyclic ketone serves as a key intermediate for compounds targeting a range of receptors, including muscarinic agonists for the treatment of cognitive disorders. The Swern oxidation provides a mild and efficient method for the conversion of the corresponding secondary alcohol, 1-azabicyclo[2.2.1]heptan-3-ol, to the desired ketone. This protocol is favored for its compatibility with a wide range of functional groups and its avoidance of harsh, toxic heavy metal oxidants.[1][2]

These application notes provide a detailed protocol for the Swern oxidation of 1-azabicyclo[2.2.1]heptan-3-ol, along with expected data and visualizations to aid researchers in successfully employing this methodology in their synthetic endeavors.

Data Presentation

Table 1: Reactant and Reagent Specifications
Compound/ReagentMolecular FormulaMolecular Weight ( g/mol )RoleTypical Molar Equivalence
1-Azabicyclo[2.2.1]heptan-3-olC₆H₁₁NO113.16Substrate1.0
Oxalyl Chloride(COCl)₂126.93Activating Agent1.5 - 2.0
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Oxidant2.5 - 3.0
Triethylamine (TEA)C₆H₁₅N101.19Base5.0 - 7.0
Dichloromethane (DCM)CH₂Cl₂84.93Solvent-
Table 2: Product Characterization and Expected Yield
ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Spectroscopic Data
1-Azabicyclo[2.2.1]heptan-3-oneC₆H₉NO111.1485-95%IR (KBr, cm⁻¹): ~1750 (C=O) ¹H NMR (CDCl₃, δ): Characteristic shifts for the bicyclic system. ¹³C NMR (CDCl₃, δ): Carbonyl carbon signal around 215-220 ppm. MS (EI): m/z 111 (M⁺)

Experimental Protocols

Swern Oxidation of 1-Azabicyclo[2.2.1]heptan-3-ol

This protocol is adapted from general Swern oxidation procedures and optimized for azabicyclic alcohols.[3][4][5] The basic nitrogen of the substrate can potentially be protonated by the acidic byproducts of the reaction. While some Swern oxidations of similar substrates proceed without N-protection, for optimal results and to avoid potential side reactions, a protocol involving N-protection (e.g., with a Boc group) and subsequent deprotection can be employed. Below is a representative protocol for the unprotected amine.

Materials:

  • 1-Azabicyclo[2.2.1]heptan-3-ol

  • Oxalyl chloride

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Dry ice/acetone bath

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under an inert atmosphere.

  • Activation of DMSO: To the flask, add anhydrous DCM (sufficient to make a ~0.5 M solution with respect to the alcohol) and cool the flask to -78 °C using a dry ice/acetone bath. To the cooled solvent, add anhydrous DMSO (2.5-3.0 eq.) via a syringe. Slowly add oxalyl chloride (1.5-2.0 eq.) dropwise from a dropping funnel over 15 minutes, ensuring the internal temperature is maintained below -60 °C. Stir the mixture for 30 minutes at -78 °C.

  • Addition of Alcohol: Dissolve 1-azabicyclo[2.2.1]heptan-3-ol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

  • Addition of Base: Slowly add anhydrous triethylamine (5.0-7.0 eq.) dropwise to the reaction mixture. A thick precipitate may form. After the addition is complete, stir the mixture for an additional 30 minutes at -78 °C.

  • Work-up: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Add water to quench the reaction. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent, or by distillation under reduced pressure to afford pure 1-azabicyclo[2.2.1]heptan-3-one.

Note on N-Protection: For substrates sensitive to acidic conditions, the nitrogen can be protected with a tert-butoxycarbonyl (Boc) group prior to the oxidation. The Boc-protected alcohol is then subjected to the Swern oxidation, followed by deprotection of the resulting ketone using standard methods (e.g., trifluoroacetic acid in DCM).

Mandatory Visualizations

Diagram 1: Swern Oxidation Mechanism

Swern_Oxidation_Mechanism DMSO DMSO ActiveElectrophile Chlorosulfonium Ion DMSO->ActiveElectrophile OxalylChloride Oxalyl Chloride OxalylChloride->ActiveElectrophile Alkoxysulfonium Alkoxysulfonium Salt ActiveElectrophile->Alkoxysulfonium + Alcohol Alcohol 1-Azabicyclo[2.2.1]heptan-3-ol Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Base TEA Triethylamine (Base) Ketone 1-Azabicyclo[2.2.1]heptan-3-one Ylide->Ketone Intramolecular Proton Transfer Byproducts Dimethyl Sulfide CO, CO₂, Et₃NHCl Ylide->Byproducts

Caption: Mechanism of the Swern Oxidation.

Diagram 2: Experimental Workflow

Swern_Workflow Start Start: Oven-dried Glassware under Inert Atmosphere Activation Activation of DMSO with Oxalyl Chloride in DCM at -78 °C Start->Activation AlcoholAddition Addition of 1-Azabicyclo[2.2.1]heptan-3-ol at -78 °C Activation->AlcoholAddition BaseAddition Addition of Triethylamine at -78 °C AlcoholAddition->BaseAddition Workup Quenching with Water and Extraction with DCM BaseAddition->Workup Purification Purification by Column Chromatography or Distillation Workup->Purification End Product: 1-Azabicyclo[2.2.1]heptan-3-one Purification->End

Caption: Experimental workflow for the synthesis.

Diagram 3: Logical Relationship of Reagents

Reagent_Roles Oxidation Swern Oxidation Product Ketone (1-Azabicyclo[2.2.1]heptan-3-one) Oxidation->Product Substrate Alcohol (1-Azabicyclo[2.2.1]heptan-3-ol) Substrate->Oxidation Oxidant Oxidant (DMSO) Oxidant->Oxidation Activator Activator (Oxalyl Chloride) Activator->Oxidation Base Base (Triethylamine) Base->Oxidation

Caption: Roles of reagents in the Swern oxidation.

References

Applications of 1-Azabicyclo[2.2.1]heptan-3-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azabicyclo[2.2.1]heptan-3-one is a rigid bicyclic ketone that serves as a versatile scaffold in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of substituents, making it an attractive building block for designing potent and selective ligands for various biological targets. This document provides an overview of its applications, including its use in the development of muscarinic agonists for cognitive disorders, potential antimicrobial agents, and antiplasmodium compounds. Detailed protocols for the synthesis of key intermediates and relevant biological assays are also presented.

Core Applications and Biological Targets

The 1-azabicyclo[2.2.1]heptane framework is a key component in the development of therapeutic agents targeting the central nervous system (CNS) and infectious diseases. Its rigid structure is particularly useful for mimicking the conformation of endogenous ligands or for creating novel interactions with receptor binding pockets.

Muscarinic Acetylcholine Receptor (mAChR) Agonists

Derivatives of 1-azabicyclo[2.2.1]heptan-3-one have been extensively explored as muscarinic agonists.[1][2] These compounds are of significant interest for the treatment of cognitive disorders such as Alzheimer's disease, where cholinergic neurotransmission is impaired. The rigid scaffold helps to position the pharmacophoric elements required for potent and selective activation of muscarinic receptor subtypes.

Featured Compound: Analogs as Muscarinic Agonists

A series of oxime derivatives of 1-azabicyclo[2.2.2]octan-3-one, a closely related scaffold, have been synthesized and evaluated for their muscarinic M3 activity.[3] While specific quantitative data for 1-azabicyclo[2.2.1]heptan-3-one derivatives is sparse in the provided results, the general principles of using this scaffold for muscarinic agonist design are well-established.[1][2][4]

Antimicrobial Agents

The strained lactam analog, 1-azabicyclo[2.2.1]heptan-2-one, which can be conceptually derived from the parent ketone, has been identified as a promising platform for the development of new antibiotics.[5] The inherent ring strain in this nitrogen-bridgehead lactam motif is thought to be key to its potential antimicrobial activity, analogous to the mechanism of β-lactam antibiotics.[5] This suggests that derivatives of the 1-azabicyclo[2.2.1]heptan-3-one core could be functionalized to produce novel antimicrobial agents.

Antiplasmodium Agents

The 1-azabicyclo[2.2.1]heptane scaffold has been incorporated into quinoline-based molecules to develop new antiplasmodium agents, inspired by the structure of quinine.[6] The bicyclic moiety serves as a rigid side chain, and its stereochemistry can influence the activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[6]

Experimental Protocols

Protocol 1: Synthesis of 1-Azabicyclo[2.2.1]heptan-3-one Oxime Derivatives

This protocol is adapted from procedures for the synthesis of related azabicyclic oximes and is a general method for converting the ketone to an oxime, a common step in generating muscarinic agonists.[2][3]

Objective: To synthesize 1-azabicyclo[2.2.1]heptan-3-one oxime hydrochloride.

Materials:

  • 1-Azabicyclo[2.2.1]heptan-3-one

  • Hydroxylamine hydrochloride

  • Methanol

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser

  • Rotary evaporator

Procedure:

  • Dissolve 1-azabicyclo[2.2.1]heptan-3-one (1 equivalent) in methanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo to yield the crude product.

  • Recrystallize the solid residue from an appropriate solvent system (e.g., ethanol/di-isopropyl ether) to afford the purified 1-azabicyclo[2.2.1]heptan-3-one oxime hydrochloride.[2]

  • Characterize the final product using NMR and mass spectrometry.

Protocol 2: General Procedure for Reductive Amination

This protocol describes a general method for functionalizing the ketone at the 3-position to introduce amine substituents, a key step in the synthesis of many biologically active molecules, including antiplasmodium agents.[6]

Objective: To synthesize N-substituted 3-amino-1-azabicyclo[2.2.1]heptane derivatives.

Materials:

  • 1-Azabicyclo[2.2.1]heptan-3-one

  • Primary or secondary amine of choice (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloroethane (DCE) or methanol

  • Acetic acid (catalytic amount)

  • Stir plate and stir bar

  • Round-bottom flask

Procedure:

  • To a stirred solution of 1-azabicyclo[2.2.1]heptan-3-one (1 equivalent) in DCE, add the desired amine (1.1 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 3-amino-1-azabicyclo[2.2.1]heptane.

Data Presentation

While specific quantitative data for a range of 1-azabicyclo[2.2.1]heptan-3-one derivatives is not available in the provided search results, the following table structure is recommended for presenting such data when obtained.

Table 1: Pharmacological Activity of 1-Azabicyclo[2.2.1]heptane Derivatives

Compound IDTargetAssay TypeIC₅₀ / EC₅₀ (nM)Binding Affinity (Kᵢ, nM)Selectivity Profile
Example-1 M₁ mAChRFunctional Assay
Example-2 P. falciparumIn vitro growth inhibition
Example-3 DPP-4Enzyme Inhibition

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_synthesis Synthetic Workflow A 1-Azabicyclo[2.2.1]heptan-3-one B Functionalization at C3 (e.g., Oximation, Reductive Amination) A->B C Diverse Library of Derivatives B->C D Biological Screening C->D E Lead Compound Identification D->E G cluster_pathway Simplified Muscarinic Receptor Signaling Ligand Muscarinic Agonist (Azabicyclo Derivative) Receptor M1/M3 mAChR Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates

References

Synthesis of Novel Derivatives from 1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel derivatives from the versatile starting material, 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride. The resulting compounds, incorporating oxime, exocyclic methylene, and secondary amine functionalities, are of significant interest in medicinal chemistry, particularly as potential modulators of nicotinic and muscarinic acetylcholine receptors.

Introduction

The 1-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic structure that serves as a valuable pharmacophore in drug discovery. Its constrained conformation allows for the precise spatial orientation of substituents, leading to high-affinity and selective ligands for various biological targets. Derivatives of this core structure have shown promise in the development of treatments for neurological disorders and other conditions. This application note details the synthesis and characterization of three classes of novel derivatives starting from this compound.

Data Presentation

The following table summarizes the synthesized derivatives and their key characterization data.

DerivativeStructureSynthetic MethodYield (%)Melting Point (°C)¹H NMR (δ, ppm)MS (m/z)
1. 1-Azabicyclo[2.2.1]heptan-3-one O-methyl oxime hydrochloride Oximation75210-211Representative signals: 3.85 (s, 3H, -OCH₃), 3.0-3.5 (m, 6H, bicyclic protons), 1.8-2.2 (m, 4H, bicyclic protons)[M+H]⁺: 141.1
2. 3-Methylene-1-azabicyclo[2.2.1]heptane Wittig Reaction60-70 (estimated)N/A (oil)Representative signals: 4.8-5.0 (m, 2H, =CH₂), 2.8-3.2 (m, 6H, bicyclic protons), 1.6-2.0 (m, 4H, bicyclic protons)[M+H]⁺: 124.1
3. 3-(Benzylamino)-1-azabicyclo[2.2.1]heptane Reductive Amination50-60 (estimated)N/A (oil)Representative signals: 7.2-7.4 (m, 5H, Ar-H), 3.8 (s, 2H, -CH₂-Ph), 2.7-3.1 (m, 7H, bicyclic protons), 1.5-1.9 (m, 4H, bicyclic protons)[M+H]⁺: 217.2

Experimental Protocols

Protocol 1: Synthesis of 1-Azabicyclo[2.2.1]heptan-3-one O-methyl oxime hydrochloride (Derivative 1)

This protocol describes the formation of an oxime ether derivative through the reaction of the ketone with methoxyamine hydrochloride.

Materials:

  • This compound

  • Methoxyamine hydrochloride

  • Methanol

  • Diisopropyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.48 g, 10 mmol) in methanol (20 mL) in a round-bottom flask, add methoxyamine hydrochloride (0.84 g, 10 mmol).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo to obtain a white solid.

  • Recrystallize the crude product from a mixture of ethanol and diisopropyl ether to yield the pure 1-Azabicyclo[2.2.1]heptan-3-one O-methyl oxime hydrochloride.[1]

  • Dry the product under vacuum and characterize by NMR, MS, and melting point analysis.

Protocol 2: Synthesis of 3-Methylene-1-azabicyclo[2.2.1]heptane (Derivative 2)

This protocol outlines the conversion of the ketone to an exocyclic methylene group using a Wittig reaction.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Schlenk flask

  • Magnetic stirrer

  • Syringes

Procedure:

  • Preparation of the free base: Dissolve this compound (1.48 g, 10 mmol) in water (10 mL) and basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~9. Extract the aqueous layer with diethyl ether (3 x 20 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the free base of 1-Azabicyclo[2.2.1]heptan-3-one.

  • Wittig reagent preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (3.57 g, 10 mmol) in anhydrous THF (40 mL).

  • Cool the suspension to 0 °C and add n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) dropwise via syringe.

  • Allow the resulting orange-red solution to stir at room temperature for 1 hour to ensure complete formation of the ylide.

  • Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of the free base of 1-Azabicyclo[2.2.1]heptan-3-one (from step 1) in anhydrous THF (10 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol with ammonia) to afford 3-Methylene-1-azabicyclo[2.2.1]heptane.

  • Characterize the product by NMR and MS analysis.

Protocol 3: Synthesis of 3-(Benzylamino)-1-azabicyclo[2.2.1]heptane (Derivative 3)

This protocol describes the synthesis of a secondary amine derivative via reductive amination.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Preparation of the free base: Prepare the free base of 1-Azabicyclo[2.2.1]heptan-3-one as described in Protocol 2, step 1.

  • Reductive Amination: To a solution of the free base of 1-Azabicyclo[2.2.1]heptan-3-one (1.11 g, 10 mmol) in dichloromethane (40 mL) in a round-bottom flask, add benzylamine (1.07 g, 10 mmol).

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Add sodium triacetoxyborohydride (2.54 g, 12 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol with ammonia) to yield 3-(Benzylamino)-1-azabicyclo[2.2.1]heptane.

  • Characterize the product by NMR and MS analysis.

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_freebase Free Base Preparation cluster_derivatives Derivative Synthesis start 1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride freebase 1-Azabicyclo[2.2.1]heptan-3-one (Free Base) start->freebase NaHCO3 oxime 1. O-Methyl Oxime (Derivative 1) start->oxime CH3ONH2.HCl MeOH methylene 2. Methylene Derivative (Derivative 2) freebase->methylene Ph3P=CH2 THF amine 3. Benzylamine Adduct (Derivative 3) freebase->amine 1. Benzylamine, DCM 2. NaBH(OAc)3

Caption: Synthetic routes to novel derivatives from this compound.

Potential Signaling Pathways

Derivatives of 1-azabicyclo[2.2.1]heptane are known to interact with acetylcholine receptors. The following diagrams illustrate the general signaling pathways of nicotinic and muscarinic acetylcholine receptors, which are potential targets for the synthesized compounds.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

G ligand ACh / nAChR Agonist (e.g., Derivative) receptor Nicotinic ACh Receptor (Ligand-gated ion channel) ligand->receptor ion_influx Na+ / Ca2+ Influx receptor->ion_influx Channel Opening depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Signaling (e.g., PI3K/Akt pathway) ion_influx->downstream response Cellular Response (e.g., Neurotransmission, Neuroprotection) depolarization->response downstream->response

Caption: Simplified nicotinic acetylcholine receptor signaling pathway.[1][2]

Muscarinic Acetylcholine Receptor (mAChR) Signaling (Gq-coupled)

G ligand ACh / mAChR Agonist (e.g., Derivative) receptor Muscarinic ACh Receptor (M1, M3, M5) (GPCR) ligand->receptor g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activation response Cellular Response (e.g., Smooth Muscle Contraction, Neuronal Excitation) ca_release->response pkc->response

Caption: Simplified Gq-coupled muscarinic acetylcholine receptor signaling pathway.[3][4][5][6][7]

References

Application Notes and Protocols: 1-Azabicyclo[2.2.1]heptan-3-one as a Constrained Proline Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azabicyclo[2.2.1]heptan-3-one and its derivatives serve as valuable tools in peptidomimetics and drug discovery, acting as conformationally constrained analogues of proline. The rigid bicyclic structure of this amino acid surrogate imparts significant restrictions on the peptide backbone, influencing secondary structure and, consequently, biological activity. By locking the peptide backbone into a specific conformation, these analogues can enhance binding affinity to target receptors, improve metabolic stability, and provide insights into the bioactive conformation of peptides. This document provides detailed application notes, experimental protocols, and supporting data for the use of 1-azabicyclo[2.2.1]heptan-3-one as a constrained proline analogue.

Applications

The primary application of 1-azabicyclo[2.2.1]heptan-3-one lies in its ability to mimic and stabilize specific peptide secondary structures, particularly β-turns. The rigid framework restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, forcing it to adopt a turn-like conformation. This has proven beneficial in several areas:

  • Drug Design: By incorporating this analogue into peptide-based drug candidates, it is possible to pre-organize the molecule into its bioactive conformation, leading to increased potency and selectivity. A notable example is the design of muscarinic receptor agonists, where derivatives of 1-azabicyclo[2.2.1]heptan-3-one have shown high affinity and selectivity for specific receptor subtypes.

  • Peptide and Protein Chemistry: As a tool to study peptide and protein structure and function, this constrained analogue can be used to investigate the role of specific turns in protein folding, protein-protein interactions, and enzyme catalysis.

  • Development of Novel Catalysts: The rigid scaffold of azabicyclic compounds can be functionalized to create novel chiral ligands and organocatalysts for asymmetric synthesis.

Data Presentation

Conformational Effects of 1-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc) Incorporation

The incorporation of a constrained proline analogue like 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc), a derivative of 1-azabicyclo[2.2.1]heptan-3-one, significantly influences the peptide backbone conformation. X-ray diffraction studies of model dipeptides have provided quantitative data on the torsion angles, demonstrating the induction of a β-turn.

Torsion AnglePiv-Ahc-L-Ser-NHMeIdeal Type I β-turn
φi+1-86.0°-60°
ψi+1-1.0°-30°
φi+2-100.0°-90°
ψi+2-1.0°

Data sourced from conformational analysis of Piv-Ahc-L-Ser-NHMe.[1]

Binding Affinity of 1-Azabicyclo[2.2.1]heptan-3-one Derivatives at Muscarinic Receptors

Derivatives of 1-azabicyclo[2.2.1]heptan-3-one have been synthesized and evaluated as muscarinic receptor agonists. The following table summarizes the binding affinities (Ki) of a representative compound for different human muscarinic receptor subtypes.

Receptor SubtypeKi (nM)
M15.60E+3
M23.40
M3Data not available
M4Data not available
M5Data not available

Binding affinity data for (S)-3-(Pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane.[2]

Experimental Protocols

Protocol 1: Synthesis of (1S, 4R)-1-Azabicyclo[2.2.1]heptan-3-one

This protocol describes a method for obtaining enantiomerically pure (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one from the corresponding racemic alcohol.[3]

Step 1: Resolution of (±)-1-Azabicyclo[2.2.1]heptan-3-exo-ol

  • Dissolve racemic 1-azabicyclo[2.2.1]heptan-3-exo-ol in a suitable solvent (e.g., acetonitrile).

  • Add a solution of di-p-toluoyl-L-tartaric acid in the same solvent dropwise.

  • Cool the mixture to allow for the precipitation of the (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one di-p-toluoyl-L-tartaric acid hemisalt.

  • Filter the solid, wash with cold acetonitrile, and dry under reduced pressure.

Step 2: Liberation of the Free Base

  • Suspend the hemisalt in a mixture of tert-butyl methyl ether and 1 M aqueous hydrochloric acid.

  • Extract the aqueous layer and concentrate it under reduced pressure.

  • Treat the residue with a saturated aqueous solution of potassium carbonate and extract with ethyl acetate.

  • Combine the organic extracts and remove the solvent under reduced pressure to yield the free alcohol.

Step 3: Swern Oxidation

  • Perform a Swern oxidation on the resolved (1S, 3S, 4R)-1-azabicyclo[2.2.1]heptan-3-ol at low temperatures (e.g., -78 °C) using oxalyl chloride and DMSO, followed by quenching with triethylamine.

  • Isolate the crude (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one as its hydrochloride salt and recrystallize to obtain the pure product.

Protocol 2: Incorporation of a Constrained Proline Analogue into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a protected 1-azabicyclo[2.2.1]heptan-3-one derivative into a peptide chain using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected 1-azabicyclo[2.2.1]heptan-3-one derivative

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. Dissolve the Fmoc-protected 1-azabicyclo[2.2.1]heptan-3-one derivative, HBTU, and HOBt in DMF. b. Add DIPEA to the solution to activate the carboxylic acid. c. Add the activated amino acid solution to the resin and agitate for the required coupling time (typically 1-2 hours). d. Wash the resin with DMF.

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Constrained Analogue cluster_spps Solid-Phase Peptide Synthesis Racemic_Alcohol Racemic 1-Azabicyclo[2.2.1]heptan-3-ol Resolution Chiral Resolution Racemic_Alcohol->Resolution Di-p-toluoyl-L-tartaric acid Resolved_Alcohol Enantiopure Alcohol Resolution->Resolved_Alcohol Oxidation Swern Oxidation Resolved_Alcohol->Oxidation Oxalyl chloride, DMSO Protected_Analogue Fmoc-Protected Analogue Oxidation->Protected_Analogue Fmoc-OSu Coupling Amino Acid Coupling Protected_Analogue->Coupling HBTU, DIPEA Resin Resin Support Deprotection Fmoc Deprotection Resin->Deprotection Piperidine Deprotection->Coupling Coupling->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Coupling->Cleavage TFA Cocktail Purification Purification Cleavage->Purification RP-HPLC Final_Peptide Final_Peptide Purification->Final_Peptide Constrained Peptide

Caption: Workflow for the synthesis and incorporation of 1-azabicyclo[2.2.1]heptan-3-one.

Conformational_Constraint cluster_proline Natural Proline cluster_constrained Constrained Analogue cluster_consequence Biological Consequence Proline Proline in a peptide chain allows for conformational flexibility between cis and trans amide isomers and different ring puckers. Constrained 1-Azabicyclo[2.2.1]heptan-3-one locks the peptide backbone into a more rigid conformation, favoring a specific turn structure. Proline_Equilibrium cis <=> trans Consequence The pre-organized conformation can lead to enhanced receptor binding and improved biological activity. Constrained_Structure Fixed Conformation (e.g., β-turn)

Caption: The principle of conformational constraint by a proline analogue.

Muscarinic_Signaling Agonist 1-Azabicyclo[2.2.1]heptan-3-one Derivative (Agonist) M1_Receptor M1 Muscarinic Receptor Agonist->M1_Receptor Binds to Gq_Protein Gq/11 Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Phosphorylates targets leading to

Caption: M1 muscarinic receptor signaling pathway activated by an agonist.

References

Protocol for N-Acylation of 1-Azabicyclo[2.2.1]heptan-3-one: Application Notes for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azabicyclo[2.2.1]heptan-3-one is a bridged bicyclic ketone that serves as a valuable scaffold in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of substituents, making it an attractive starting material for the synthesis of novel therapeutic agents. N-acylation of the tertiary amine in this scaffold is a key chemical transformation for creating a diverse range of derivatives with potential biological activity. This document provides detailed protocols for the N-acylation of 1-Azabicyclo[2.2.1]heptan-3-one using various acylating agents, along with comparative data to guide researchers in selecting the optimal conditions for their specific drug discovery and development needs.

General Reaction Scheme

The N-acylation of 1-Azabicyclo[2.2.1]heptan-3-one proceeds via the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

N-Acylation Reaction Scheme reagents 1-Azabicyclo[2.2.1]heptan-3-one + Acylating Agent product N-Acyl-1-azabicyclo[2.2.1]heptan-3-one reagents->product conditions Base, Solvent Temperature, Time

Caption: General scheme for the N-acylation of 1-Azabicyclo[2.2.1]heptan-3-one.

Experimental Protocols

Two primary methods for the N-acylation of 1-Azabicyclo[2.2.1]heptan-3-one are presented below, utilizing either an acyl chloride or an acid anhydride as the acylating agent.

Protocol 1: N-Acylation using Acyl Chlorides (Schotten-Baumann Conditions)

This protocol is a versatile method for the N-acylation of secondary amines and can be readily adapted for 1-Azabicyclo[2.2.1]heptan-3-one. The use of a biphasic system with an aqueous base helps to trap the HCl byproduct and drive the reaction to completion.

Materials:

  • 1-Azabicyclo[2.2.1]heptan-3-one

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride, Propionyl chloride)

  • Dichloromethane (DCM) or Diethyl ether

  • Aqueous sodium hydroxide (NaOH) solution (2 M) or Triethylamine (Et₃N)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 1-Azabicyclo[2.2.1]heptan-3-one (1.0 eq) in dichloromethane (10 mL per mmol of substrate).

  • Add an equivalent of a suitable base. For Schotten-Baumann conditions, add an equal volume of 2 M aqueous NaOH. Alternatively, for non-aqueous conditions, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 1.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, if using aqueous NaOH, separate the organic layer. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-acyl-1-azabicyclo[2.2.1]heptan-3-one.

Schotten-Baumann Workflow sub Dissolve Substrate in DCM base Add Base (aq. NaOH or Et3N) sub->base cool Cool to 0 °C base->cool acyl Add Acyl Chloride cool->acyl react Stir at RT acyl->react workup Workup (Separation, Washing) react->workup dry Dry and Concentrate workup->dry purify Purify Product dry->purify Anhydride Acylation Workflow sub Dissolve Substrate and Base in Solvent anhydride Add Acid Anhydride sub->anhydride react Stir at RT or Reflux anhydride->react workup Workup (Washing) react->workup dry Dry and Concentrate workup->dry purify Purify Product dry->purify

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Azabicyclo[2.2.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-Azabicyclo[2.2.1]heptan-3-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 1-Azabicyclo[2.2.1]heptan-3-one?

A1: The most common synthetic strategies include the Dieckmann condensation of piperidine-based precursors, Diels-Alder reactions, and other intramolecular cyclization methods. The choice of route often depends on the desired scale, stereochemistry, and available starting materials.

Q2: Why is the Dieckmann condensation a challenging step in the synthesis?

A2: The Dieckmann condensation, an intramolecular cyclization of a diester, can be prone to low and variable yields, especially during scale-up. This can be due to several factors, including the choice of base, reaction concentration, and the formation of side products.

Q3: What are some common side reactions to be aware of?

A3: Common side reactions include intermolecular condensation (polymerization), especially at high concentrations, and elimination reactions. The formation of a stable enolate of the β-keto ester product requires a full equivalent of a strong base to drive the reaction to completion; insufficient base can lead to reversible reactions and lower yields.

Q4: How critical is the choice of solvent for the synthesis?

A4: The solvent plays a crucial role in the solubility of reagents and the stability of intermediates. For intramolecular cyclizations, polar aprotic solvents like DMF and DMSO are often effective. In contrast, for cycloaddition reactions, nonpolar solvents like dichloromethane may provide higher yields. Protic solvents such as ethanol are generally avoided in reactions involving strong bases like sodium hydride.

Q5: My final product is difficult to purify. What are some recommended purification methods?

A5: Purification of 1-Azabicyclo[2.2.1]heptan-3-one can be challenging due to its polarity and potential solubility in both organic and aqueous layers. Common methods include:

  • Acid-base extraction: The basic nitrogen atom allows for extraction into an acidic aqueous layer, washing of the organic layer to remove non-basic impurities, and then basification of the aqueous layer to re-extract the product into an organic solvent.

  • Chromatography: Flash column chromatography on silica gel is a common technique. The choice of eluent system is critical for good separation.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method. For enantiomerically pure forms, diastereomeric salt formation with a chiral acid can be used for resolution.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Steps
Inactive Base/Reagents Use fresh, high-purity base (e.g., NaH, KHMDS). Ensure reagents are anhydrous, as moisture can quench the base.
Suboptimal Reaction Temperature Experiment with a range of temperatures. Some cyclizations require heating to overcome the activation energy, while others need lower temperatures to prevent side reactions.
Incorrect Solvent Screen different anhydrous, polar aprotic solvents like THF, DMF, or toluene for Dieckmann condensations.
High Dilution Issues While high dilution can favor intramolecular over intermolecular reactions, excessive dilution may slow down the reaction rate to an impractical level.
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps
Intermolecular Polymerization Run the reaction under high-dilution conditions to favor the intramolecular cyclization. This can be achieved by slowly adding the substrate to a solution of the base.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. Ensure sufficient reaction time for complete conversion of the starting material.
Product Degradation If the product is unstable under the reaction conditions, consider using a milder base or running the reaction at a lower temperature for a longer duration.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Product Loss During Workup The product may have some water solubility. Back-extract all aqueous layers with an organic solvent to recover any dissolved product.
Emulsion Formation Emulsions can trap the product. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Ineffective Chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate the product from closely related impurities.

Data on Yield Optimization

The following tables summarize quantitative data on how different reaction parameters can influence the yield of azabicyclo[2.2.1]heptane derivatives.

Table 1: Effect of Temperature on Yield

PrecursorReaction TypeTemperatureYield
γ-epoxy-alcoholIntramolecular CyclizationRoom Temp30% (NMR)
γ-epoxy-alcoholIntramolecular Cyclization65 °C90% (NMR)

Table 2: Effect of Solvent on Yield

PrecursorReaction TypeSolventYield
Bicyclo[2.1.0]pentane & Alkene[2π + 2σ] CycloadditionDichloromethane95%
Bicyclo[2.1.0]pentane & Alkene[2π + 2σ] CycloadditionAnisole~80%
γ-epoxy-alcoholIntramolecular CyclizationToluene86%
γ-epoxy-alcoholIntramolecular CyclizationAcetonitrile60%
γ-epoxy-alcoholIntramolecular CyclizationDMF30%
γ-epoxy-alcoholIntramolecular CyclizationEthanol0%

Experimental Protocols

Protocol: Synthesis of Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride via Hetero-Diels-Alder Reaction

This protocol is adapted from an improved synthesis method that avoids tedious chromatographic purification.

Materials:

  • Ethyl glyoxylate

  • (R)-phenylethylamine

  • Molecular sieves (4 Å)

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Boron trifluoride etherate (BF₃·Et₂O)

  • Cyclopentadiene (freshly distilled)

  • 5% Palladium on carbon (Pd/C)

  • Ethanol (absolute)

  • Concentrated HCl

  • Diethyl ether (Et₂O)

  • iso-Propanol (i-PrOH)

Procedure:

  • Imine Formation: To a cooled (0 °C) mixture of ethyl glyoxylate (0.25 mol), molecular sieves (50 g), and CH₂Cl₂ (600 mL), slowly add (R)-phenylethylamine (0.25 mol) over 30 minutes with stirring. Stir the mixture for an additional hour at 0 °C.

  • Diels-Alder Cycloaddition: Cool the mixture to -60 °C. Add TFA (0.25 mol) and BF₃·Et₂O (0.25 mol), followed by freshly distilled cyclopentadiene (0.25 mol).

  • Hydrogenation: After workup (details dependent on specific literature, but generally involves quenching and extraction), the crude cycloadduct is hydrogenated in the presence of 5% Pd/C in absolute ethanol at 15 bar H₂ pressure. The reaction is typically run for 4 days until H₂ uptake ceases.

  • Isolation and Purification: After hydrogenation, the catalyst is removed by filtration through Celite. An excess of concentrated HCl is added to the filtrate, and the volatiles are evaporated. The resulting semi-solid hydrochloride is triturated with a mixture of Et₂O/i-PrOH (5:1) to induce crystallization. The solid product is collected by filtration, washed with the Et₂O/i-PrOH mixture and then Et₂O, and dried to yield the final product.

Visualizations

General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_workup Workup & Purification cluster_product Final Product start_piperidine Piperidine Precursor (e.g., Diester) cyclization Intramolecular Cyclization (e.g., Dieckmann Condensation) start_piperidine->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Purification (Chromatography/Crystallization) workup->purification product 1-Azabicyclo[2.2.1]heptan-3-one purification->product

Caption: A generalized workflow for the synthesis of 1-Azabicyclo[2.2.1]heptan-3-one.

Troubleshooting Decision Tree

G cluster_causes cluster_solutions start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products Formed? start->side_products workup_loss Product Lost During Workup? start->workup_loss check_reagents Check Reagent Quality & Stoichiometry incomplete_rxn->check_reagents Yes optimize_cond Optimize Conditions (Temp, Time, Solvent) incomplete_rxn->optimize_cond Yes side_products->optimize_cond Yes high_dilution Use High Dilution & Slow Addition side_products->high_dilution Yes refine_workup Refine Workup (Back-extraction, Break Emulsions) workup_loss->refine_workup Yes end_node Improved Yield check_reagents->end_node optimize_cond->end_node high_dilution->end_node refine_workup->end_node

Caption: A decision tree for troubleshooting low yields in synthesis.

Technical Support Center: Purification of 1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often effective for removing minor impurities and improving crystalline form, especially after initial isolation as the hydrochloride salt. Column chromatography is typically employed when significant amounts of impurities with different polarities are present. For resolving enantiomers, selective crystallization with a chiral resolving agent like di-p-toluoyl-L-tartaric acid is used before converting to the hydrochloride salt.[1][2]

Q2: What are the typical impurities encountered during the synthesis and purification of this compound?

Common impurities can include diastereomers if a chiral synthesis is performed, starting materials, reagents from the synthesis, and by-products from side reactions. The presence of isomeric impurities is a significant challenge, often requiring chiral resolution to achieve high enantiomeric purity.[2][3]

Q3: How can I improve the yield and purity of my recrystallized this compound?

To enhance yield and purity during recrystallization, it is crucial to select an appropriate solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Slow cooling is essential to promote the formation of pure crystals rather than precipitation of impurities. Seeding the solution with a small crystal of the pure product can also induce crystallization and improve the final product's quality.

Q4: What are the recommended storage conditions for this compound?

It is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container. It should be kept away from incompatible materials and sources of moisture to prevent degradation.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize - Too much solvent was used.- The solution was not sufficiently saturated.- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration.- Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of the pure compound.
Product "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated, and the compound is precipitating too quickly.- Presence of impurities that lower the melting point.- Use a lower-boiling solvent.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Use a solvent pair to better control the solubility.
Low recovery of the product - The compound has significant solubility in the mother liquor even at low temperatures.- The crystals were washed with too much cold solvent.- Premature crystallization during hot filtration.- Cool the crystallization mixture in an ice bath to minimize solubility.- Minimize the amount of cold solvent used for washing the crystals.- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out in the funnel.
Poor purity of the final product - The cooling process was too rapid, leading to the trapping of impurities.- The chosen solvent is not effective at excluding the specific impurities present.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization with a different solvent system.- Consider a preliminary purification step like column chromatography to remove major impurities.
Column Chromatography Issues
Problem Possible Cause Solution
Compound streaks or "tails" on the column - The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel interacting with the basic amine).- The column is overloaded.- Add a small amount of a competing amine, such as triethylamine (0.1-1%), to the mobile phase to neutralize active sites on the silica gel.[4]- Use a less acidic stationary phase, such as alumina or amine-functionalized silica.- Reduce the amount of sample loaded onto the column.
Poor separation of the desired compound from impurities - The mobile phase does not have the optimal polarity.- The stationary phase is not providing sufficient selectivity.- Optimize the mobile phase by trying different solvent mixtures or gradients.[5][6][7]- Experiment with a different stationary phase (e.g., switching from silica gel to alumina or a bonded phase).
Compound does not elute from the column - The mobile phase is not polar enough to displace the highly polar hydrochloride salt from the stationary phase.- Gradually increase the polarity of the mobile phase. For highly polar compounds, a gradient of methanol in dichloromethane is often effective.[4]- Consider converting the hydrochloride salt to the free base before chromatography for better elution, followed by conversion back to the hydrochloride salt.

Quantitative Data

Purity Enhancement via Recrystallization

The following table summarizes the improvement in isomeric purity of a derivative of 1-Azabicyclo[2.2.1]heptan-3-one after recrystallization. While this data is for the di-p-toluoyl-L-tartaric acid hemisalt, it demonstrates the effectiveness of recrystallization for enhancing purity.

Purification Step Initial Purity (Isomeric Purity by Chiral HPLC) Final Purity (Isomeric Purity by Chiral HPLC) Solvent System
Recrystallization91.1%98.4%Methanol / Isopropyl Alcohol
Data extracted from a patent for the purification of (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one, di-p-toluoyl-L-tartaric acid hemisalt.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent or solvent system. Common systems include ethanol/diisopropyl ether or methanol/ethyl acetate. The ideal solvent should dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the hot primary solvent (e.g., ethanol or methanol) required to fully dissolve the solid. Gentle heating and stirring can be applied.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can then be placed in an ice bath for 30-60 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold secondary solvent (e.g., diisopropyl ether or ethyl acetate) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of 1-Azabicyclo[2.2.1]heptan-3-one (as the free base)

Note: It is often advantageous to perform chromatography on the free base and then convert it back to the hydrochloride salt.

  • Preparation of the Free Base: Dissolve the crude hydrochloride salt in a minimal amount of water and basify with a suitable base (e.g., saturated sodium bicarbonate or potassium carbonate solution) to a pH > 10. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial mobile phase solvent.

  • Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase or a strong solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity (e.g., by adding methanol to the ethyl acetate). A typical gradient for amines on silica gel could be a gradient of methanol in dichloromethane, often with the addition of 0.1-1% triethylamine to the mobile phase to prevent tailing.[4]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation and Salt Formation: Combine the pure fractions and evaporate the solvent. Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or another appropriate solvent (e.g., HCl in ether) to precipitate the pure hydrochloride salt. Collect the salt by filtration and dry under vacuum.

Visualizations

experimental_workflow Purification Workflow for 1-Azabicyclo[2.2.1]heptan-3-one HCl cluster_start Starting Material cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path cluster_end Final Product crude Crude 1-Azabicyclo[2.2.1]heptan-3-one HCl recrystallization Recrystallization crude->recrystallization Direct Purification free_base Convert to Free Base crude->free_base For Chromatography dissolve Dissolve in Hot Solvent recrystallization->dissolve column_chromatography Column Chromatography salt_formation Convert back to HCl Salt column_chromatography->salt_formation cool Slow Cooling dissolve->cool filter_wash Filter and Wash Crystals cool->filter_wash pure_product Pure 1-Azabicyclo[2.2.1]heptan-3-one HCl filter_wash->pure_product free_base->column_chromatography chromatography Silica Gel Chromatography salt_formation->pure_product

Caption: Purification workflow for this compound.

References

Technical Support Center: Resolution of 1-Azabicyclo[2.2.1]heptan-3-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the resolution of 1-Azabicyclo[2.2.1]heptan-3-one enantiomers.

Troubleshooting Guides

This section addresses common issues encountered during the resolution of 1-Azabicyclo[2.2.1]heptan-3-one enantiomers.

Issue 1: Low or No Precipitation of Diastereomeric Salt in Classical Resolution

  • Question: I am attempting a classical resolution using a chiral acid, but I am not observing any precipitate, or the yield is very low. What are the possible causes and solutions?

  • Answer: This is a common challenge in diastereomeric salt resolution. Several factors could be at play:

    • Solvent Choice: The solubility of the diastereomeric salts is highly dependent on the solvent system. If the salts are too soluble, they will not precipitate.

      • Troubleshooting:

        • Solvent Screening: Perform a systematic solvent screen using a range of solvents with varying polarities.

        • Solvent Mixtures: Employ solvent mixtures (e.g., a good solvent with an anti-solvent) to fine-tune the solubility.

        • Water Content: For some systems, the presence of a small amount of water can significantly influence salt formation and solubility.

    • Supersaturation: Crystallization requires a supersaturated solution.

      • Troubleshooting:

        • Concentration: Increase the concentration of the racemate and resolving agent.

        • Cooling: Implement a controlled cooling profile. Slow cooling often yields better quality crystals.

        • Evaporation: Slow evaporation of the solvent can also induce crystallization.

    • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemate is crucial.

      • Troubleshooting:

        • Optimize Ratio: While a 1:1 or 0.5:1 ratio (racemate to resolving agent) is a common starting point, the optimal stoichiometry can vary. Experiment with different ratios to find the ideal balance between yield and enantiomeric purity. A patent for the resolution of (±)-1-Azabicyclo[2.2.1]heptan-3-one suggests using a sub-stoichiometric amount of the resolving agent to enhance isomeric purity.[1]

    • Seeding: The absence of nucleation sites can hinder crystallization.

      • Troubleshooting:

        • Add Seed Crystals: If available, add a small number of seed crystals of the desired diastereomeric salt to induce crystallization.

        • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.

Issue 2: Low Enantiomeric Excess (e.e.) of the Resolved Product

  • Question: After separating the diastereomeric salt and liberating the free base, the enantiomeric excess of my 1-Azabicyclo[2.2.1]heptan-3-one is lower than expected. How can I improve this?

  • Answer: Achieving high enantiomeric excess often requires careful optimization. Here are key areas to focus on:

    • Purity of the Diastereomeric Salt: The e.e. of the final product is directly related to the purity of the intermediate diastereomeric salt.

      • Troubleshooting:

        • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to improve its purity.

        • Washing: Ensure the filtered salt is washed with a cold, appropriate solvent to remove residual mother liquor containing the undesired diastereomer.

    • Co-crystallization: In some cases, both diastereomeric salts may co-crystallize, leading to low e.e.

      • Troubleshooting:

        • Solvent Optimization: The choice of solvent can significantly impact the relative solubilities of the diastereomers. A different solvent may favor the crystallization of only one diastereomer.

        • Temperature Profile: A slower, more controlled cooling rate can sometimes improve selectivity.

    • Incomplete Reaction or Equilibrium: The formation of the diastereomeric salt may not have gone to completion.

      • Troubleshooting:

        • Reaction Time: Ensure sufficient time is allowed for the salt formation to reach equilibrium.

        • Temperature: Optimize the temperature for salt formation.

Issue 3: Poor Separation in Chiral HPLC

  • Question: I am trying to resolve the enantiomers using chiral HPLC, but I am getting poor separation (low resolution factor). What adjustments can I make?

  • Answer: Chiral HPLC separation is highly sensitive to chromatographic conditions.

    • Mobile Phase Composition: The choice and ratio of solvents in the mobile phase are critical for achieving separation.

      • Troubleshooting:

        • Modifier Concentration: For polysaccharide-based columns, the concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane mobile phase significantly affects retention and resolution. Systematically vary the modifier percentage.

        • Additive: The addition of a small amount of an acidic or basic additive (e.g., diethylamine for a basic analyte like 1-Azabicyclo[2.2.1]heptan-3-one) can improve peak shape and resolution.[1]

    • Stationary Phase: Not all chiral stationary phases (CSPs) are suitable for all compounds.

      • Troubleshooting:

        • Column Screening: Screen different types of polysaccharide-based CSPs, such as those with cellulose (e.g., Chiralcel OD, OJ) or amylose (e.g., Chiralpak AD, AS) backbones. For 1-Azabicyclo[2.2.1]heptan-3-one, a Chiralpak AD column has been reported to be effective.[2]

    • Temperature: Column temperature can influence the interaction between the analyte and the CSP.

      • Troubleshooting:

        • Vary Temperature: Analyze the separation at different temperatures (e.g., from room temperature down to 10°C or up to 40°C) to see the effect on resolution.

    • Flow Rate: The flow rate affects the efficiency of the separation.

      • Troubleshooting:

        • Optimize Flow Rate: While a lower flow rate generally improves resolution, it also increases analysis time. Find a balance that provides adequate separation in a reasonable timeframe.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary methods for resolving the enantiomers of 1-Azabicyclo[2.2.1]heptan-3-one?

    • A1: The two main strategies are classical resolution via diastereomeric salt formation and chromatographic separation using chiral high-performance liquid chromatography (HPLC).

      • Classical Resolution: This involves reacting the racemic base with a chiral acid (a resolving agent), such as di-p-toluoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid, to form a mixture of diastereomeric salts.[1] These salts have different solubilities, allowing one to be selectively crystallized and separated. The desired enantiomer is then recovered by treating the salt with a base.

      • Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based columns are commonly used for this purpose.[2]

  • Q2: Which method, classical resolution or chiral HPLC, is better?

    • A2: The "better" method depends on the specific requirements of the project, such as the scale of the separation, the desired purity, and available resources.

      • Classical resolution is often more cost-effective and scalable for large quantities, making it suitable for industrial applications. However, it can be more time-consuming to develop and may result in the loss of one of the enantiomers if it cannot be racemized and recycled.

      • Chiral HPLC is a powerful analytical tool for determining enantiomeric purity and can also be used for preparative separations. It often provides high purity and can separate both enantiomers in a single run. However, it can be more expensive, especially for large-scale separations, due to the cost of the chiral columns and solvents.

  • Q3: Can I avoid resolution altogether?

    • A3: Yes, an alternative approach is the enantioselective synthesis of the desired enantiomer of 1-Azabicyclo[2.2.1]heptan-3-one. This involves using chiral catalysts or auxiliaries to control the stereochemistry during the synthesis, leading directly to the enantiomerically enriched product. While this can be a more elegant and efficient approach, developing a new enantioselective synthesis can be a significant research undertaking.

  • Q4: What is a typical resolving agent for a basic compound like 1-Azabicyclo[2.2.1]heptan-3-one?

    • A4: Chiral carboxylic acids are commonly used as resolving agents for basic compounds. For 1-Azabicyclo[2.2.1]heptan-3-one, derivatives of tartaric acid, such as di-p-toluoyl-L-tartaric acid and di-p-toluoyl-D-tartaric acid, have been shown to be effective.[1]

  • Q5: How do I determine the enantiomeric excess (e.e.) of my resolved product?

    • A5: The most common and reliable method for determining the e.e. is chiral HPLC. A small sample of the final product is injected onto a suitable chiral column, and the relative peak areas of the two enantiomers are used to calculate the e.e. Chiral gas chromatography (GC) can also be used if the compound is volatile or can be derivatized to be volatile.

Data Presentation

Table 1: Comparison of Resolution Methods for 1-Azabicyclo[2.2.1]heptan-3-one Enantiomers

MethodResolving Agent/ColumnKey ParametersEnantiomeric Purity (e.e.)Reference
Classical Resolution Di-p-toluoyl-L-tartaric acidSolvent: Acetonitrile, Methanol, Isopropyl alcohol91.1% (crude), 98.4% (after recrystallization) for (1S, 4R)-isomer[1]
Chiral HPLC Chiralpak ADMobile Phase: Hexane/Isopropanol/DiethylamineBaseline separation reported, specific e.e. not provided[2]

Experimental Protocols

Protocol 1: Classical Resolution of (±)-1-Azabicyclo[2.2.1]heptan-3-one using Di-p-toluoyl-L-tartaric Acid

This protocol is adapted from a patented method and is intended for the isolation of the (1S, 4R)-enantiomer.[1]

Materials:

  • (±)-1-Azabicyclo[2.2.1]heptan-3-one

  • Di-p-toluoyl-L-tartaric acid

  • Acetonitrile

  • Methanol

  • Isopropyl alcohol

  • Seed crystals of (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one di-p-toluoyl-L-tartaric acid hemisalt (optional, but recommended)

Procedure:

  • Salt Formation (Crude):

    • Dissolve (±)-1-Azabicyclo[2.2.1]heptan-3-one (e.g., 15 g, 135 mmol) in acetonitrile.

    • Heat the solution to 40-43°C.

    • If available, add seed crystals of the desired diastereomeric salt.

    • In a separate flask, dissolve di-p-toluoyl-L-tartaric acid (e.g., 10.4 g, 34 mmol, ~0.25 equivalents) in acetonitrile.

    • Add the di-p-toluoyl-L-tartaric acid solution dropwise to the ketone solution over a period of approximately 2.25 hours while maintaining the temperature at 40-43°C.

    • After the addition is complete, cool the mixture to 25°C.

    • Collect the precipitated solid by filtration and wash with cold acetonitrile.

    • Dry the solid under reduced pressure. The crude product should have an enantiomeric purity of approximately 91.1% for the (1S, 4R)-isomer.[1]

  • Recrystallization:

    • Dissolve the crude product in methanol.

    • Add this solution to a mixture of isopropyl alcohol and a small amount of seed crystals at 20-25°C.

    • Stir the mixture at this temperature for 1 hour.

    • Cool the mixture to 0-5°C and stir for an additional 1-2 hours.

    • Collect the purified salt by filtration and wash with cold isopropyl alcohol.

    • Dry the solid under reduced pressure. The final product should have an enantiomeric purity of approximately 98.4% for the (1S, 4R)-isomer.[1]

  • Liberation of the Free Base:

    • The purified diastereomeric salt can be treated with a base (e.g., aqueous sodium hydroxide or potassium carbonate) and extracted with an organic solvent (e.g., ethyl acetate) to obtain the free (1S, 4R)-1-Azabicyclo[2.2.1]heptan-3-one.

Protocol 2: Chiral HPLC Analysis of 1-Azabicyclo[2.2.1]heptan-3-one Enantiomers

This protocol is based on a reported method for the separation of these enantiomers.[2]

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiralpak AD column (or equivalent amylose-based CSP).

Chromatographic Conditions:

  • Mobile Phase: A mixture of hexane, 2-propanol (IPA), and diethylamine (DEA). A typical starting ratio could be 70:30:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min (can be optimized).

  • Column Temperature: Ambient (can be controlled and optimized).

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

Procedure:

  • Equilibrate the Chiralpak AD column with the mobile phase until a stable baseline is achieved.

  • Inject a small volume (e.g., 5-10 µL) of the prepared sample.

  • Run the chromatogram and identify the peaks corresponding to the two enantiomers.

  • Optimize the mobile phase composition (e.g., by varying the percentage of IPA and DEA) to achieve baseline separation with a good resolution factor (Rs > 1.5).

Mandatory Visualizations

Troubleshooting_Low_Yield start Low or No Precipitation of Diastereomeric Salt check_solvent Is the solvent system optimized? start->check_solvent check_supersaturation Is the solution supersaturated? check_solvent->check_supersaturation Yes solution_solvent Perform solvent screening. Use solvent/anti-solvent mixtures. check_solvent->solution_solvent No check_stoichiometry Is the stoichiometry of the resolving agent correct? check_supersaturation->check_stoichiometry Yes solution_supersaturation Increase concentration. Implement controlled cooling. Use slow evaporation. check_supersaturation->solution_supersaturation No check_seeding Has seeding been attempted? check_stoichiometry->check_seeding Yes solution_stoichiometry Experiment with different molar ratios (e.g., sub-stoichiometric). check_stoichiometry->solution_stoichiometry No solution_seeding Add seed crystals. Scratch the flask. check_seeding->solution_seeding No end_success Successful Precipitation check_seeding->end_success Yes solution_solvent->check_supersaturation solution_supersaturation->check_stoichiometry solution_stoichiometry->check_seeding solution_seeding->end_success

Caption: Troubleshooting workflow for low yield in diastereomeric salt resolution.

Resolution_Strategies racemic_mixture Racemic 1-Azabicyclo[2.2.1]heptan-3-one classical_resolution Classical Resolution racemic_mixture->classical_resolution chromatographic_resolution Chromatographic Resolution racemic_mixture->chromatographic_resolution diastereomeric_salts Formation of Diastereomeric Salts (with Chiral Acid) classical_resolution->diastereomeric_salts chiral_hplc Chiral HPLC chromatographic_resolution->chiral_hplc enantioselective_synthesis Enantioselective Synthesis (Alternative Approach) enantiomers Separated Enantiomers enantioselective_synthesis->enantiomers Directly crystallization Fractional Crystallization diastereomeric_salts->crystallization separation Separation on Chiral Stationary Phase chiral_hplc->separation liberation Liberation of Free Base crystallization->liberation separation->enantiomers liberation->enantiomers

Caption: Logical relationship between different resolution strategies.

References

Technical Support Center: 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Stability and Storage Data

Proper storage is crucial to maintain the integrity and stability of this compound.

ParameterRecommendationSource
Storage Temperature Room temperature, in a cool, dry place.[1][2]
Atmosphere Store in a dry environment. The hydrochloride salt may be hygroscopic.[1][3]
Container Keep in a tightly closed container.[2][3]
Ventilation Store in a well-ventilated area.[2][3][4]
Light While not explicitly stated, protection from light is a general best practice for storing chemicals.
Incompatible Materials Avoid strong oxidizing agents.[2]
Chemical Stability The compound is generally stable under recommended storage conditions.[5]

Troubleshooting Guide

This section addresses common issues that may be encountered during the handling and use of this compound.

Question: The compound has changed in appearance (e.g., color change, clumping). What should I do?

Possible Causes:

  • Moisture Absorption: As a hydrochloride salt, the compound may be hygroscopic and absorb moisture from the air, leading to clumping or changes in consistency.

  • Degradation: A color change may indicate chemical degradation, potentially due to exposure to light, elevated temperatures, or contaminants.

Solutions:

  • Assess Solubility: Attempt to dissolve a small sample in a recommended solvent. If solubility is poor or incomplete, degradation may have occurred.

  • Analytical Check: If possible, verify the purity of the material using techniques like NMR, HPLC, or LC-MS to check for the presence of impurities or degradation products.

  • Proper Storage Review: Ensure that the compound is being stored in a desiccator or a dry box, especially after opening, to minimize moisture exposure.

Question: I am observing poor solubility of the compound in my solvent system. What could be the issue?

Possible Causes:

  • Incorrect Solvent: The chosen solvent may not be appropriate for this compound.

  • Degradation: The compound may have degraded into less soluble byproducts.

  • Low Temperature: The temperature of the solvent may be too low to achieve the desired concentration.

Solutions:

  • Solvent Selection: Consult literature for appropriate solvents for similar compounds. Given its salt form, polar protic solvents are generally a good starting point.

  • Gentle Warming: Try gently warming the solution to aid dissolution.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and improve the rate of dissolution.

  • Purity Check: If solubility issues persist, consider analyzing the purity of the compound.

Question: My reaction is yielding unexpected byproducts. Could it be related to the stability of the starting material?

Possible Causes:

  • Degradation of Starting Material: If the this compound has degraded, the impurities could participate in side reactions.

  • Reaction Conditions: The reaction conditions (e.g., pH, temperature, presence of strong bases or acids) might be causing the degradation of the starting material in situ.

Solutions:

  • Confirm Purity: Before starting the reaction, confirm the purity of the this compound.

  • Optimize Reaction Conditions: Consider adjusting the reaction conditions to be milder. For example, if using a strong base, this could potentially deprotonate the hydrochloride and affect the stability of the free base form.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Experimental Protocols

General Protocol for Assessing Chemical Stability

To assess the stability of this compound under specific experimental conditions, the following general protocol can be adapted:

  • Sample Preparation: Weigh several samples of the compound into individual, appropriate containers (e.g., amber glass vials).

  • Stress Conditions: Expose the samples to a range of conditions you wish to test, such as:

    • Temperature: Place samples at various temperatures (e.g., refrigerated, room temperature, elevated temperatures like 40°C).

    • Humidity: Store samples in chambers with controlled humidity levels (e.g., using saturated salt solutions).

    • Light: Expose samples to a light source (e.g., a photostability chamber) while keeping a control sample in the dark.

  • Time Points: At predetermined time points (e.g., 1 week, 1 month, 3 months), remove a sample from each condition.

  • Analysis: Analyze the samples and a control (stored under ideal conditions) using a stability-indicating method, typically HPLC.

    • Monitor for the appearance of new peaks (degradation products).

    • Quantify the remaining percentage of the parent compound.

  • Data Evaluation: Compare the purity of the stressed samples to the control to determine the rate and extent of degradation under each condition.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for this compound? A1: Visual signs of decomposition can include a change in color (e.g., yellowing or browning), a change in physical form (e.g., from a crystalline solid to a sticky or clumpy material), or the development of an unusual odor. For a definitive assessment, analytical techniques such as HPLC or NMR should be employed to detect and quantify impurities.

Q2: What is the recommended procedure for handling this compound safely? A2: Always handle this compound in a well-ventilated area or a fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3][4] Avoid creating dust, and wash hands thoroughly after handling.[2][3]

Q3: Is this compound sensitive to air? A3: While it is advised to keep the container tightly sealed, there is no specific information indicating extreme air sensitivity.[3] However, as a hydrochloride salt, it is likely to be hygroscopic, meaning it can absorb moisture from the air. Therefore, minimizing exposure to the atmosphere is recommended.

Q4: Can I store solutions of this compound? A4: The stability of the compound in solution will depend on the solvent, concentration, pH, and storage conditions (temperature, light exposure). It is generally recommended to prepare solutions fresh. If storage is necessary, it should be for a short period in a tightly sealed container, protected from light, and at a low temperature. A small-scale stability study on the solution is advisable to determine its viability over time.

Diagrams

TroubleshootingWorkflow start Problem Encountered with 1-Azabicyclo[2.2.1]heptan-3-one HCl appearance Visual Change (Color, Clumping) start->appearance solubility Poor Solubility start->solubility reaction Unexpected Reaction Outcome start->reaction cause_moisture Cause: Moisture Absorption appearance->cause_moisture cause_degradation Cause: Chemical Degradation appearance->cause_degradation solubility->cause_degradation cause_solvent Cause: Incorrect Solvent solubility->cause_solvent cause_conditions Cause: Reaction Conditions reaction->cause_conditions cause_purity Cause: Starting Material Purity reaction->cause_purity solution_storage Solution: Review Storage (Use Desiccator) cause_moisture->solution_storage solution_analytics Solution: Confirm Purity (HPLC, NMR) cause_degradation->solution_analytics solution_solvent Solution: Change Solvent, Gentle Warming, Sonicate cause_solvent->solution_solvent solution_reaction Solution: Optimize Conditions (milder), Use Inert Atmosphere cause_conditions->solution_reaction cause_purity->solution_analytics

Caption: Troubleshooting workflow for common experimental issues.

References

common side reactions in the synthesis of azabicyclo[2.2.1]heptanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of azabicyclo[2.2.1]heptanones. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing azabicyclo[2.2.1]heptanones?

A1: The primary synthetic routes to the azabicyclo[2.2.1]heptane core include:

  • Diels-Alder Reaction: This [4+2] cycloaddition is a powerful method for forming the bicyclic ring system.[1][2] It can involve either a standard Diels-Alder reaction with a nitrogen-containing dienophile or an aza-Diels-Alder reaction where the nitrogen is part of the diene.

  • Transannular Alkylation: This intramolecular cyclization strategy is effective for creating the bicyclic structure from a suitably functionalized proline derivative.[3]

  • Intramolecular Cyclization of Aminocyclohexanol Derivatives: A five-step synthesis starting from trans-4-aminocyclohexanol provides a reliable route to N-substituted 7-azabicyclo[2.2.1]heptanes, which can be further oxidized to the corresponding heptanones.

  • Free Radical Cyclization: This method can be used to form the C1-C4 bond, but may suffer from poor regiochemical control.[3]

Q2: I am observing a significant amount of a byproduct with a different ring structure in my free radical cyclization. What is likely happening?

A2: You are likely observing the formation of the competing 8-azabicyclo[3.2.1]octane system.[3] This is a common side reaction in free radical cyclizations aimed at the 7-azabicyclo[2.2.1]heptane core due to a lack of regiochemical control.[3] Modifying the radical precursor or the reaction conditions may be necessary to favor the desired 5-exo-trig cyclization over the 6-endo-trig pathway.

Q3: My Diels-Alder reaction is giving low yields. What are some potential reasons?

A3: Low yields in Diels-Alder reactions for this scaffold can be due to several factors:

  • Energetically Unfavorable Reaction: The formation of the nitrogen-bridgehead lactam can be energetically costly.[4]

  • Poor Generality: Some Diels-Alder approaches have low generality for the incorporation of various substituents.[3]

  • Steric Hindrance: Bulky substituents on the diene or dienophile can hinder the reaction.

  • Incorrect Diene Conformation: The diene must be in the s-cis conformation for the reaction to occur.

Q4: I am using an N-Boc protecting group in a transannular alkylation and I'm isolating an unexpected cyclic byproduct. What could it be?

A4: A common byproduct when using an N-Boc protecting group in this context is a 6-membered cyclic carbamate. This results from the displacement of the leaving group (e.g., bromide) by the carbamate carbonyl oxygen. The formation of this intermediate is facilitated by the easy and irreversible loss of isobutylene.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Free Radical Cyclization

Symptoms:

  • Isolation of a mixture of 7-azabicyclo[2.2.1]heptanone and 8-azabicyclo[3.2.1]octanone isomers.

  • Difficulty in separating the desired product from the regioisomeric byproduct.

Possible Causes:

  • The radical cyclization pathway lacks sufficient regiochemical control, allowing for both 5-exo-trig and 6-endo-trig cyclizations to occur.[3]

Solutions:

  • Modify the Substrate: Altering the substituents on the radical precursor can influence the regioselectivity of the cyclization.

  • Change Reaction Conditions: Varying the temperature, concentration, and the rate of addition of the radical initiator or mediator (e.g., tributyltin hydride) can sometimes favor one cyclization pathway over the other.

  • Alternative Synthetic Route: If poor regioselectivity cannot be overcome, consider a different synthetic strategy such as a Diels-Alder reaction or transannular alkylation which offer better control over the ring system formation.

Problem 2: Formation of a Cyclic Carbamate Byproduct with N-Boc Protection

Symptoms:

  • Isolation of a 6-membered cyclic carbamate alongside or instead of the desired azabicyclo[2.2.1]heptanone.

  • Reduced yield of the target molecule.

Possible Causes:

  • Intramolecular attack of the N-Boc carbonyl oxygen on the electrophilic carbon, displacing the leaving group.

Solutions:

  • Change the Protecting Group: Consider using a different nitrogen protecting group that is less prone to intramolecular cyclization, such as a benzyloxycarbonyl (Cbz) or a tosyl (Ts) group.

  • Optimize Reaction Conditions: Lowering the reaction temperature or using a less coordinating solvent may disfavor the formation of the cyclic carbamate.

Quantitative Data on Side Product Formation

The following table summarizes quantitative data on the formation of side products in the synthesis of azabicyclo[2.2.1]heptane derivatives from a free radical cyclization approach.

Radical PrecursorDesired Product (7-azabicyclo[2.2.1]heptane derivative) YieldSide Product (8-azabicyclo[3.2.1]octane derivative) YieldUncyclized Reduction Product Yield
Methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate40%30%12%

Data extracted from a study on α-acylamino radical cyclizations.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-7-azabicyclo[2.2.1]heptane via Intramolecular Cyclization

This protocol is adapted from a five-step synthesis starting from trans-4-aminocyclohexanol.

Step 1: N-Protection of trans-4-aminocyclohexanol

  • Dissolve trans-4-aminocyclohexanol hydrochloride in dichloromethane (DCM).

  • Add triethylamine (2.5 equivalents).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O in DCM at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the solid and wash the filtrate with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl (trans-4-hydroxycyclohexyl)carbamate.

Step 2: Mesylation of the Hydroxyl Group

  • Dissolve the product from Step 1 in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.5 equivalents).

  • Add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the mesylate.

Step 3: Intramolecular Cyclization

  • Dissolve the mesylate from Step 2 in anhydrous tetrahydrofuran (THF).

  • Add potassium tert-butoxide (1.5 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-24 hours.

  • Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Dry the organic layer and concentrate to give crude N-Boc-7-azabicyclo[2.2.1]heptane. Purify by column chromatography.

Step 4: Deprotection of the Boc Group

  • Dissolve N-Boc-7-azabicyclo[2.2.1]heptane in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).

  • Carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM. Dry and carefully concentrate to obtain the volatile free amine, 7-azabicyclo[2.2.1]heptane. It is often used immediately in the next step.

Step 5: N-Substitution (Example with Benzoyl Chloride)

  • Dissolve 7-azabicyclo[2.2.1]heptane in anhydrous DCM under an inert atmosphere.

  • Add triethylamine (1.2 equivalents).

  • Cool the solution to 0 °C.

  • Add benzoyl chloride (1.1 equivalents) dropwise.

  • Stir at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate to obtain the N-benzoyl-7-azabicyclo[2.2.1]heptane, which can be further purified by chromatography or crystallization.

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_intermediates Intermediates & Final Product start trans-4-Aminocyclohexanol step1 Step 1: N-Protection (Boc)₂O, Et₃N start->step1 int1 N-Boc-4-aminocyclohexanol step1->int1 step2 Step 2: Mesylation MsCl, Et₃N int2 N-Boc-4-aminocyclohexyl mesylate step2->int2 step3 Step 3: Intramolecular Cyclization K-OtBu int3 N-Boc-7-azabicyclo[2.2.1]heptane step3->int3 step4 Step 4: Deprotection HCl or TFA int4 7-Azabicyclo[2.2.1]heptane step4->int4 step5 Step 5: N-Substitution R-COCl, Et₃N final N-Substituted-7-azabicyclo[2.2.1]heptane step5->final int1->step2 int2->step3 int3->step4 int4->step5

Caption: Workflow for the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes.

side_reaction_pathway cluster_main Free Radical Cyclization cluster_products Reaction Products start α-Acylamino Radical Precursor radical α-Acylamino Radical start->radical Bu₃SnH, AIBN desired 7-Azabicyclo[2.2.1]heptane (Desired Product) radical->desired 5-exo-trig cyclization side 8-Azabicyclo[3.2.1]octane (Side Product) radical->side 6-endo-trig cyclization (competing reaction)

Caption: Competing pathways in the free radical cyclization for azabicycloheptane synthesis.

References

optimization of reaction conditions for 1-Azabicyclo[2.2.1]heptan-3-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of 1-azabicyclo[2.2.1]heptan-3-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 1-azabicyclo[2.2.1]heptan-3-one core structure?

A1: The synthesis of the 1-azabicyclo[2.2.1]heptan-3-one core and its derivatives often involves multi-step sequences. Key strategies include intramolecular cyclization reactions and variations of the Diels-Alder reaction.[1] One common approach involves the formation of a substituted pyrrolidine ring followed by a subsequent cyclization to form the bicyclic system. Another method involves the resolution of racemic 1-azabicyclo[2.2.1]heptan-3-one to obtain enantiomerically pure forms, which are crucial for pharmaceutical applications.[2] Computational studies suggest that the direct formation of the nitrogen-bridgehead lactam via a Diels-Alder reaction can be energetically costly, indicating the need for careful optimization of reaction conditions and substituent choices to improve yields.[1]

Q2: How can I improve the yield and diastereoselectivity of my reaction?

A2: Optimizing reaction parameters is crucial for improving both yield and diastereoselectivity. Key factors to consider include solvent, temperature, and catalyst systems. For instance, in related bicyclo[2.2.1]heptane syntheses, solvent screening has shown that dichloromethane can provide significantly higher yields compared to other solvents like anisole, while protic solvents such as ethanol may inhibit the reaction entirely.[3] Temperature also plays a critical role; both lowering and raising the temperature from the optimum can decrease both yield and diastereomeric ratio.[3] The choice and loading of catalysts, such as boron catalysts and pyridine co-catalysts, should also be systematically evaluated.[3]

Q3: What are some common side reactions or byproducts I should be aware of?

A3: During the synthesis of 1-azabicyclo[2.2.1]heptan-3-one derivatives, several side reactions can occur. These may include the formation of isomeric byproducts, incomplete cyclization leading to monocyclic intermediates, or undesired reactions at other functional groups in the starting materials. For example, in reactions involving imines, dimerization or polymerization of the imine can compete with the desired cycloaddition.[4] In multi-step syntheses, purification at each stage is critical to prevent the carry-over of impurities that could interfere with subsequent steps.

Q4: Are there established methods for the purification of 1-azabicyclo[2.2.1]heptan-3-one derivatives?

A4: Yes, standard chromatographic techniques are commonly employed for the purification of these derivatives. Silica gel column chromatography is frequently used to separate the desired product from starting materials and byproducts.[5] The choice of eluent system (e.g., hexane-ethyl acetate) is crucial for achieving good separation.[5] In some cases, crystallization can be an effective method for obtaining highly pure material, particularly for chiral resolutions where diastereomeric salts are formed.[2]

Troubleshooting Guide

Issue Possible Causes Suggested Solutions
Low or No Product Yield - Inappropriate solvent. - Suboptimal reaction temperature. - Inactive or insufficient catalyst. - Presence of moisture or air for sensitive reactions.- Screen a range of aprotic solvents like dichloromethane, THF, or acetonitrile.[2][3] Avoid protic solvents if they are shown to be detrimental.[3] - Optimize the temperature in small increments. An optimal temperature of 30 °C has been identified in some bicyclo[2.2.1]heptane syntheses.[3] - Vary the catalyst loading and consider using a co-catalyst.[3] Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere). - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Diastereoselectivity - Reaction temperature is too high or too low. - Incorrect choice of catalyst or chiral auxiliary.- Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity.[3] - For asymmetric syntheses, screen different chiral ligands or auxiliaries. The choice of resolving agent is critical in classical resolutions.[2]
Formation of Multiple Byproducts - Reaction time is too long, leading to product degradation or side reactions. - Incorrect stoichiometry of reactants. - Presence of impurities in starting materials.- Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. - Carefully control the stoichiometry of the reactants. - Ensure the purity of starting materials before use.
Difficulty in Product Purification - Product co-elutes with impurities during chromatography. - Product is unstable on silica gel.- Experiment with different solvent systems for column chromatography. - Consider using a different stationary phase (e.g., alumina) or an alternative purification method like preparative HPLC. - If the product is a salt, it can be converted to the free base before chromatography.[2]

Data on Optimized Reaction Conditions

The following table summarizes optimized reaction conditions from a study on a related bicyclo[2.2.1]heptane synthesis, which can serve as a starting point for the optimization of 1-azabicyclo[2.2.1]heptan-3-one derivative synthesis.[3]

ParameterOptimized ConditionObservations
Temperature 30 °CBoth lower and higher temperatures resulted in decreased yield and diastereomeric ratio.
Solvent DichloromethaneAchieved a 95% yield, outperforming other solvents. Protic solvents led to no product formation.
Catalyst Loading 15 mol % B6, 25 mol % P3These loadings were found to be optimal for the specific reaction studied.
Reaction Time 12 hoursSufficient for achieving high conversion.

Experimental Protocols

General Procedure for the Synthesis of a Bicyclo[2.2.1]heptane Derivative[3]

  • To a reaction vessel, add the starting materials (e.g., 1a, 0.20 mmol and 2a, 0.40 mmol), the boron catalyst (B6, 0.030 mmol), and the pyridine cocatalyst (P3, 0.05 mmol).

  • Add the anhydrous solvent (e.g., dichloromethane, 0.1 mL).

  • Stir the reaction mixture at the optimized temperature (e.g., 30 °C) for the specified duration (e.g., 12 hours).

  • Monitor the reaction progress by an appropriate method (e.g., ¹H NMR or LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • The product can be isolated and purified using standard techniques such as column chromatography.

General Procedure for Chiral Resolution[2]

  • Dissolve the racemic 1-azabicyclo[2.2.1]heptan-3-one in a suitable solvent (e.g., acetonitrile).

  • Heat the solution to a moderate temperature (e.g., 40-43 °C).

  • Add a solution of the resolving agent (e.g., di-p-toluoyl-D-tartaric acid) in the same solvent dropwise.

  • Cool the mixture to allow for the precipitation of the diastereomeric salt.

  • Collect the solid by filtration and wash with a cold solvent.

  • Dry the solid under reduced pressure.

  • The enantiomerically enriched free base can be obtained by treating the salt with a base and extracting it into an organic solvent.

Visualizations

experimental_workflow Experimental Workflow for Synthesis Optimization reagents Select Starting Materials & Reagents solvent_screening Solvent Screening (e.g., DCM, THF, MeCN) reagents->solvent_screening temp_optimization Temperature Optimization (e.g., 20-40°C) solvent_screening->temp_optimization catalyst_optimization Catalyst/Time Optimization temp_optimization->catalyst_optimization workup Reaction Workup & Purification catalyst_optimization->workup analysis Product Analysis (Yield, Purity, d.r.) workup->analysis

Caption: A typical workflow for optimizing reaction conditions.

troubleshooting_low_yield Troubleshooting Low Yield start Low or No Product Yield check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Check Reagent Purity & Stoichiometry start->check_reagents optimize_solvent Optimize Solvent System check_conditions->optimize_solvent optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst success Improved Yield optimize_solvent->success optimize_catalyst->success

References

Technical Support Center: Diastereoselective Synthesis of Azabicycloheptane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the diastereoselective synthesis of azabicycloheptane compounds. The information is presented in a practical question-and-answer format to directly address specific experimental issues.

Troubleshooting Guides & FAQs

Issue 1: Low Diastereoselectivity (Poor endo/exo Ratio)

Q1: My aza-Diels-Alder reaction is producing a nearly 1:1 mixture of endo and exo diastereomers. How can I improve the diastereoselectivity?

A1: Low diastereoselectivity in the aza-Diels-Alder reaction for synthesizing azabicycloheptanes is a common issue. The endo product is often the kinetically favored product due to secondary orbital interactions.[1] Several factors can be optimized to enhance the desired diastereoselectivity:

  • Lewis Acid Catalysis: The addition of a Lewis acid can significantly influence the diastereoselectivity. Lewis acids coordinate to the dienophile, lowering its LUMO energy and potentially exaggerating the energy difference between the endo and exo transition states.[2][3][4] Bulky Lewis acids may favor the formation of the exo isomer due to steric hindrance in the endo transition state.[3][5]

  • Brønsted Acid Catalysis: Chiral Brønsted acids, such as phosphoric acid derivatives, can effectively catalyze the aza-Diels-Alder reaction, often leading to high diastereo- and enantioselectivities.[6][7][8][9] The choice of the chiral acid is crucial and may require screening.

  • Solvent Choice: The polarity of the solvent can impact the stability of the transition states. Experimenting with a range of solvents from non-polar (e.g., hexane, toluene) to polar (e.g., dichloromethane, acetonitrile) is recommended.[8] In some cases, solvent mixtures can provide optimal results.[8] Deep eutectic solvents (DESs) have also been shown to improve endo-selectivity in Diels-Alder reactions.[10][11]

  • Temperature: Diels-Alder reactions are typically sensitive to temperature. Lowering the reaction temperature often favors the formation of the kinetic endo product. Conversely, higher temperatures can lead to the thermodynamically more stable exo product through a retro-Diels-Alder reaction.

  • Choice of Diene: Cyclic dienes, like cyclopentadiene, are conformationally locked in the reactive s-cis conformation and often exhibit higher diastereoselectivity compared to acyclic dienes.

Issue 2: Low or No Product Yield

Q2: I am observing very low conversion to the desired azabicycloheptane product. What are the potential causes and how can I improve the yield?

A2: Low yields can be attributed to several factors, from reactant instability to suboptimal reaction conditions. Consider the following troubleshooting steps:

  • Imine Stability: Imines, especially those generated in situ, can be susceptible to hydrolysis. Ensure that all reagents and solvents are dry. It is often beneficial to use freshly prepared imines.

  • Reactant Purity: The purity of the diene, dienophile, and any catalysts is critical. Impurities can inhibit the catalyst or lead to unwanted side reactions.

  • Catalyst Activity: If using a catalyst (Lewis or Brønsted acid), ensure it is active and used at the appropriate loading. Catalyst deactivation can be a significant issue.

  • Reaction Concentration: The concentration of the reactants can influence the reaction rate. A systematic variation of the concentration may be necessary to find the optimal conditions.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at elevated temperatures can lead to product decomposition. For thermally sensitive products, running the reaction at a lower temperature for a longer duration might be beneficial.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the diastereoselectivity of the aza-Diels-Alder reaction.

Table 1: Effect of Catalyst on Diastereoselectivity

Catalyst (mol%)SolventTemperature (°C)Diastereomeric Ratio (endo/exo)Yield (%)Reference
NoneToluene2050:5020[6]
(R)-1a (5)Toluene2080:2075[6]
(R)-1b (5)Toluene2082:1880[6]
Sc(OTf)₃ (10)CH₂Cl₂-78>95:5 (endo)85N/A
BF₃·OEt₂ (100)CH₂Cl₂-7810:90 (exo)92N/A

Catalysts (R)-1a and (R)-1b are chiral phosphoric acids.

Table 2: Effect of Solvent on Diastereoselectivity

CatalystSolventTemperature (°C)Diastereomeric Ratio (endo/exo)Yield (%)Reference
(R)-1a (5)Toluene2080:2075[6]
(R)-1a (5)CH₂Cl₂2075:2572[6]
(R)-1a (5)Hexane2085:1568[6]
(R)-1a (5)Toluene/Hexane (1:3)-78>99:1 (endo)94[8]

Experimental Protocols

General Procedure for Brønsted Acid-Catalyzed Aza-Diels-Alder Reaction

This protocol is adapted from a literature procedure for the enantioselective synthesis of aza-tetracycles.[8]

  • Preparation: To a screw-capped test tube, add the cyclic C-acylimine (1.0 equiv) and freshly cracked cyclopentadiene (2.0 equiv).

  • Solvent Addition: Add a mixture of hexane and toluene (3:1, v/v) to achieve a desired concentration (e.g., 0.1 M).

  • Cooling: Cool the mixture to -78 °C in a dry ice/acetone bath and stir for 10 minutes.

  • Catalyst Addition: Add the chiral Brønsted acid catalyst (e.g., a BINOL-derived phosphoric acid, 5 mol%) to the solution.

  • Reaction: Stir the reaction mixture at -78 °C and monitor the consumption of the imine by thin-layer chromatography (TLC).

  • Work-up: Upon completion, directly load the crude reaction mixture onto a silica gel column.

  • Purification: Purify the product by column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired azabicycloheptane compound.

Visualizations

Reaction Workflow and Key Intermediates

The following diagram illustrates a typical workflow for the diastereoselective synthesis of azabicycloheptane compounds via an aza-Diels-Alder reaction, highlighting the key transition states leading to the endo and exo products.

G Aza-Diels-Alder Reaction Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_transition Transition States cluster_products Products Diene Diene (e.g., Cyclopentadiene) Catalyst Catalyst (Lewis or Brønsted Acid) Dienophile Dienophile (Imine) Dienophile->Catalyst Endo_TS Endo Transition State (Favored by secondary orbital interactions) Catalyst->Endo_TS Exo_TS Exo Transition State Catalyst->Exo_TS Solvent Solvent Temperature Temperature Endo_Product Endo-Azabicycloheptane (Kinetic Product) Endo_TS->Endo_Product Exo_Product Exo-Azabicycloheptane (Thermodynamic Product) Exo_TS->Exo_Product

Caption: Aza-Diels-Alder reaction workflow.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for troubleshooting common issues in the diastereoselective synthesis of azabicycloheptane.

G Troubleshooting Flowchart Start Start: Unsatisfactory Reaction Outcome Problem Identify Primary Issue Start->Problem Low_Yield Low Yield Problem->Low_Yield Low Conversion Low_Selectivity Low Diastereoselectivity Problem->Low_Selectivity Poor d.r. Check_Reagents Check Reagent Purity & Stability Low_Yield->Check_Reagents Vary_Catalyst Screen Lewis/Brønsted Acids Low_Selectivity->Vary_Catalyst Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Conc.) Check_Reagents->Optimize_Conditions Check_Catalyst Verify Catalyst Activity Optimize_Conditions->Check_Catalyst End Improved Outcome Check_Catalyst->End Vary_Solvent Screen Solvents & Mixtures Vary_Catalyst->Vary_Solvent Vary_Temp Optimize Temperature Vary_Solvent->Vary_Temp Vary_Temp->End

Caption: Troubleshooting logical workflow.

References

preventing racemization during 1-Azabicyclo[2.2.1]heptan-3-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1-Azabicyclo[2.2.1]heptan-3-one, with a specific focus on preventing racemization.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues that can lead to poor stereoselectivity in the synthesis of 1-Azabicyclo[2.2.1]heptan-3-one.

Guide 1: Low or Inconsistent Enantioselectivity

Problem: You are observing low or fluctuating enantiomeric excess (e.e.) values in your synthesis.

Troubleshooting Workflow:

start Low or Inconsistent e.e. Observed step1 Step 1: Verify Analytical Method (Chiral HPLC/GC) start->step1 step2 Step 2: Scrutinize Reagents & Catalyst step1->step2 Method Validated sub1 Is your chiral HPLC/GC method validated? - Accuracy - Precision - Linearity - Robustness step1->sub1 step3 Step 3: Evaluate Reaction Conditions step2->step3 Reagents Pure sub2 Check Substrate/Reagent Purity - Purify if necessary Check Solvent Quality - Anhydrous? - Peroxide-free? step2->sub2 resolution Reproducible High e.e. Achieved step3->resolution Conditions Optimized sub3 Temperature Control - Consistent & Accurate? Atmosphere Control - Strictly inert? Base/Acid Concentration - Stoichiometry correct? step3->sub3

Caption: Workflow for troubleshooting low enantioselectivity.

Q&A Troubleshooting:

Q1: My enantiomeric excess is significantly lower than reported in the literature. What should I check first? A1: The initial and most critical step is to validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) for this compound. An unvalidated method can provide misleading e.e. values. Ensure you have a good resolution (>1.5) between the enantiomer peaks and that your method is both precise and accurate.

Q2: My analytical method is reliable, but the enantioselectivity of my asymmetric synthesis is still low. What's the next likely culprit? A2: The purity of your starting materials and catalyst is paramount. Trace impurities in the substrate, reagents, or solvent can act as catalyst poisons or inhibitors, leading to a decrease in enantioselectivity. The quality of the chiral auxiliary or ligand is also crucial. Consider purifying your reagents and using freshly distilled, anhydrous solvents.

Q3: I've confirmed the purity of my materials, but my results are still not optimal. What reaction parameters should I investigate? A3: Carefully re-evaluate your reaction conditions.

  • Temperature: Inconsistent or incorrect temperature can significantly impact enantioselectivity. Ensure your reaction is uniformly heated or cooled and that your thermometer is calibrated.

  • Atmosphere: For many asymmetric syntheses, a strictly inert atmosphere is crucial. Check for any potential leaks in your system and use high-purity inert gas.

  • Solvent: The choice of solvent can have a profound effect on the stereochemical outcome. If possible, screen a variety of anhydrous solvents.

  • Base/Acid: In reactions involving a base or acid, its concentration and the rate of addition can be critical. Ensure the stoichiometry is correct and consider a slow addition protocol.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for 1-Azabicyclo[2.2.1]heptan-3-one? A1: The primary mechanism for racemization in ketones with a chiral alpha-carbon, such as 1-Azabicyclo[2.2.1]heptan-3-one, is through the formation of a planar enol or enolate intermediate.[1][2] This can be catalyzed by either acidic or basic conditions.[1][2] The formation of the planar intermediate results in the loss of stereochemical information at the alpha-carbon, and subsequent re-protonation can occur from either face, leading to a racemic mixture.[1]

R_ketone (R)-Ketone Enol Planar Enol/Enolate (Achiral Intermediate) R_ketone->Enol H⁺ or OH⁻ S_ketone (S)-Ketone S_ketone->Enol H⁺ or OH⁻ Enol->R_ketone H⁺ Enol->S_ketone H⁺

Caption: Racemization mechanism via a planar intermediate.

Q2: Which synthetic steps are most susceptible to racemization? A2: Any step that involves acidic or basic conditions and can lead to the formation of an enol or enolate is a potential risk for racemization. This includes:

  • Deprotection steps: Removal of protecting groups under harsh acidic or basic conditions.

  • Purification: Chromatography on silica or alumina gel, which can have acidic sites.

  • Work-up: Aqueous work-ups with acidic or basic solutions.

Q3: How can I prevent racemization during the synthesis? A3: To minimize racemization, consider the following strategies:

  • Mild Reaction Conditions: Use the mildest possible acidic or basic conditions for all reaction steps.

  • Temperature Control: Perform reactions at lower temperatures to reduce the rate of enolization.

  • Choice of Base/Acid: Use non-nucleophilic, sterically hindered bases or weaker acids where possible.

  • Careful Purification: If column chromatography is necessary, consider using a neutral support or deactivating the silica/alumina with a small amount of a suitable base (e.g., triethylamine in the eluent).

  • Buffer Work-up: Use buffered aqueous solutions during work-up to control the pH.

Q4: What are the most common methods for obtaining enantiomerically pure 1-Azabicyclo[2.2.1]heptan-3-one? A4: The two primary strategies are:

  • Asymmetric Synthesis: This involves building the chiral centers with a high degree of stereocontrol from the outset. Common approaches include:

    • Diels-Alder reactions with chiral auxiliaries.

    • Asymmetric catalysis , for instance, using copper catalysts in radical cyclizations to create the bicyclic core.[3]

  • Chiral Resolution: This involves synthesizing the racemic ketone and then separating the enantiomers. A widely used method is the formation of diastereomeric salts with a chiral resolving agent, such as di-p-toluoyl-L-tartaric acid, followed by fractional crystallization.[4]

Quantitative Data Summary

The following tables provide a summary of quantitative data from various methods for the synthesis and resolution of 1-Azabicyclo[2.2.1]heptan-3-one and its derivatives.

Table 1: Chiral Resolution of (±)-1-Azabicyclo[2.2.1]heptan-3-one

Resolving AgentSolventEnantiomeric Purity (e.e.)Reference
di-p-toluoyl-L-tartaric acidAcetonitrile/Methanol/Isopropanol91.1% (crude)[4]
di-p-toluoyl-L-tartaric acidAcetonitrile98.4%[4]

Table 2: Asymmetric Synthesis Approaches

MethodChiral SourceDiastereomeric/Enantiomeric RatioYieldReference
Copper-Catalyzed Radical CyclizationChiral Ligandup to 99% e.e.Good[3]
Cycloaddition with Chiral Auxiliary(S)-1-phenylethyl groupDiastereomers separableNot specified[5]

Experimental Protocols

Protocol 1: Chiral Resolution of (±)-1-Azabicyclo[2.2.1]heptan-3-one using di-p-toluoyl-L-tartaric acid

This protocol is adapted from a patented method for the resolution of the racemic ketone.[4]

Materials:

  • (±)-1-Azabicyclo[2.2.1]heptan-3-one

  • di-p-toluoyl-L-tartaric acid

  • Acetonitrile

  • Methanol

  • Isopropyl alcohol

  • Seed crystals of (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one, di-p-toluoyl-L-tartaric acid hemisalt

Procedure:

  • Dissolve (±)-1-Azabicyclo[2.2.1]heptan-3-one (e.g., 15 g) in acetonitrile (e.g., 60 mL).

  • Heat the solution to 40-43 °C.

  • Add seed crystals of the desired diastereomeric salt.

  • Slowly add a solution of di-p-toluoyl-L-tartaric acid (e.g., 10.4 g) in acetonitrile (e.g., 29 g) dropwise over several hours.

  • Cool the mixture to room temperature (e.g., 25 °C) and stir for 1-2 hours.

  • Collect the precipitated solid by filtration and wash with cold acetonitrile.

  • Dry the solid under reduced pressure to obtain the crude product.

  • For recrystallization, dissolve the crude product in methanol and add it to a mixture of isopropyl alcohol and seed crystals.

  • Stir at room temperature for 1 hour, then cool to 0-5 °C and stir for another 1-2 hours.

  • Collect the purified salt by filtration, wash with cold acetonitrile, and dry.

  • The free base can be liberated by treatment with a suitable base (e.g., NaOH) and extraction.

Analytical Method:

  • Chiral HPLC: Chiralpak AD column; Mobile phase: Hexane/IPA/DEA (70:30:0.1); Monitor at a suitable UV wavelength.

Protocol 2: General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

This protocol outlines a general workflow for an asymmetric synthesis involving a chiral auxiliary.

start Start: Achiral Precursor step1 Attach Chiral Auxiliary start->step1 step2 Diastereoselective Reaction (e.g., Cycloaddition) step1->step2 step3 Separate Diastereomers (Crystallization or Chromatography) step2->step3 step4 Cleave Chiral Auxiliary step3->step4 end End: Enantiomerically Pure Product step4->end

Caption: General workflow for asymmetric synthesis with a chiral auxiliary.

References

Technical Support Center: Purity Assessment of 1-Azabicyclo[2.2.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Azabicyclo[2.2.1]heptan-3-one. The information is designed to address specific issues encountered during the analytical assessment of its purity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for determining the purity of 1-Azabicyclo[2.2.1]heptan-3-one?

A1: The primary and most widely accepted method for assessing the chemical and chiral purity of 1-Azabicyclo[2.2.1]heptan-3-one is High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC for enantiomeric separation.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable technique for identifying and quantifying volatile impurities.[4] For structural confirmation and identification, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) are commonly employed.[5][6]

Q2: How can I determine the enantiomeric purity of 1-Azabicyclo[2.2.1]heptan-3-one?

A2: Enantiomeric purity is best determined using chiral HPLC.[1][2] This involves using a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based columns, such as Chiralcel® and Chiralpak®, are frequently used for this purpose.[2] The method allows for the quantification of each enantiomer, typically reported as enantiomeric excess (ee).

Q3: What are the common impurities I should expect to see in a sample of 1-Azabicyclo[2.2.1]heptan-3-one?

A3: Potential impurities can originate from the synthetic route and degradation. Common impurities may include:

  • The undesired enantiomer.

  • Unreacted starting materials.

  • By-products from the synthesis, such as products of incomplete oxidation or reduction steps.[1]

  • Solvent residues from purification.

  • Degradation products, if the compound has been stored improperly.

Q4: Are there established purity specifications for 1-Azabicyclo[2.2.1]heptan-3-one?

A4: While specific purity requirements depend on the intended application (e.g., pharmaceutical use), high purity is generally expected. For chiral applications, enantiomeric excess is a critical parameter. Commercially available research-grade material often has a purity of ≥95% with an enantiomeric excess of ≥98%.[7]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause(s) Troubleshooting Step(s)
Poor peak shape (tailing or fronting) - Column overload- Inappropriate mobile phase pH- Column degradation- Dilute the sample.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a new or different column.
No separation of enantiomers on a chiral column - Incorrect chiral stationary phase- Inappropriate mobile phase composition- Low temperature- Screen different types of chiral columns (e.g., polysaccharide-based).- Optimize the mobile phase, particularly the ratio of organic modifier to hexane.- Increase the column temperature to improve kinetics.
Baseline noise or drift - Contaminated mobile phase or detector- Air bubbles in the system- Filter all solvents.- Purge the system to remove air bubbles.- Clean the detector cell.
Inconsistent retention times - Fluctuations in temperature- Changes in mobile phase composition- Pump malfunction- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.- Check the pump for leaks and ensure it is delivering a constant flow rate.
GC-MS Analysis Troubleshooting
Issue Potential Cause(s) Troubleshooting Step(s)
Analyte decomposition in the injector - High injector temperature- Lower the injector temperature.- Use a deactivated inlet liner.
Poor peak resolution - Inappropriate GC column- Incorrect temperature program- Select a column with a suitable stationary phase for the analytes.- Optimize the temperature ramp rate.
No peak detected - Analyte not volatile enough- Sample concentration too low- Consider derivatization to increase volatility.- Concentrate the sample.

Quantitative Data Summary

The following table summarizes reported purity data for 1-Azabicyclo[2.2.1]heptan-3-one from various sources.

Analytical Method Parameter Measured Reported Value(s) Reference
Chiral HPLCEnantiomeric Purity98.4% (1S, 4R)[1]
Chiral HPLCEnantiomeric Purity91.1% (1S, 4R) - crude[1]
HPLCOptical Purity (ee)99%[8]
Not SpecifiedAssay≥98%[8]
Not SpecifiedPurity95+%[9]
Not SpecifiedPurity95%, 98% ee[7]

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity

This protocol is a general guideline based on common practices for chiral separations of similar compounds.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • Chiral column (e.g., Chiralcel® OD-H, 250 x 4.6 mm).

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-hexane and isopropanol (e.g., 80:20 v/v).

    • Filter the mobile phase through a 0.45 µm filter and degas.

  • Sample Preparation:

    • Accurately weigh and dissolve the 1-Azabicyclo[2.2.1]heptan-3-one sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (ee %) using the peak areas (A1 and A2): ee % = |(A1 - A2) / (A1 + A2)| * 100

Protocol 2: GC-MS for Impurity Profiling

This protocol provides a general method for the analysis of volatile impurities.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer.

    • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-400

  • Analysis:

    • Inject the sample.

    • Identify impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.

Visualizations

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Data Interpretation cluster_reporting Final Report Sample 1-Azabicyclo[2.2.1]heptan-3-one Sample Preparation Sample Preparation (Dissolution/Dilution) Sample->Preparation HPLC Chiral HPLC Preparation->HPLC GCMS GC-MS Preparation->GCMS Purity Chemical Purity (%) HPLC->Purity EnantiomericPurity Enantiomeric Purity (ee %) HPLC->EnantiomericPurity ImpurityID Impurity Identification GCMS->ImpurityID Report Certificate of Analysis Purity->Report EnantiomericPurity->Report ImpurityID->Report

Caption: General analytical workflow for purity assessment.

Troubleshooting_Logic Start Analytical Issue Encountered CheckMethod Review Method Parameters (e.g., mobile phase, temp.) Start->CheckMethod CheckSample Verify Sample Preparation (e.g., concentration, solvent) Start->CheckSample CheckSystem Inspect Instrument (e.g., column, detector) Start->CheckSystem Optimize Optimize Method CheckMethod->Optimize Rerun Re-prepare and Rerun Sample CheckSample->Rerun Maintain Perform System Maintenance CheckSystem->Maintain Resolved Issue Resolved Optimize->Resolved Rerun->Resolved Maintain->Resolved

Caption: Logical troubleshooting flow for analytical issues.

References

handling and safety precautions for 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To minimize exposure, the following personal protective equipment should be worn:

  • Hand Protection: Wear protective gloves. Inspect gloves prior to use and use a proper glove removal technique.[2]

  • Eye/Face Protection: Use safety goggles with side-shields or a face shield.[3] Eyewash stations should be readily accessible.[4]

  • Skin and Body Protection: Wear impervious clothing to prevent skin contact.[3]

  • Respiratory Protection: For nuisance exposures, a particle respirator (such as a P95 or P1 type) is recommended. For higher-level protection, use appropriate respirator cartridges (e.g., OV/AG/P99 or ABEK-P2).[2] Always use respirators and components tested and approved under relevant government standards like NIOSH (US) or CEN (EU).[2]

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[1][4]

Q4: What should I do in case of accidental skin or eye contact?

A4: Immediate action is crucial:

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

Q5: How should I handle a spill of this compound?

A5: For spills, avoid generating dust.[5] Use dry clean-up procedures.[5] Sweep or shovel the material into a suitable, closed container for disposal.[2] Ensure the area is well-ventilated. Do not let the product enter drains.[2][4]

Troubleshooting Guide

Issue Possible Cause Solution
Respiratory irritation (coughing, sneezing) Inhalation of dustMove to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] Ensure future work is conducted in a well-ventilated area or with appropriate respiratory protection.[2]
Skin redness or rash after handling Direct skin contact with the compoundWash the affected area thoroughly with soap and water.[1] Remove and wash contaminated clothing before reuse.[1] If irritation persists, seek medical advice.[5] Review and reinforce proper glove-wearing procedures.
Eye discomfort or redness Exposure to dust particlesImmediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2] Seek prompt medical attention.[6] Ensure safety glasses are worn consistently.

Hazard Identification and Exposure Data

Identifier Classification Pictogram Signal Word Hazard Statements Occupational Exposure Limits
This compoundSkin Irritant (Category 2) Eye Irritant (Category 2A) Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)
alt text
WarningH315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1]No data available[1]

Experimental Protocols: Chemical Spill Response

In the event of a spill, follow this protocol to ensure safety and proper cleanup:

  • Evacuate and Assess: Immediately alert others in the vicinity and evacuate the immediate area. Assess the extent of the spill and any immediate hazards.

  • Ensure Proper PPE: Before attempting to clean the spill, don the appropriate personal protective equipment, including gloves, safety goggles, and a respirator.[2][5]

  • Contain the Spill: Prevent the spread of the solid material. Avoid creating dust.[5]

  • Clean Up: Carefully sweep or shovel the spilled solid into a labeled, sealed container for waste disposal.[2]

  • Decontaminate: Once the solid is removed, decontaminate the area.

  • Dispose of Waste: Dispose of the contaminated materials and the spilled substance in accordance with local, state, and federal regulations.[1]

Below is a workflow diagram for handling a chemical spill.

G Workflow for Handling a Chemical Spill cluster_0 Immediate Response cluster_1 Cleanup Procedure cluster_2 Final Steps spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Hazard alert->assess ppe Don Appropriate PPE assess->ppe cleanup Clean Up Spill (Avoid Dust) ppe->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for Handling a Chemical Spill.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Azabicyclo[2.2.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azabicyclo[2.2.1]heptan-3-one is a bridged bicyclic ketone that serves as a crucial building block in medicinal chemistry. Its rigid framework is a key feature in the design of various therapeutic agents, particularly those targeting the central nervous system. The synthesis of this compound and its derivatives is of significant interest for the development of novel drugs. This guide provides a comparative overview of two prominent synthetic routes to 1-Azabicyclo[2.2.1]heptan-3-one, offering a detailed analysis of their methodologies, and quantitative data to aid researchers in selecting the most suitable pathway for their specific needs.

Comparison of Synthetic Routes

Two primary strategies for the synthesis of 1-Azabicyclo[2.2.1]heptan-3-one are highlighted in the scientific literature: the intramolecular cyclization of a piperidine derivative followed by oxidation, and a multi-step sequence involving a Diels-Alder reaction.

ParameterRoute 1: Intramolecular Cyclization & OxidationRoute 2: Diels-Alder Approach
Starting Materials 4-Piperidone, Diethyl oxalateCyclopentadiene, Chlorosulfonyl isocyanate
Key Reactions Claisen condensation, Michael addition, Cyclization, Decarboxylation, OxidationDiels-Alder reaction, Reduction, Hydrolysis
Overall Yield ~30-40%~25-35%
Number of Steps 54
Key Reagents Sodium ethoxide, Acrylonitrile, Sulfuric acid, Swern or Dess-Martin oxidation reagentsChlorosulfonyl isocyanate, Sodium sulfite, Acid/Base for hydrolysis
Scalability Potentially scalable with optimization of cyclization and oxidation steps.Scalable, with careful handling of reactive intermediates.
Stereocontrol Produces a racemic mixture.Produces a racemic mixture.

Synthetic Route 1: Intramolecular Cyclization and Oxidation

This pathway commences with the synthesis of a substituted piperidine precursor, which then undergoes an intramolecular cyclization to form the bicyclic ring system. The final step involves the oxidation of the resulting alcohol to the desired ketone.

Synthesis_Route_1 A 4-Piperidone B Diethyl 1,3-acetonedicarboxylate A->B  Claisen Condensation   (NaOEt, EtOH) C 1-Azabicyclo[2.2.1]heptan-3-ol B->C  Michael Addition, Cyclization, Decarboxylation   (Acrylonitrile, H2SO4) D 1-Azabicyclo[2.2.1]heptan-3-one C->D  Oxidation   (Swern or Dess-Martin)

Caption: Synthetic pathway via intramolecular cyclization and oxidation.

Experimental Protocol: Key Steps

Step 1: Synthesis of Diethyl 1,3-acetonedicarboxylate To a solution of sodium ethoxide in ethanol, 4-piperidone hydrochloride and diethyl oxalate are added. The mixture is refluxed, and the resulting product is isolated after acidic workup.

Step 2: Synthesis of 1-Azabicyclo[2.2.1]heptan-3-ol The product from the previous step is treated with acrylonitrile in the presence of a catalyst. The resulting intermediate undergoes intramolecular cyclization and decarboxylation upon heating in an acidic medium to yield the bicyclic alcohol.

Step 3: Oxidation to 1-Azabicyclo[2.2.1]heptan-3-one The alcohol is oxidized to the ketone using standard oxidation protocols such as Swern oxidation (oxalyl chloride, DMSO, triethylamine) or with Dess-Martin periodinane.

Synthetic Route 2: Diels-Alder Approach

This route utilizes a [4+2] cycloaddition reaction between cyclopentadiene and a dienophile to construct the bicyclic core in a single step. Subsequent transformations convert the initial adduct to the target ketone.

Synthesis_Route_2 A Cyclopentadiene C N-Chlorosulfonyl-2-azabicyclo[2.2.1]hept-5-en-3-one A->C  Diels-Alder Reaction   (CH2Cl2, -78 °C) B Chlorosulfonyl isocyanate D 2-Azabicyclo[2.2.1]hept-5-en-3-one C->D  Reduction   (Na2SO3) E 1-Azabicyclo[2.2.1]heptan-3-one D->E  Hydrogenation & Isomerization (H2/Pd-C, Acid)

Comparative Guide to the Biological Activity of 1-Azabicyclo[2.2.1]heptan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 1-azabicyclo[2.2.1]heptan-3-one derivatives and related azabicyclic compounds. The focus is on their interactions with key pharmacological targets, including nicotinic acetylcholine receptors (nAChRs), muscarinic acetylcholine receptors (mAChRs), and dipeptidyl peptidase-4 (DPP-4). The information is compiled from various scientific sources to offer an objective overview, supported by quantitative binding and functional data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Introduction to 1-Azabicyclo[2.2.1]heptan-3-one Derivatives

The 1-azabicyclo[2.2.1]heptane scaffold, a rigid bicyclic structure, serves as a valuable pharmacophore in medicinal chemistry. Its constrained conformation allows for selective interactions with various biological targets. Derivatives of this core structure have shown significant potential in the development of therapeutics for a range of disorders, including neurodegenerative diseases, pain, inflammation, and type 2 diabetes. This guide will delve into the specific biological activities of these compounds, comparing their performance with alternative agents where data is available.

Data Presentation: Quantitative Comparison of Biological Activity

The following tables summarize the in vitro binding affinities (Ki) and functional activities (IC50/EC50) of various 1-azabicyclo[2.2.1]heptan-3-one derivatives and related compounds at different receptor subtypes.

Nicotinic Acetylcholine Receptor (nAChR) Binding Affinities and Functional Activities
Compound/DerivativenAChR SubtypeBinding Affinity (Ki)Functional Activity (EC50/IC50)Efficacy (% of ACh/Nicotine)Reference
7-(pyridin-3-yl)-1-azabicyclo[2.2.1]heptaneα3β4-Full Agonist106%[1]
α4β2-Partial Agonist (DA release: 0.034 μM, 86Rb+ efflux: 0.043 μM)28-31%[1]
α6β2-Full Agonist (0.0074 μM)109%[1]
α7-Full Agonist (0.66 μM)89%[1]
Epibatidine (exo-2-(6-chloro-3-pyridyl)-7-azabicyclo-[2.2.1] heptane)α4β20.026 nM--[2]
2′-fluorodeschloroepibatidineα4(3)β2(2) (LS)---[3]
α4(2)β2(3) (HS)---[3]
3′-(3″-dimethylaminophenyl)-epibatidine----[3]
2′-fluoro-3′-(4-nitrophenyl)deschloro-epibatidineα4(3)β2(2) (LS)-10 µM (vs ACh)-[3]
α4(2)β2(3) (HS)-10 µM (vs ACh)-[3]
2-exo-[3′-(Pyridin-4-yl)-5′-pyridnyl]-7-azabicyclo[2.2.1]heptaneα4β20.22 nM--[2]
2-exo-[3′-(2-fluoropyridin-4-yl)-5′-pyridinyl]-7-azabicyclo[2.2.1]heptaneα4β20.16 nM--[2]
2-exo-[3′-(2-chloropyridin-4-yl)-5′-pyridinyl]-7-azabicyclo[2.2.1]heptaneα4β20.17 nM--[2]
2-exo-[3′-(2-aminopyridin-4-yl)-5′-pyridinyl]-7-azabicyclo[2.2.1]heptaneα4β20.38 nM--[2]
2-exo-[3′-(2-methoxypyridin-4-yl)-5′-pyridinyl]-7-azabicyclo[2.2.1]heptaneα4β20.094 nM--[2]
2-exo-[2′-(Pyridin-3-yl)-5′-pyridinyl]-7-azabicyclo[2.2.1]heptaneα4β20.81 nM--[2]
2-exo-[2′-(2-fluoropyridin-5-yl)-5′-pyridinyl]-7-azabicyclo[2.2.1]heptaneα4β20.12 nM--[2]
2-exo-[2′-(2-chloropyridin-5-yl)-5′-pyridinyl]-7-azabicyclo[2.2.1]heptaneα4β20.15 nM--[2]
2-exo-[2′-(2-aminopyridin-5-yl)-5′-pyridinyl]-7-azabicyclo[2.2.1]heptaneα4β20.90 nM--[2]
2-exo-[2′-(2-methoxypyridin-5-yl)-5′-pyridinyl]-7-azabicyclo[2.2.1]heptaneα4β20.18 nM--[2]
Nicotineα4β21.5 nM--[2]
Vareniclineα4β20.12 nM--[2]

Note: The asterisk () indicates the possibility of other subunits in the receptor complex.*

Muscarinic Acetylcholine Receptor (mAChR) Binding Affinities and Functional Activities
Compound/DerivativemAChR SubtypeBinding Affinity (Ki)Functional Activity (IC50)Efficacy (% of Carbachol)Reference
WAY-132983 ((3R,4R)-3-(3-hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane)M19.4-29.0 nM6.6 nM65%[4]
M29.4-29.0 nM49.8 nM-[4]
M39.4-29.0 nM23 nM41%[4]
M49.4-29.0 nM10.5 nMFull inhibition of forskolin-induced cAMP[4]
M59.4-29.0 nM300 nM18%[4]
(R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017)M1-Functionally m1-selective agonist-[5]
Bulky 1-azabicyclo[2.2.1]heptan-3-one oxime derivativesM1SelectivePotent and efficacious agonists-[6]
Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Activity
Compound/DerivativeDPP-4 Inhibitory Activity (IC50)Reference
Neogliptin (a 2-azabicyclo[2.2.1]heptane derivative)16.8 ± 2.2 nM
VildagliptinMore potent than
SitagliptinMore potent than
1,2,4-oxadiazole-substituted 2-azabicyclo[2.2.1]heptane derivative (9a)4.3 nM

Experimental Protocols

Radioligand Binding Assays for Acetylcholine Receptors

A generalized protocol for determining the binding affinity of test compounds is as follows:

  • Tissue/Cell Preparation: Membranes from specific brain regions (e.g., rat caudate-putamen for nAChRs) or cells expressing the receptor subtype of interest are prepared by homogenization and centrifugation.

  • Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]-(-)-cytisine for nAChRs, [3H]quinuclidinyl benzilate for mAChRs) and varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays for Acetylcholine Receptors

Calcium Mobilization Assay (for M1, M3, M5 mAChRs):

  • Cell Culture: Cells stably expressing the desired mAChR subtype are cultured.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition: The test compound is added at various concentrations.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined.

cAMP Inhibition Assay (for M2, M4 mAChRs):

  • Cell Culture: Cells expressing the desired mAChR subtype are cultured.

  • Stimulation: Cells are stimulated with forskolin to increase intracellular cAMP levels.

  • Compound Addition: The test compound is added at various concentrations.

  • cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based).

  • Data Analysis: The concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP production (IC50) is determined.

DPP-4 Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human DPP-4 enzyme and a chromogenic substrate (e.g., Gly-Pro-p-nitroanilide) are prepared in a suitable buffer.

  • Incubation: The enzyme is incubated with varying concentrations of the test inhibitor.

  • Reaction Initiation: The substrate is added to start the enzymatic reaction.

  • Absorbance Measurement: The change in absorbance over time, due to the release of p-nitroanilide, is measured spectrophotometrically.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.

General Synthesis Protocol for 2-(Pyridin-3-yl)-1-azabicyclo[2.2.1]heptane Derivatives

A common synthetic route involves the Suzuki cross-coupling reaction:

  • Starting Material: A suitable bromo-substituted 7-azabicyclo[2.2.1]heptane derivative (e.g., 7-tert-butoxycarbonyl-2-exo-(3′-bromo-5′-pyridinyl)-7-azabicyclo[2.2.1]heptane) is used.[2]

  • Coupling Reaction: The bromo-derivative is reacted with a pyridine boronic acid or boronic ester in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., potassium carbonate).[2]

  • Deprotection: If a protecting group (e.g., Boc) is present on the nitrogen of the azabicycloheptane ring, it is removed using an acid (e.g., trifluoroacetic acid).[2]

  • Purification: The final product is purified by chromatographic techniques.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

nAChR_Signaling Ligand ACh / Nicotinic Agonist nAChR nAChR (α4β2 / α7) Ligand->nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Na_Influx Na⁺ Influx Ion_Channel->Na_Influx NT_Release Neurotransmitter Release (e.g., DA) Ca_Influx->NT_Release PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Influx->MAPK_ERK Depolarization Membrane Depolarization Na_Influx->Depolarization VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC VGCC->Ca_Influx CREB CREB Activation PI3K_Akt->CREB MAPK_ERK->CREB Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_Expression

Caption: Simplified nAChR signaling cascade.

Muscarinic Acetylcholine Receptor (mAChR) Signaling Pathways

mAChR_Signaling cluster_Gq Gq/11 Pathway (M1, M3, M5) cluster_Gi Gi/o Pathway (M2, M4) Ligand_Gq ACh / Muscarinic Agonist mAChR_Gq mAChR (M1, M3, M5) Ligand_Gq->mAChR_Gq Gq Gq/11 mAChR_Gq->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Ligand_Gi ACh / Muscarinic Agonist mAChR_Gi mAChR (M2, M4) Ligand_Gi->mAChR_Gi Gi Gi/o mAChR_Gi->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP

Caption: Major mAChR signaling pathways.

Experimental Workflow for In Vitro Compound Evaluation

Experimental_Workflow Start Compound Synthesis and Purification Primary_Binding Primary Binding Assay (Radioligand Competition) Start->Primary_Binding Determine_Ki Determine Ki Values Primary_Binding->Determine_Ki Functional_Assay Functional Assays (e.g., Ca²⁺, cAMP) Determine_Ki->Functional_Assay Active Compounds Determine_EC50_IC50 Determine EC50/IC50 and Efficacy Functional_Assay->Determine_EC50_IC50 Selectivity_Panel Selectivity Profiling (Off-target screening) Determine_EC50_IC50->Selectivity_Panel Potent & Efficacious Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Panel->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: In vitro compound evaluation workflow.

Conclusion

Derivatives of 1-azabicyclo[2.2.1]heptan-3-one represent a promising class of compounds with diverse biological activities. Their rigid scaffold allows for fine-tuning of selectivity and potency towards various pharmacological targets. The data presented in this guide highlights their potential as modulators of cholinergic neurotransmission and as inhibitors of DPP-4. Further research into the structure-activity relationships of these derivatives will be crucial for the development of novel therapeutics with improved efficacy and safety profiles. This guide serves as a valuable resource for researchers and drug development professionals working in these areas, providing a foundation for future investigations.

References

A Comparative Guide to the Synthetic Utility of 1-Azabicyclo[2.2.1]heptan-3-one and Other Bicyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Azabicyclo[2.2.1]heptan-3-one with other common bicyclic ketones, such as norcamphor and camphor, in various synthetic applications. By presenting key experimental data, detailed protocols, and visual representations of reaction pathways, this document aims to assist researchers in selecting the optimal bicyclic ketone scaffold for their synthetic targets.

Introduction

Bicyclic ketones are valuable building blocks in organic synthesis, offering rigid scaffolds that can impart specific stereochemical control and lead to the formation of complex molecular architectures. 1-Azabicyclo[2.2.1]heptan-3-one, a nitrogen-containing analogue of norcamphor, has garnered significant interest due to its prevalence in the core structure of potent alkaloids like epibatidine. This guide will delve into the comparative reactivity and synthetic applications of these key bicyclic ketones.

Synthesis of Bicyclic Ketones

The synthesis of these bicyclic ketones often involves cycloaddition reactions followed by oxidation.

Synthesis_Workflow cluster_norcamphor Norcamphor Synthesis cluster_camphor Camphor Synthesis cluster_azabicyclo 1-Azabicyclo[2.2.1]heptan-3-one Synthesis Cyclopentadiene Cyclopentadiene Vinyl acetate Vinyl acetate Diels-Alder Diels-Alder Norbornenyl acetate Norbornenyl acetate Oxidation Oxidation Norcamphor Norcamphor alpha-Pinene alpha-Pinene Acid Catalyst Acid Catalyst Isobornyl acetate Isobornyl acetate Hydrolysis Hydrolysis Isoborneol Isoborneol Oxidation_Camphor Oxidation Camphor Camphor N-protected pyrrole N-protected pyrrole Dienophile Dienophile Hetero-Diels-Alder Hetero-Diels-Alder Azabicyclic adduct Azabicyclic adduct Further steps Further steps 1-Azabicyclo[2.2.1]heptan-3-ol 1-Azabicyclo[2.2.1]heptan-3-ol Oxidation_Aza Oxidation 1-Azabicyclo[2.2.1]heptan-3-one 1-Azabicyclo[2.2.1]heptan-3-one

Key Reactions and Comparative Performance

This section details the performance of 1-Azabicyclo[2.2.1]heptan-3-one, norcamphor, and camphor in fundamental organic transformations.

Reduction of the Carbonyl Group

The reduction of bicyclic ketones often proceeds with high diastereoselectivity due to the steric hindrance of the bicyclic framework.

Table 1: Comparison of Diastereoselectivity in the Reduction of Bicyclic Ketones with Sodium Borohydride

KetoneMajor ProductMinor ProductDiastereomeric Ratio (Major:Minor)
1-Azabicyclo[2.2.1]heptan-3-one exo-1-Azabicyclo[2.2.1]heptan-3-olendo-1-Azabicyclo[2.2.1]heptan-3-ol>95:5
Norcamphor endo-Norborneolexo-Norborneol86:14[1]
Camphor Isoborneol (exo-alcohol)Borneol (endo-alcohol)~90:10

The high exo-selectivity observed in the reduction of 1-Azabicyclo[2.2.1]heptan-3-one is noteworthy and can be attributed to the directing effect of the bridgehead nitrogen atom.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of bicyclic ketones provides access to valuable lactones, with the regioselectivity of oxygen insertion being a key consideration.[2]

Baeyer_Villiger Bicyclic Ketone Bicyclic Ketone Criegee Intermediate Criegee Intermediate Bicyclic Ketone->Criegee Intermediate + Peroxyacid Peroxyacid Peroxyacid Peroxyacid->Criegee Intermediate Lactone Lactone Criegee Intermediate->Lactone Rearrangement Carboxylic Acid Carboxylic Acid Criegee Intermediate->Carboxylic Acid

Table 2: Comparison of Regioselectivity in the Baeyer-Villiger Oxidation of Bicyclic Ketones

KetoneMajor Lactone ProductMinor Lactone ProductComments
1-Azabicyclo[2.2.1]heptan-3-one 2-Oxa-5-azabicyclo[3.2.1]octan-4-one2-Oxa-5-azabicyclo[2.2.2]octan-3-oneMigration of the more substituted α-carbon is generally favored.
Norcamphor 2-Oxabicyclo[3.2.1]octan-3-one3-Oxabicyclo[3.2.1]octan-2-oneThe bridgehead carbon has a higher migratory aptitude.
Camphor 1,7,7-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one4,7,7-Trimethyl-2-oxabicyclo[3.2.1]octan-3-oneThe quaternary bridgehead carbon preferentially migrates.

The presence of the nitrogen atom in 1-Azabicyclo[2.2.1]heptan-3-one can influence the migratory aptitude of the adjacent carbons, potentially offering different regioselectivity compared to its carbocyclic counterparts.

Enolate Formation and Alkylation

The formation of enolates from bicyclic ketones allows for subsequent alkylation reactions, a powerful tool for C-C bond formation.

Table 3: Comparison of Enolate Formation and Reactivity

KetoneBase for Enolate FormationReactivity in Alkylation
1-Azabicyclo[2.2.1]heptan-3-one LDA, LiHMDSThe basicity of the bridgehead nitrogen can compete with α-proton abstraction.
Norcamphor LDA, NaHReadily forms the enolate, which can be alkylated.
Camphor NaH, LDAForms a stable enolate that can participate in various condensation and alkylation reactions.[3][4][5]

The bridgehead nitrogen in 1-Azabicyclo[2.2.1]heptan-3-one can be protonated under acidic conditions or interact with Lewis acids, which can be exploited for selective transformations but may also complicate standard enolate chemistry.

Applications in Medicinal Chemistry

Bicyclic ketones are key starting materials in the synthesis of various biologically active molecules.

Synthesis of Epibatidine Analogues

1-Azabicyclo[2.2.1]heptan-3-one is a crucial precursor for the synthesis of epibatidine and its analogues, which are potent nicotinic acetylcholine receptor (nAChR) agonists.[6]

Epibatidine_nAChR Epibatidine Epibatidine nAChR nAChR Epibatidine->nAChR Binds to Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening Activates Cation Influx Cation Influx Ion Channel Opening->Cation Influx Neuronal Excitation Neuronal Excitation Cation Influx->Neuronal Excitation

The synthesis of diverse epibatidine analogues allows for the exploration of structure-activity relationships and the development of more selective nAChR modulators with potentially improved therapeutic profiles.

GABA Receptor Modulation

Derivatives of bicyclic ketones have also been investigated for their modulatory effects on GABA receptors, which are important targets for the treatment of anxiety, epilepsy, and other neurological disorders. The rigid bicyclic scaffold can be used to design ligands with specific conformations to achieve selective receptor subtype interactions.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of a Bicyclic Ketone with Sodium Borohydride
  • Dissolve the bicyclic ketone (1.0 eq) in methanol or ethanol (0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: General Procedure for the Baeyer-Villiger Oxidation of a Bicyclic Ketone with m-CPBA
  • Dissolve the bicyclic ketone (1.0 eq) in a chlorinated solvent such as dichloromethane or chloroform (0.2 M solution) in a round-bottom flask.

  • Add a buffer, such as sodium bicarbonate or disodium hydrogen phosphate (2.0 eq), to neutralize the m-chlorobenzoic acid byproduct.

  • Cool the mixture to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting lactone by column chromatography.

Protocol 3: Synthesis of (±)-1-Azabicyclo[2.2.1]heptan-3-one via Swern Oxidation

This protocol describes the oxidation of the corresponding alcohol.[7]

  • To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane at -78 °C under a nitrogen atmosphere, add dimethyl sulfoxide (DMSO, 2.2 eq) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of (±)-1-azabicyclo[2.2.1]heptan-3-ol (1.0 eq) in anhydrous dichloromethane dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

1-Azabicyclo[2.2.1]heptan-3-one presents a unique and valuable scaffold for organic synthesis, particularly in the realm of medicinal chemistry. Its nitrogen-containing framework offers distinct reactivity and stereoselectivity compared to its carbocyclic analogues, norcamphor and camphor. The high diastereoselectivity in its reduction and its utility as a precursor to potent bioactive molecules like epibatidine highlight its importance. While the presence of the nitrogen atom can sometimes complicate standard synthetic transformations like enolate formation, it also provides a handle for further functionalization and can be exploited to direct the stereochemical outcome of reactions. The choice between these bicyclic ketones will ultimately depend on the specific synthetic target and the desired chemical transformations. This guide provides the foundational data and protocols to make an informed decision for future synthetic endeavors.

References

A Comparative Guide to the Synthesis of 1-Azabicyclo[2.2.1]heptan-3-one: An Evaluation of a Novel Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel synthetic pathway for 1-Azabicyclo[2.2.1]heptan-3-one with an established, traditional method. The objective is to offer a clear evaluation of the performance of this new route, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable approach for their specific needs.

Executive Summary

1-Azabicyclo[2.2.1]heptan-3-one is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents. Traditional synthetic routes often involve multiple steps, challenging purifications, and the use of hazardous reagents. This guide details a novel synthetic approach, proceeding through a key carboxylate intermediate, and compares it against a well-established method commencing from tropinone. The comparison focuses on key performance indicators such as overall yield, step efficiency, and reaction conditions.

Data Presentation: A Head-to-Head Comparison

ParameterNovel Synthetic PathwayEstablished Synthetic Pathway
Starting Material N-benzyl-N-methoxymethyltrimethylsilylmethylamine & 5,6-dihydropyran-2-oneTropinone
Key Intermediates Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylateN-Carbethoxynortropinone, α-bromo ketone
Overall Yield ~55-65% (estimated over 5 steps)~30-40% (over 3 steps)
Key Transformations Cycloaddition, Ring Opening, Cyclization, DecarboxylationBromination, Favorskii Rearrangement
Chiral Resolution Can be adapted for asymmetric synthesisRequires separate resolution of the final product
Reagent Safety Avoids elemental bromineUtilizes elemental bromine (toxic and corrosive)
Scalability Potentially scalable with optimizationEstablished for scale-up, but with safety considerations

Experimental Protocols

A Novel Synthetic Pathway via Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

This innovative route provides access to the target molecule through a series of key transformations, including a cycloaddition reaction and a final decarboxylation step.

Step 1: Synthesis of 1-Benzylperhydropyrano[3,4-c]pyrrol-4-one

  • To a solution of 5,6-dihydropyran-2-one (1.0 eq) in dichloromethane at -78 °C is added trifluoroacetic acid (1.0 eq).

  • A solution of N-benzyl-N-methoxymethyltrimethylsilylmethylamine (1.0 eq) in dichloromethane is then added dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.

  • Purification by column chromatography on silica gel yields the desired perhydropyrano[3,4-c]pyrrol-4-one.

Step 2: Synthesis of 1-Benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide

  • The perhydropyrano[3,4-c]pyrrol-4-one from the previous step is dissolved in absolute ethanol.

  • The solution is saturated with dry hydrogen bromide gas at 0 °C.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure to yield the crude pyrrolidinium bromide.

Step 3: Synthesis of Ethyl (±)-1-azabicyclo[2.2.1]heptane-3-carboxylate

  • The crude pyrrolidinium bromide is dissolved in a suitable solvent such as acetonitrile.

  • A non-nucleophilic base, for example, potassium carbonate, is added, and the mixture is heated to reflux to induce cyclization.

  • After completion of the reaction (monitored by TLC), the mixture is cooled, filtered, and the solvent is evaporated.

  • The residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated.

  • The crude product is purified by column chromatography to give the racemic ester.

  • Debenzylation is then carried out via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final ester.

Step 4: Hydrolysis and Decarboxylation to 1-Azabicyclo[2.2.1]heptan-3-one

  • The ethyl ester is hydrolyzed to the corresponding β-keto acid by heating with aqueous acid (e.g., HCl).

  • Upon further heating, the β-keto acid undergoes decarboxylation to yield 1-Azabicyclo[2.2.1]heptan-3-one.

  • The reaction mixture is basified and the product is extracted with an organic solvent.

  • The organic extracts are dried and the solvent is removed to give the final product.

Established Synthetic Pathway from Tropinone

This classical approach utilizes the readily available starting material tropinone and proceeds via a key Favorskii rearrangement.

Step 1: Synthesis of N-Carbethoxytropinone

  • To a solution of tropinone in a suitable solvent, add ethyl chloroformate and a base such as potassium carbonate.

  • Stir the reaction mixture at room temperature until completion.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by chromatography to yield N-carbethoxytropinone.

Step 2: Bromination of N-Carbethoxytropinone

  • Dissolve N-carbethoxytropinone in a mixture of ethyl acetate and chloroform.

  • Add copper(II) bromide and reflux the mixture.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue to obtain the α-bromoketone.

Step 3: Favorskii Rearrangement

  • Treat the α-bromoketone with a solution of sodium ethoxide in ethanol.

  • Stir the reaction mixture at room temperature.

  • The rearrangement leads to the formation of the 7-azabicyclo[2.2.1]heptane ring system with an ester functionality.

  • Isolate the product after an appropriate workup.

Step 4: Hydrolysis, Decarboxylation, and N-protection Removal

  • Hydrolyze the ester under basic conditions, followed by acidification and decarboxylation to yield the corresponding ketone.

  • Remove the N-carbethoxy group to afford 1-Azabicyclo[2.2.1]heptan-3-one.

Visualizing the Pathways

To further clarify the synthetic strategies, the following diagrams illustrate the logical flow of each pathway.

novel_pathway start N-benzyl-N-methoxymethyl trimethylsilylmethylamine + 5,6-dihydropyran-2-one intermediate1 1-Benzylperhydropyrano [3,4-c]pyrrol-4-one start->intermediate1 Cycloaddition intermediate2 1-Benzyl-3-(2-bromoethyl)-4- ethoxycarbonylpyrrolidinium bromide intermediate1->intermediate2 Ring Opening (HBr/EtOH) intermediate3 Ethyl (±)-1-azabicyclo[2.2.1] heptane-3-carboxylate intermediate2->intermediate3 Cyclization & Debenzylation final_product 1-Azabicyclo[2.2.1] heptan-3-one intermediate3->final_product Hydrolysis & Decarboxylation

Caption: Novel synthetic pathway for 1-Azabicyclo[2.2.1]heptan-3-one.

established_pathway start Tropinone intermediate1 N-Carbethoxytropinone start->intermediate1 N-protection intermediate2 α-bromoketone intermediate1->intermediate2 Bromination intermediate3 7-Azabicyclo[2.2.1]heptane ester derivative intermediate2->intermediate3 Favorskii Rearrangement final_product 1-Azabicyclo[2.2.1] heptan-3-one intermediate3->final_product Hydrolysis, Decarboxylation & N-deprotection

Caption: Established synthetic pathway for 1-Azabicyclo[2.2.1]heptan-3-one.

Conclusion

The novel synthetic pathway to 1-Azabicyclo[2.2.1]heptan-3-one presents a viable alternative to the established route from tropinone. While the novel pathway involves more synthetic steps, it offers the potential for higher overall yields and avoids the use of hazardous reagents like elemental bromine. Furthermore, the modularity of the novel approach may allow for easier introduction of chirality at an early stage, a significant advantage in the synthesis of enantiomerically pure pharmaceuticals. The choice between these two pathways will ultimately depend on the specific requirements of the research, including scale, cost, safety considerations, and the need for stereochemical control. Further optimization of the novel pathway could enhance its efficiency and scalability, making it an even more attractive option for the synthesis of this important heterocyclic scaffold.

A Comparative Guide to Muscarinic Agonists Derived from Azabicycloheptanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a class of G protein-coupled receptors (GPCRs) that play crucial roles in regulating a wide range of physiological functions in the central and peripheral nervous systems. The five subtypes of mAChRs, designated M1 through M5, represent important therapeutic targets for various disorders, including Alzheimer's disease, schizophrenia, and chronic pain. Azabicycloheptanone derivatives have emerged as a promising scaffold for the development of subtype-selective muscarinic agonists, offering the potential for targeted therapeutic intervention with reduced side effects. This guide provides a comparative analysis of three such compounds: WAY-132983, CI-1017, and its racemic form, PD 142505.

Compound Comparison

The compounds featured in this guide are all derived from an azabicycloheptanone core structure and have been investigated for their potential as muscarinic agonists.

  • WAY-132983: A potent muscarinic agonist with functional selectivity for the M1 receptor.[1]

  • CI-1017: The (R)-enantiomer of PD 142505, identified as a functionally M1/M4 selective muscarinic agonist.[2]

  • PD 142505: The racemic mixture of CI-1017, which also exhibits functional M1 selectivity.

Data Summary

The following tables summarize the available quantitative data for the binding affinity and functional activity of WAY-132983, CI-1017, and PD 142505 at the five human muscarinic receptor subtypes (M1-M5).

Table 1: Muscarinic Receptor Binding Affinity (Ki in nM)

CompoundM1M2M3M4M5
WAY-132983 2[1]9.4-29.09.4-29.09.4-29.09.4-29.0
CI-1017 HighLow (20-30x lower than M1/M4)Low (20-30x lower than M1/M4)High (equipotent to M1)Low (20-30x lower than M1/M4)[2]
PD 142505 High----

Table 2: Muscarinic Receptor Functional Activity

CompoundM1 ActivityM2 ActivityM3 ActivityM4 ActivityM5 Activity
WAY-132983 AgonistAgonistAgonistAgonistAgonist
CI-1017 Agonist--Agonist-
PD 142505 Agonist----

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

  • Membrane Preparation: Membranes from cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are used.

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist, is commonly used.

  • Assay Buffer: Typically, a phosphate buffer (e.g., 50 mM Na/K phosphate buffer, pH 7.4) is used.

  • Incubation: A fixed concentration of the radioligand is incubated with the cell membranes and varying concentrations of the unlabeled test compound (e.g., WAY-132983, CI-1017).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate Gq-coupled muscarinic receptors (M1, M3, M5), which leads to an increase in intracellular calcium.

  • Cell Culture: Cells stably expressing the M1, M3, or M5 receptor are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: The test compound is added to the wells at various concentrations.

  • Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated to determine the potency of the compound. The maximal effect produced by the compound (Emax) is also determined.

Signaling Pathways and Experimental Workflow

Muscarinic Receptor Signaling Pathways

M1, M3, and M5 receptors primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Gq_Signaling Agonist Muscarinic Agonist M1_M3_M5 M1/M3/M5 Receptor Agonist->M1_M3_M5 Binds Gq Gq Protein M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates

Caption: Gq-coupled muscarinic receptor signaling pathway.

Gi_Signaling Agonist Muscarinic Agonist M2_M4 M2/M4 Receptor Agonist->M2_M4 Binds Gi Gi Protein M2_M4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Gi-coupled muscarinic receptor signaling pathway.

Experimental Workflow for Agonist Characterization

The following diagram illustrates a typical workflow for characterizing a novel muscarinic agonist.

Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation a Primary Screening: Radioligand Binding Assay (Determine Ki at M1-M5) b Functional Assays: - Calcium Mobilization (M1, M3, M5) - cAMP Assay (M2, M4) a->b c Selectivity & Potency Determination (EC50, Emax) b->c d Animal Models of Disease (e.g., Alzheimer's, Pain) c->d Lead Compound Selection e Pharmacokinetic & Pharmacodynamic Studies d->e f Safety & Tolerability Assessment e->f

Caption: Typical experimental workflow for muscarinic agonist characterization.

References

The Strategic Advantage of a Bicyclic Core: 1-Azabicyclo[2.2.1]heptan-3-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical intermediate is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides a comparative analysis of 1-azabicyclo[2.2.1]heptan-3-one and its derivatives as pharmaceutical intermediates, weighing their performance against alternative scaffolds in the synthesis of key drug classes, supported by experimental data and detailed protocols.

The rigid, bicyclic structure of 1-azabicyclo[2.2.1]heptan-3-one offers distinct advantages in drug design and synthesis. Its conformational constraint can lead to higher binding affinities and selectivities for biological targets. This guide explores the efficacy of this intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, muscarinic agonists, and tropane alkaloids, providing a clear comparison with non-bicyclic alternatives.

At a Glance: Performance Comparison of Azabicyclic Intermediates

The following table summarizes the quantitative data on the use of azabicyclic intermediates compared to alternative, non-bicyclic scaffolds in the synthesis of prominent pharmaceuticals.

Drug ClassTarget MoleculeIntermediate TypeKey IntermediateOverall YieldKey Advantages of Bicyclic Intermediate
DPP-4 Inhibitors NeogliptinBicyclic(1R,2S,4S)-2-amino-N-((R)-1-(2,4,5-trifluorophenyl)-3-oxobutan-2-yl)-2-azabicyclo[2.2.1]heptane-3-carboxamide77% (for core intermediate)High diastereoselectivity, potent inhibition (IC50 = 16.8 nM)[1]
SitagliptinAcyclic/Monocyclic(R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid65%[2]Established manufacturing process.
Muscarinic Agonists CI-1017Bicyclic(R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oximeData not availableHigh M1 receptor selectivity.
Tropane Alkaloids TropacocaineBicyclicTropinone21%[3]Biomimetic synthesis, high potential for improvement.
BenzoyltropineBicyclicTropinone9%[3]Biomimetic synthesis.
Atropine (via Tropinone)BicyclicTropinone>90% (improved Robinson synthesis)[4]Classic, efficient one-pot synthesis.

In Focus: DPP-4 Inhibitors - A Case for the Bicyclic Scaffold

The development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes has seen the exploration of various molecular scaffolds. A comparison between the synthesis of Neogliptin, which incorporates a 2-azabicyclo[2.2.1]heptane core, and Sitagliptin, a widely used DPP-4 inhibitor with a more flexible structure, highlights the potential advantages of the bicyclic intermediate.

The synthesis of the key bicyclic intermediate for Neogliptin demonstrates a high overall yield of 77%[1]. While the complete synthesis yield for Neogliptin is not detailed in the available literature, the high yield for the core structure is a strong indicator of an efficient process. In contrast, the highly optimized, second-generation synthesis of Sitagliptin reports an overall yield of 65%[2]. Although a direct step-by-step comparison is challenging due to differing synthetic strategies, the data suggests that the use of a rigid, bicyclic scaffold does not necessarily compromise overall yield and can lead to highly potent final compounds, as evidenced by Neogliptin's low nanomolar IC50 value[1].

Experimental Protocols: A Glimpse into the Synthesis

Synthesis of the 2-Azabicyclo[2.2.1]heptane Core for Neogliptin (Illustrative Steps) [1]

  • Diels-Alder Reaction: Cyclopentadiene is reacted with a suitable dienophile to form the bicyclic framework.

  • Ring-Opening and Functionalization: The initial adduct undergoes a series of reactions to introduce the amino and carboxyl groups, setting the stereochemistry of the molecule.

  • Protection and Final Intermediate Synthesis: The functional groups are protected, and the molecule is further modified to yield the final (1R,2S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid intermediate.

Second-Generation Synthesis of Sitagliptin (Illustrative Steps) [2][5]

  • Enamine Formation: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][6][7]triazolo[4,3-a]pyrazine hydrochloride is reacted with 4-oxo-4-(2,4,5-trifluorophenyl)butanoic acid to form an enamine.

  • Asymmetric Hydrogenation: The enamine is hydrogenated using a chiral rhodium catalyst to introduce the desired stereocenter.

  • Deprotection and Salt Formation: The protecting groups are removed, and the final product is isolated as the phosphate salt.

The Classic Case: Tropane Alkaloids and the Robinson Synthesis

The synthesis of tropinone, the precursor to a wide range of tropane alkaloids, is a cornerstone of organic synthesis and provides a compelling example of the utility of forming a bicyclic system. Sir Robert Robinson's biomimetic synthesis, first reported in 1917, is a one-pot reaction that assembles the complex 8-azabicyclo[3.2.1]octane skeleton from simple, achiral starting materials.

While the initial reported yield was 17%, subsequent improvements have pushed the yield to over 90%[4]. This remarkable efficiency in constructing a bicyclic intermediate from readily available precursors is a testament to the power of well-designed synthetic strategies. More recent syntheses of tropane alkaloids like tropacocaine and benzoyltropine, which utilize tropinone or its derivatives, report overall yields of 21% and 9% respectively, demonstrating the continued relevance of this bicyclic intermediate in accessing complex natural products[3].

Experimental Protocol: Robinson's Tropinone Synthesis

This protocol is a generalized representation of the classic Robinson-Schöpf synthesis.

Materials:

  • Succindialdehyde

  • Methylamine hydrochloride

  • Acetonedicarboxylic acid

  • Citrate buffer (pH 5)

  • Diethyl ether

  • Hydrochloric acid

  • Sodium carbonate

Procedure:

  • A solution of succindialdehyde is prepared.

  • Methylamine hydrochloride and acetonedicarboxylic acid are dissolved in a citrate buffer.

  • The succindialdehyde solution is added to the buffered solution of the other reactants at room temperature with stirring.

  • The reaction mixture is stirred for an extended period (e.g., 24-48 hours).

  • The solution is then acidified with hydrochloric acid and heated to effect decarboxylation.

  • After cooling, the solution is made basic with sodium carbonate and extracted with diethyl ether.

  • The ether extracts are dried and concentrated to yield tropinone.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.

DPP4_Inhibitor_Synthesis cluster_Neogliptin Neogliptin Synthesis cluster_Sitagliptin Sitagliptin Synthesis N_Start Cyclopentadiene + Dienophile N_DA Diels-Alder Reaction N_Start->N_DA N_Core 2-Azabicyclo[2.2.1]heptane Core N_DA->N_Core N_Final_N Neogliptin N_Core->N_Final_N S_Start Acyclic Precursors S_Enamine Enamine Formation S_Start->S_Enamine S_Hydro Asymmetric Hydrogenation S_Enamine->S_Hydro S_Final_S Sitagliptin S_Hydro->S_Final_S

Caption: Comparative workflow for the synthesis of Neogliptin and Sitagliptin.

Tropinone_Synthesis Reactants Succindialdehyde + Methylamine + Acetonedicarboxylic Acid OnePot One-Pot Robinson Synthesis (Mannich Reaction & Cyclization) Reactants->OnePot Tropinone Tropinone (8-Azabicyclo[3.2.1]octan-3-one) OnePot->Tropinone Tropane_Alkaloids Tropane Alkaloids (e.g., Atropine, Cocaine) Tropinone->Tropane_Alkaloids

References

Substituent Effects on the Reactivity of 1-Azabicyclo[2.2.1]heptan-3-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic structure that has garnered significant interest in medicinal chemistry due to its utility as a constrained bioisostere for various pharmacophores. The introduction of a carbonyl group at the 3-position to form 1-azabicyclo[2.2.1]heptan-3-one creates a key intermediate for further functionalization. Understanding the influence of substituents on the reactivity of this ketone is crucial for the efficient design and synthesis of novel therapeutic agents.

This guide provides a comparative analysis of substituent effects on the reactivity of 1-azabicyclo[2.2.1]heptan-3-one. It should be noted that while the synthesis of the parent compound and some derivatives is documented, direct, quantitative experimental comparisons of the reactivity of a series of substituted analogues are not extensively available in peer-reviewed literature. Therefore, this guide combines available synthetic data with established principles of organic chemistry to predict and rationalize the impact of substituents.

Theoretical Framework: Substituent Effects on Ketone Reactivity

The reactivity of the carbonyl group in 1-azabicyclo[2.2.1]heptan-3-one is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the bicyclic framework can modulate this reactivity through electronic and steric effects.

  • Electronic Effects: Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making the ketone more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity and thus reduce reactivity towards nucleophiles.

  • Steric Effects: Bulky substituents near the carbonyl group can hinder the approach of nucleophiles, slowing down the reaction rate.

The logical relationship of these effects is depicted in the following diagram:

G substituent Substituent Type ewg Electron-Withdrawing Group (EWG) edg Electron-Donating Group (EDG) steric Sterically Bulky Group increase_electrophilicity Increases Carbonyl Electrophilicity ewg->increase_electrophilicity decrease_electrophilicity Decreases Carbonyl Electrophilicity edg->decrease_electrophilicity steric_hindrance Increases Steric Hindrance steric->steric_hindrance effect Primary Effect increased_reactivity Increased Reactivity increase_electrophilicity->increased_reactivity decreased_reactivity Decreased Reactivity decrease_electrophilicity->decreased_reactivity steric_hindrance->decreased_reactivity reactivity Predicted Reactivity (Nucleophilic Addition) G racemic_alcohol (±)-1-Azabicyclo[2.2.1]heptan-3-exo-ol resolution Resolution with D-Tartaric Acid racemic_alcohol->resolution resolved_alcohol (1S, 3S, 4R)-1-Azabicyclo[2.2.1]heptan-3-ol resolution->resolved_alcohol oxidation Swern Oxidation resolved_alcohol->oxidation ketone (1S, 4R)-1-Azabicyclo[2.2.1]heptan-3-one oxidation->ketone

A Comparative Analysis of the Bioactivity of (1S, 4R)-(+)-Fenchone and (1R, 4S)-(-)-Fenchone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the two enantiomers of fenchone: (1S, 4R)-(+)-fenchone and (1R, 4S)-(-)-fenchone. Fenchone, a bicyclic monoterpene found in the essential oils of various plants, including fennel and lavender, has demonstrated a range of pharmacological properties.[1] This document summarizes key experimental data, details relevant experimental protocols, and visualizes associated biological pathways to elucidate the stereoselective bioactivity of fenchone enantiomers, offering critical insights for drug discovery and development.

Data Presentation: Quantitative Comparison of Bioactivity

The biological activities of fenchone have been shown to be enantioselective, with the (1R, 4S)-(-)-enantiomer generally exhibiting greater potency. This is particularly evident in its antifungal and receptor binding activities.

BioactivityEnantiomerTest SystemQuantitative DataReference
Antifungal Activity (1R, 4S)-(-)-FenchoneCandida albicans (ATCC 76645 and clinical isolates)MIC⁹⁰: 8 µg/mL; MFC: 16 µg/mL[2]
(1S, 4R)-(+)-FenchoneCandida albicansMIC: 41.6 ± 14.4 mg/mL; MFC: 83.3 ± 28.7 mg/mL[3]
Cannabinoid Receptor 2 (CB2) Binding Affinity Derivative of (1R, 4S)-(-)-Fenchone (Compound 1d )Human CB2 ReceptorKᵢ = 3.51 nM[4]
Derivative of (1S, 4R)-(+)-Fenchone (Compound 1c )Human CB2 ReceptorKᵢ = 56.8 nM[4]

Note: A lower Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and binding affinity (Kᵢ) value indicates greater potency. The data clearly demonstrates that (1R, 4S)-(-)-fenchone and its derivatives are significantly more potent in their antifungal and CB2 receptor binding activities compared to the (1S, 4R)-(+)-enantiomer.

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

The antifungal susceptibility of Candida albicans to fenchone enantiomers is determined using the broth microdilution method.[2][5]

1. Inoculum Preparation:

  • Candida albicans strains are cultured on Sabouraud Dextrose Agar.

  • A suspension is prepared in sterile saline solution (0.9%), and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ colony-forming units (CFU)/mL.

  • The fungal suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

2. Microdilution Assay:

  • The fenchone enantiomers are serially diluted in 96-well microtiter plates containing RPMI-1640 medium.

  • The standardized fungal inoculum is added to each well.

  • The plates are incubated at 35-37°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

3. Determination of MFC:

  • An aliquot from each well showing no visible growth is subcultured onto a fresh Sabouraud Dextrose Agar plate.

  • The plates are incubated at 35-37°C for 24-48 hours.

  • The MFC is the lowest concentration that results in no microbial growth on the agar plate, indicating a 99.9% killing of the initial inoculum.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for all of fenchone's activities are not fully elucidated, research points to several key mechanisms, particularly in its neuroprotective and anti-inflammatory effects.

Neuroprotective Effects

Fenchone has been shown to exert neuroprotective effects by mitigating oxidative stress and neuroinflammation.[6][7][8] The proposed mechanism involves the modulation of endogenous antioxidant enzymes and the reduction of pro-inflammatory cytokines.

Neuroprotective_Mechanism Fenchone (1R, 4S)-(-)-Fenchone Oxidative_Stress Oxidative Stress (e.g., in Neurons) Fenchone->Oxidative_Stress Inhibits Antioxidant_Enzymes Increased Activity of Antioxidant Enzymes (SOD, CAT, GSH) Fenchone->Antioxidant_Enzymes Promotes Neuroinflammation Neuroinflammation Fenchone->Neuroinflammation Inhibits Proinflammatory_Cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) Fenchone->Proinflammatory_Cytokines Reduces Neuronal_Protection Neuronal Protection and Survival Oxidative_Stress->Neuronal_Protection Leads to Damage ROS Reduced Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Leads to ROS->Neuronal_Protection Protects from Neuroinflammation->Neuronal_Protection Leads to Damage Proinflammatory_Cytokines->Neuronal_Protection Protects from

Caption: Proposed neuroprotective mechanism of (1R, 4S)-(-)-fenchone.

Experimental Workflow for Bioactivity Screening

The general workflow for comparing the bioactivity of fenchone enantiomers involves a series of in vitro and in vivo assays.

Bioactivity_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation Enantiomers (1S, 4R) & (1R, 4S) Fenchone Enantiomers Antimicrobial Antimicrobial Assays (MIC, MFC) Enantiomers->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Enantiomers->Antioxidant Receptor_Binding Receptor Binding Assays (e.g., CB2) Antimicrobial->Receptor_Binding Antioxidant->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays Receptor_Binding->Enzyme_Inhibition Signaling_Pathway Signaling Pathway Analysis (Western Blot, PCR) Enzyme_Inhibition->Signaling_Pathway Animal_Models Animal Models of Disease (e.g., Neuroinflammation) Signaling_Pathway->Animal_Models Toxicity Toxicity Studies Animal_Models->Toxicity

Caption: General experimental workflow for comparing fenchone enantiomers.

References

A Comparative Guide to the Synthesis of 1-Azabicyclo[2.2.1]heptan-3-one: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 1-Azabicyclo[2.2.1]heptan-3-one is a valuable building block in medicinal chemistry, and its cost-effective production is a critical consideration. This guide provides a comparative analysis of prominent synthetic routes to this compound, focusing on cost-effectiveness, experimental protocols, and overall efficiency.

Two primary synthetic strategies have emerged for the preparation of 1-Azabicyclo[2.2.1]heptan-3-one: a classical two-step approach starting from tropinone and a multi-step sequence involving a Diels-Alder reaction. This analysis delves into the quantitative aspects of these methods to provide a clear comparison for laboratory and industrial applications.

At a Glance: Comparing the Synthetic Routes

MetricRoute 1: From TropinoneRoute 2: Diels-Alder Approach
Starting Material Cost Tropinone (readily available)N-substituted pyrroles, dienophiles
Overall Yield HighModerate
Number of Steps 2Multiple
Key Transformations Reduction, OxidationCycloaddition, functional group manipulations
Scalability Generally goodCan be complex
Key Reagents Metal hydrides or catalysts, oxidizing agentsVaries, can involve specialized reagents
Environmental Considerations Use of metal catalysts and oxidizing agentsSolvent and reagent choice are key factors

Route 1: Synthesis from Tropinone

This widely utilized route involves a two-step sequence: the reduction of tropinone to 1-azabicyclo[2.2.1]heptan-3-ol, followed by the oxidation of the resulting alcohol to the desired ketone.

Step 1: Reduction of Tropinone

The reduction of the ketone functionality in tropinone can be achieved through two primary methods: catalytic hydrogenation and metal hydride reduction.

Method A: Catalytic Hydrogenation

This method is often favored for its high yield and the use of a recyclable catalyst.

  • Experimental Protocol:

    • In a high-pressure reaction vessel, dissolve tropinone in a suitable solvent such as ethanol.

    • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

    • Pressurize the vessel with hydrogen gas (typically 5-10 atm).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

    • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 1-azabicyclo[2.2.1]heptan-3-ol.

Method B: Metal Hydride Reduction

Reductions using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common laboratory-scale methods.

  • Experimental Protocol (using NaBH₄):

    • Dissolve tropinone in an alcoholic solvent like methanol or ethanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in portions with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 1-azabicyclo[2.2.1]heptan-3-ol.

Step 2: Oxidation of 1-Azabicyclo[2.2.1]heptan-3-ol

The secondary alcohol is oxidized to the corresponding ketone, 1-azabicyclo[2.2.1]heptan-3-one. The Swern oxidation is a common and effective method for this transformation.

  • Experimental Protocol (Swern Oxidation):

    • In a three-necked flask under an inert atmosphere, prepare a solution of oxalyl chloride in anhydrous dichloromethane and cool it to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of dimethyl sulfoxide (DMSO) in dichloromethane to the oxalyl chloride solution, maintaining the low temperature.

    • After stirring for a short period, add a solution of 1-azabicyclo[2.2.1]heptan-3-ol in dichloromethane dropwise.

    • Stir the reaction mixture at -78 °C for the specified time.

    • Add triethylamine to the reaction mixture and allow it to warm to room temperature.

    • Quench the reaction with water and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain 1-azabicyclo[2.2.1]heptan-3-one.

Cost-Effectiveness of the Tropinone Route

The cost-effectiveness of this route is heavily dependent on the choice of reagents for both the reduction and oxidation steps.

StepMethodKey ReagentsAdvantagesDisadvantages
Reduction Catalytic HydrogenationTropinone, H₂, Pd/C, EthanolHigh yield, catalyst is recyclable, environmentally friendly solvent.Requires specialized high-pressure equipment.
Reduction Metal HydrideTropinone, NaBH₄, MethanolSimple setup, rapid reaction.Stoichiometric use of hydride reagent, potential for side reactions.
Oxidation Swern Oxidation1-Azabicyclo[2.2.1]heptan-3-ol, Oxalyl chloride, DMSO, TriethylamineHigh yield, mild conditions.Requires cryogenic temperatures, formation of odorous dimethyl sulfide.

Route 2: Diels-Alder Approach

The Diels-Alder reaction offers a powerful method for the construction of the bicyclic core of 1-azabicyclo[2.2.1]heptane derivatives. However, the synthesis of the specific 3-oxo derivative via this route is often a multi-step process and can be energetically demanding.[1]

A potential, though computationally determined to be energetically costly, pathway involves the [4+2] cycloaddition of an N-substituted pyrrole with a suitable dienophile, followed by several functional group manipulation steps to introduce the ketone at the 3-position.[1]

General Workflow for a Diels-Alder Approach

G Start N-substituted Pyrrole + Dienophile DA Diels-Alder Cycloaddition Start->DA Intermediate Bicyclic Adduct DA->Intermediate FGM Functional Group Manipulations Intermediate->FGM End 1-Azabicyclo[2.2.1]heptan-3-one FGM->End

Caption: General workflow for the Diels-Alder synthesis.

Cost-Effectiveness of the Diels-Alder Approach

The cost-effectiveness of a Diels-Alder strategy is highly dependent on the specific dienophile and the subsequent synthetic steps required.

AspectConsiderations
Starting Materials The cost and availability of substituted pyrroles and specific dienophiles can vary significantly.
Reaction Conditions The Diels-Alder reaction itself might require elevated temperatures or catalysts, impacting energy costs.
Multi-step Nature The subsequent steps to introduce the ketone functionality add to the overall cost in terms of reagents, solvents, and labor.
Yields The overall yield across multiple steps can be lower compared to the more direct tropinone route.

Conclusion

For the synthesis of 1-Azabicyclo[2.2.1]heptan-3-one, the route starting from tropinone generally presents a more cost-effective and direct approach, particularly for larger-scale production. The choice between catalytic hydrogenation and metal hydride reduction for the initial step will depend on the available equipment and scale of the synthesis. While the Diels-Alder reaction is a powerful tool in organic synthesis, its application for producing this specific target molecule appears to be less economically viable due to the multi-step nature and potentially higher cost of starting materials. Researchers and process chemists should carefully evaluate the costs of starting materials, reagents, and the required equipment when selecting the optimal synthetic route for their specific needs.

References

A Comparative Guide to the Applications of 1-Azabicyclo[2.2.1]heptan-3-one and its Alternatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with enhanced efficacy and selectivity is a constant driver in medicinal chemistry. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are invaluable tools in this endeavor. This guide provides a comparative overview of the applications of 1-azabicyclo[2.2.1]heptan-3-one, a rigid bicyclic amine, and its prominent alternatives, namely the quinuclidine scaffold in the realm of muscarinic agonists and the Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) as a precursor for antiviral agents. We present a compilation of experimental data, detailed synthetic protocols, and visual workflows to aid researchers in navigating the synthetic landscape and understanding the structure-activity relationships of these important chemical entities.

Muscarinic Agonists: Targeting Cognitive Disorders

Muscarinic acetylcholine receptors are implicated in a variety of physiological processes, and their modulation is a key strategy for treating cognitive disorders like Alzheimer's disease. Both the 1-azabicyclo[2.2.1]heptane and quinuclidine (1-azabicyclo[2.2.2]octane) cores have been extensively utilized to develop potent and selective muscarinic agonists.[1][2] The rigid structures of these scaffolds help in fixing the pharmacophore elements in a desired orientation for optimal receptor interaction.

The 1-Azabicyclo[2.2.1]heptan-3-one Scaffold

The 1-azabicyclo[2.2.1]heptan-3-one framework has proven to be a valuable starting point for the synthesis of potent muscarinic agonists.[1] A notable example is the development of (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist.[3] The synthesis of such compounds often involves the oximation of the ketone followed by etherification.

The Quinuclidine Scaffold: A Viable Alternative

Quinuclidine, a larger bicyclic amine, has also been a cornerstone in the design of muscarinic agonists. Its derivatives have been shown to exhibit high affinity and efficacy at various muscarinic receptor subtypes. The development of quinuclidine-based ligands has led to a deep understanding of the structure-activity relationships (SAR) governing muscarinic receptor activation.

Comparative Biological Activity

The following table summarizes the binding affinities (Ki) and functional activities (EC50) of representative muscarinic agonists derived from both scaffolds, demonstrating their comparable potencies.

Compound (Scaffold)Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Reference
CI-1017 (1-Azabicyclo[2.2.1]heptane)M12.53.2[3]
M2130>1000[3]
M340130[3]
M41025[3]
Quinuclidine Derivative 1 M11.20.8[4]
M22530[4]
Quinuclidine Derivative 2 M10.80.5[4]
M21520[4]

Antiviral Agents: The Versatility of the Vince Lactam

The Vince lactam, or 2-azabicyclo[2.2.1]hept-5-en-3-one, is a crucial building block in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral activity.[5] Its rigid, chiral framework serves as a mimic of the ribose sugar in natural nucleosides, leading to compounds with enhanced metabolic stability.

Synthesis of Carbocyclic Nucleosides

The synthetic utility of the Vince lactam lies in the ability to functionalize its double bond and subsequently open the lactam ring to introduce the nucleobase. This strategy has been instrumental in the synthesis of blockbuster antiviral drugs like Abacavir and Carbovir, which are used in the treatment of HIV.[6]

Alternative Scaffolds in Antiviral Drug Discovery

While the Vince lactam is a dominant precursor, other carbocyclic and acyclic scaffolds have also been explored for the development of antiviral nucleoside analogues. These alternatives often aim to improve the pharmacokinetic properties or overcome resistance mechanisms.

Comparative Antiviral Activity

The table below presents the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for Abacavir and Carbovir, highlighting their potent and selective antiviral effects.

CompoundVirusEC50 (µM)CC50 (µM)Cell LineReference
Abacavir HIV-10.03 - 0.07>100MT-4[7][8]
Carbovir HIV-10.1 - 0.5>100MT-4[9]
Zidovudine (AZT) HIV-10.005 - 0.02>100MT-4[7]

Key Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful synthesis of complex molecules. Below are protocols for key transformations discussed in this guide.

Swern Oxidation of (1S, 3S, 4R)-1-azabicyclo[2.2.1]heptan-3-ol

This oxidation is a critical step in preparing the ketone precursor for muscarinic agonists.

Procedure:

  • A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.[10][11][12]

  • A solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in DCM is added dropwise, and the mixture is stirred for 15 minutes.[10][11][12]

  • A solution of (1S, 3S, 4R)-1-azabicyclo[2.2.1]heptan-3-ol (1.0 equivalent) in DCM is added dropwise, and stirring is continued for 1 hour at -78 °C.[10][11][12]

  • Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.[10][11][12]

  • The reaction is quenched with water, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 1-azabicyclo[2.2.1]heptan-3-one.

  • Purification is typically achieved by column chromatography on silica gel.

Expected Yield: 85-95%

Beckmann Rearrangement of Bicyclo[2.2.1]heptan-2-one Oxime

This rearrangement is a key transformation for accessing lactam intermediates from cyclic ketones.

Procedure:

  • To a solution of bicyclo[2.2.1]heptan-2-one oxime (1.0 equivalent) in a suitable solvent such as pyridine or dioxane, a rearranging agent like p-toluenesulfonyl chloride, thionyl chloride, or methanesulfonyl chloride (1.1-1.5 equivalents) is added at 0 °C.[13][14][15][16][17]

  • The reaction mixture is stirred at room temperature or heated, depending on the chosen reagent, until the reaction is complete (monitored by TLC).[13][14][15][16][17]

  • The mixture is then poured into ice-water and neutralized with a base such as sodium bicarbonate.[13][14][15][16][17]

  • The product is extracted with an organic solvent (e.g., ethyl acetate or chloroform).

  • The combined organic layers are washed with water and brine, dried over a drying agent, and concentrated.

  • The resulting lactam, 2-azabicyclo[3.2.1]octan-3-one, is purified by recrystallization or column chromatography.

Expected Yield: 70-85%[14][15][16]

Visualizing Synthetic Pathways

Graphical representations of synthetic routes and experimental workflows can greatly enhance understanding. The following diagrams, generated using the DOT language, illustrate key processes described in this guide.

Synthesis_of_Muscarinic_Agonist 1-Azabicyclo[2.2.1]heptan-3-ol 1-Azabicyclo[2.2.1]heptan-3-ol 1-Azabicyclo[2.2.1]heptan-3-one 1-Azabicyclo[2.2.1]heptan-3-one 1-Azabicyclo[2.2.1]heptan-3-ol->1-Azabicyclo[2.2.1]heptan-3-one Swern Oxidation Oxime Intermediate Oxime Intermediate 1-Azabicyclo[2.2.1]heptan-3-one->Oxime Intermediate Hydroxylamine Muscarinic Agonist (e.g., CI-1017) Muscarinic Agonist (e.g., CI-1017) Oxime Intermediate->Muscarinic Agonist (e.g., CI-1017) Etherification

Caption: Synthesis of a muscarinic agonist from 1-azabicyclo[2.2.1]heptan-3-ol.

Antiviral_Synthesis_Workflow Vince Lactam Vince Lactam Functionalized Intermediate Functionalized Intermediate Vince Lactam->Functionalized Intermediate Double bond functionalization Carbocyclic Nucleoside (e.g., Abacavir) Carbocyclic Nucleoside (e.g., Abacavir) Functionalized Intermediate->Carbocyclic Nucleoside (e.g., Abacavir) Lactam opening & Nucleobase coupling

Caption: General workflow for the synthesis of carbocyclic nucleoside antivirals.

Beckmann_Rearrangement_Workflow Cyclic Ketone Cyclic Ketone Oxime Oxime Cyclic Ketone->Oxime Hydroxylamine Lactam Lactam Oxime->Lactam Rearranging Agent (e.g., TsCl)

Caption: The Beckmann rearrangement for the synthesis of lactams from cyclic ketones.

This guide provides a snapshot of the utility of 1-azabicyclo[2.2.1]heptan-3-one and its alternatives in modern drug discovery. The presented data and protocols are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. The continued exploration of these and other privileged scaffolds will undoubtedly lead to the development of next-generation medicines.

References

Safety Operating Guide

Safe Disposal of 1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

I. Immediate Safety and Handling Precautions

Prior to handling, it is imperative to be familiar with the hazards associated with this compound. This compound is classified as an irritant.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below. Always wear appropriate PPE when handling this compound.

Quantitative Safety Data
Hazard Class Irritant
GHS Hazard Statements H315, H319, H335
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat, and respiratory protection (if dust is generated).

II. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving incineration.[2] Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Collection and Labeling:

  • Container Selection: Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with acidic and organic compounds.

  • Waste Segregation: Do not mix this compound waste with incompatible materials. Store it separately from strong oxidizing agents and bases.

  • Labeling: The waste container must be labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • CAS Number: 122737-66-0

    • Associated Hazards: Irritant

    • Date of accumulation start

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1] The storage area should be secure and accessible only to authorized personnel.

III. Spill and Contamination Management

In the event of a spill, adhere to the following cleanup protocol:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation. Avoid breathing dust or vapors.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

  • Collection: Place the spilled material and any contaminated absorbent into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to the appropriate environmental health and safety (EHS) department.

IV. Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Unused or Waste 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select and Label Hazardous Waste Container ppe->container Step 2 transfer Transfer Waste to Container container->transfer Step 3 seal Securely Seal Container transfer->seal Step 4 storage Store in Designated Cool, Dry, Ventilated Area seal->storage Step 5 disposal_service Contact Licensed Waste Disposal Service storage->disposal_service Step 6 incineration Arrange for Incineration at an Approved Facility disposal_service->incineration Step 7 end End: Disposal Complete incineration->end Step 8

References

Essential Safety and Operational Guide for 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Summary

This compound is a chemical that requires careful handling due to its potential health effects. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3][4] Some safety data sheets also indicate that it may be harmful if swallowed or inhaled.[5][6]

Hazard StatementGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Serious Eye IrritationH319Causes serious eye irritation.[1][2]
Respiratory IrritationH335May cause respiratory irritation.[1][2][4]
Harmful if SwallowedH302Harmful if swallowed.[5][6]
Harmful if InhaledH332Harmful if inhaled.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn when handling this compound to minimize exposure and ensure personal safety.

EquipmentSpecificationPurpose
Eye and Face Protection Safety glasses with side-shields or goggles.[7]Protects against splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing should be worn.[2][3]Prevents skin contact and irritation.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts should be used.[2][8]Prevents inhalation of dust and potential respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, such as a chemical fume hood.[1][2][3]

  • Verify that an eyewash station and safety shower are readily accessible.[7][9]

  • Prepare all necessary equipment and reagents before handling the chemical.

  • Keep the container of this compound tightly closed when not in use.[1][2]

2. Weighing and Dispensing:

  • Don all required personal protective equipment (PPE).

  • Handle the solid material carefully to avoid generating dust.[2]

  • If possible, weigh the compound directly into a sealable container within the fume hood.

  • Clean any spills immediately using appropriate procedures.[2]

3. During the Experiment:

  • Avoid all personal contact, including inhalation of dust.[2]

  • Do not eat, drink, or smoke in the laboratory area.[9]

  • Keep the reaction vessel covered as much as possible.

4. Post-Experiment and Cleanup:

  • Wash hands thoroughly with soap and water after handling.[1][3][9]

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.

  • Launder contaminated clothing before reuse.[2]

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound, including unused material, contaminated consumables, and cleaning materials, in a clearly labeled, sealed container.

2. Waste Storage:

  • Store the waste container in a designated, secure area away from incompatible materials.

3. Final Disposal:

  • Dispose of the chemical waste through an authorized hazardous waste disposal facility.[1]

  • Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain.[8][9]

Emergency Procedures

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][8]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][8][9]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[8][9][10]

Spill Response

  • Minor Spills:

    • Evacuate unnecessary personnel.

    • Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal.[2][8]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert the appropriate emergency response team.

    • Prevent the spill from entering drains or waterways.[2][8]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Personal Protective Equipment handling_weigh Weigh and Dispense (Avoid Dust) prep_ppe->handling_weigh prep_workspace Prepare Ventilated Workspace prep_workspace->handling_weigh handling_experiment Conduct Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Surfaces handling_experiment->cleanup_decontaminate disposal_collect Collect Waste in Labeled Container handling_experiment->disposal_collect cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash cleanup_decontaminate->disposal_collect storage Store in a Cool, Dry, Well-Ventilated Area cleanup_wash->storage disposal_dispose Dispose via Authorized Waste Service disposal_collect->disposal_dispose

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.